Quinoline-d7
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5,6,7,8-heptadeuterioquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i1D,2D,3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWDFEZZVXVKRB-GSNKEKJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=N2)[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34071-94-8 | |
| Record name | Quinoline-d7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Quinoline-d7 chemical properties and stability
An In-depth Technical Guide to the Chemical Properties and Stability of Quinoline-d7
This guide provides a comprehensive overview of the chemical properties, stability, handling, and analysis of this compound (Perdeuterated Quinoline). It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. The information herein is synthesized from authoritative sources to ensure technical accuracy and field-proven insights, enabling users to maintain the integrity of this compound in their experimental workflows.
This compound is a stable, non-radioactive, isotopically labeled form of quinoline where all seven hydrogen atoms have been replaced with deuterium. This substitution is of paramount importance in various scientific disciplines. In analytical chemistry, it serves as an ideal internal standard for quantitative mass spectrometry (MS) assays due to its near-identical chemical behavior to the unlabeled analog but distinct mass.[1][2] In pharmaceutical research, deuteration can intentionally alter a drug's metabolic profile through the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic reactions that involve C-H bond cleavage.[3][4] This can result in improved pharmacokinetic properties, such as a longer half-life or a more favorable toxicity profile.[3] Understanding the fundamental properties and stability of this compound is therefore critical to its effective application.
Physicochemical Properties of this compound
The replacement of hydrogen with deuterium results in a predictable increase in molecular weight and slight alterations in physical properties compared to the unlabeled parent compound. These core properties are summarized in the table below.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 2,3,4,5,6,7,8-heptadeuterioquinoline | [5][6] |
| Molecular Formula | C₉D₇N | [7] |
| Molecular Weight | 136.20 g/mol | [1][5] |
| CAS Number | 34071-94-8 | [1][5][7][8] |
| Appearance | Colorless to light yellow or light blue liquid | [1][9] |
| Density | ~1.151 g/mL at 25 °C | [8] |
| Melting Point | -17 to -13 °C (lit.) | [8] |
| Boiling Point | 237 °C (lit.) | [8] |
| Flash Point | 101 °C (closed cup) | [9] |
| Isotopic Purity | Typically ≥97-99 atom % D | [6] |
| Chemical Purity | Typically ≥98% | [6][7] |
Molecular Structure
The structure of this compound is identical to that of quinoline, with deuterium atoms substituting for hydrogen atoms on the aromatic rings.
Caption: Chemical structure of this compound.
Stability, Storage, and Handling
Maintaining the isotopic and chemical purity of this compound requires adherence to proper storage and handling protocols. The primary degradation pathway of concern is isotopic dilution via hydrogen-deuterium (H-D) exchange.[3][4]
Stability Considerations
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Isotopic Exchange: The deuterium atoms on the aromatic ring are generally stable, but can be susceptible to H-D exchange with protic sources, such as atmospheric moisture or residual water in solvents. This process dilutes the isotopic enrichment of the compound.[3][4]
-
Photolysis: Like its non-deuterated analog, this compound should be protected from prolonged exposure to light to prevent potential photodegradation.[7]
-
Thermal Stability: The compound is thermally stable under recommended conditions, with a high boiling point.[8] Long-term stability is generally excellent, with some suppliers recommending re-analysis of chemical purity after three years.[10]
Recommended Storage
To ensure its integrity, this compound should be stored in a tightly sealed container.[4] Most suppliers recommend storing the neat material at room temperature, away from light and moisture.[7][10] For solutions prepared in volatile solvents, storage at -20°C or -80°C can prolong shelf life, though one must consider the freezing point of the solvent.[1][4]
Safety and Handling
This compound shares the same toxicological profile as quinoline. It is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer.[9][11]
-
Personal Protective Equipment (PPE): Always consult the Safety Data Sheet (SDS) before use.[3][9] Standard PPE includes safety goggles, a lab coat, and chemical-resistant gloves.[3][11]
-
Engineering Controls: All handling of the neat compound and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of vapors.[3][11]
Caption: Recommended workflow for the storage and handling of this compound.
Experimental Protocols & Analysis
Protocol: Preparation of a Stock Solution
This protocol outlines the preparation of a 1 mg/mL stock solution of this compound in methanol, a common procedure for creating an internal standard stock for LC-MS analysis.
-
Preparation: Allow the sealed vial of this compound to equilibrate to ambient temperature for at least 20 minutes before opening.
-
Rationale: This prevents condensation of atmospheric moisture inside the cold vial, which would compromise isotopic purity.[3]
-
-
Safety: Perform all subsequent steps in a chemical fume hood while wearing appropriate PPE (gloves, lab coat, safety glasses).[9][11]
-
Weighing: Tare a clean, dry 10 mL volumetric flask on an analytical balance. Using a calibrated micropipette, transfer approximately 10 mg of this compound into the flask and record the exact weight.
-
Rationale: Gravimetric measurement ensures the highest accuracy for the standard concentration.
-
-
Dissolution: Add approximately 5 mL of anhydrous, HPLC-grade methanol to the flask. Gently swirl to dissolve the compound completely.
-
Rationale: Using an anhydrous solvent minimizes the risk of H-D exchange.
-
-
Dilution to Volume: Once dissolved, carefully add methanol to the 10 mL mark. Cap the flask and invert it 10-15 times to ensure a homogenous solution.
-
Storage: Transfer the solution to a pre-labeled amber glass vial with a PTFE-lined cap. Store in a freezer at -20°C.[1]
Analytical Characterization
Confirming the identity and purity of this compound is essential.
-
Mass Spectrometry (MS): As an internal standard, this compound is chosen for its co-elution with unlabeled quinoline in chromatographic methods (GC, LC) while being easily distinguishable by its mass-to-charge ratio (m/z). The expected molecular ion will have a mass shift of +7 compared to the unlabeled analog. Time-of-flight (TOF) MS can be used for accurate mass determination to confirm the elemental composition.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum is the most direct way to assess isotopic purity. A properly deuterated sample will show a significant reduction or complete absence of signals in the aromatic region where the protons of unlabeled quinoline would appear.[13][14]
-
¹³C NMR: The ¹³C NMR spectrum will be similar to that of unlabeled quinoline, but the signals for deuterated carbons will appear as multiplets with lower intensity due to C-D coupling and the absence of the Nuclear Overhauser Effect (NOE).
-
²H (Deuterium) NMR: This technique directly observes the deuterium nuclei, providing confirmation of the deuteration positions.
-
Conclusion
This compound is a vital tool for quantitative analysis and metabolic research. Its utility is directly dependent on the preservation of its chemical and isotopic purity. By understanding its fundamental physicochemical properties and adhering to rigorous storage and handling protocols that mitigate risks such as H-D exchange and exposure to light, researchers can ensure the integrity of their data and the success of their studies. Always refer to the specific supplier's Certificate of Analysis and Safety Data Sheet for the most accurate and lot-specific information.
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Introduction: The Significance of Deuterium in Modern Drug Development
An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Quinoline-d7
Prepared by: Gemini, Senior Application Scientist
In the landscape of pharmaceutical sciences, the strategic substitution of hydrogen with its heavy isotope, deuterium (D), has emerged as a powerful tool for enhancing the pharmacokinetic profiles of drug candidates.[1] This process, known as deuteration, can significantly alter a molecule's metabolic fate by strengthening the carbon-deuterium (C-D) bond relative to the corresponding carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic pathways, particularly those mediated by cytochrome P450 enzymes, leading to reduced clearance, increased exposure, and potentially a more favorable dosing regimen.[2]
Quinoline, a heterocyclic aromatic compound, is a privileged scaffold found in a multitude of FDA-approved drugs and natural products, exhibiting a wide range of biological activities including anticancer and antimalarial properties.[3][4] Consequently, its deuterated analogue, this compound (C₉D₇N), serves as an invaluable tool for researchers. It is widely used as an internal standard in mass spectrometry-based quantitative analyses and as a tracer in absorption, distribution, metabolism, and excretion (ADME) studies to elucidate the metabolic pathways of novel quinoline-based therapeutics.[2][5]
This guide provides a comprehensive overview of the synthesis of this compound and the rigorous analytical methodologies required to validate its chemical and isotopic purity, ensuring its reliability for research and drug development applications.
Part 1: Synthesis of this compound via Acid-Catalyzed H/D Exchange
The synthesis of deuterated aromatic compounds can be approached through various strategies, including de novo synthesis from deuterated building blocks or post-synthetic modification of the final molecule. For this compound, a robust and efficient method is the direct hydrogen-deuterium (H/D) exchange on the pre-formed quinoline ring.
Causality of the Synthetic Approach
The choice of acid-catalyzed H/D exchange is predicated on its efficiency and practicality. The aromatic protons of quinoline are susceptible to electrophilic substitution. In the presence of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O), the aromatic ring becomes activated towards electrophilic attack by deuterons (D⁺). This process is driven by the high concentration of the deuterium source and is often accelerated by elevated temperatures, which provide the necessary activation energy to overcome the aromatic stability.[6][7] This method allows for high levels of deuterium incorporation across all seven non-exchangeable positions of the quinoline ring.
Experimental Workflow: Synthesis of this compound
The following diagram illustrates the workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is a representative example and should be performed by qualified personnel with appropriate safety precautions.
-
Reactor Setup: A high-pressure steel reactor is charged with quinoline (1.0 eq), deuterium oxide (D₂O, 10-20 eq), and deuterated sulfuric acid (D₂SO₄, 1-2 eq). The use of a significant excess of D₂O is crucial to drive the equilibrium of the H/D exchange reaction towards the deuterated product.
-
Reaction: The reactor is sealed and heated to 180-200°C with constant stirring for 24-48 hours. The high temperature is necessary to facilitate the electrophilic substitution on both the benzene and pyridine rings of the quinoline scaffold.
-
Work-up: After cooling to room temperature, the reaction mixture is carefully quenched by pouring it onto ice-cold D₂O.
-
Neutralization and Extraction: The acidic solution is neutralized by the slow addition of a base, such as anhydrous sodium carbonate, until a pH of ~8 is reached. The aqueous layer is then extracted multiple times with an organic solvent like dichloromethane.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.
Part 2: Isotopic Purity and Quality Control
The validation of a deuterated compound is a two-fold process: confirming the chemical purity (absence of organic impurities) and, critically, determining the isotopic purity and distribution.[5][8] A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy provides a comprehensive and self-validating system for this characterization.[9]
Analytical Workflow for Purity Determination
The following diagram outlines the integrated workflow for assessing the purity of the synthesized this compound.
Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
HRMS is a highly sensitive and rapid technique for determining the isotopic distribution in a labeled compound.[10][11] It separates ions based on their mass-to-charge ratio (m/z) with high precision, allowing for the clear differentiation of molecules that differ only by the number of deuterium atoms (isotopologues).
Protocol for HRMS Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol.
-
Instrumentation: Utilize a Liquid Chromatography-High Resolution Mass Spectrometer (LC-HRMS) system equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Data Acquisition: Acquire data in full scan mode over a mass range that includes the molecular ions of all expected isotopologues (e.g., m/z 129-138).
-
Data Analysis:
-
Extract the ion chromatograms for the protonated molecular ion of each isotopologue ([M+H]⁺), from d₀-Quinoline (C₉H₇N, m/z 130.06) to d₇-Quinoline (C₉D₇N, m/z 137.11).
-
Integrate the peak area for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution.
-
Representative HRMS Data:
| Isotopologue | Formula | Theoretical [M+H]⁺ (m/z) | Observed Relative Abundance (%) |
| d₀ | C₉H₈N⁺ | 130.0651 | < 0.1 |
| d₁ | C₉H₇DN⁺ | 131.0714 | < 0.1 |
| d₂ | C₉H₆D₂N⁺ | 132.0777 | < 0.1 |
| d₃ | C₉H₅D₃N⁺ | 133.0840 | 0.2 |
| d₄ | C₉H₄D₄N⁺ | 134.0902 | 0.5 |
| d₅ | C₉H₃D₅N⁺ | 135.0965 | 1.2 |
| d₆ | C₉H₂D₆N⁺ | 136.1028 | 5.0 |
| d₇ | C₉H₁D₇N⁺ | 137.1091 | 93.0 |
This table presents hypothetical data for a typical batch of this compound with >98% isotopic enrichment.
Purity and Positional Integrity by NMR Spectroscopy
NMR spectroscopy is an indispensable tool that provides detailed structural information and quantitative data.[12] For deuterated compounds, a suite of NMR experiments is used to confirm the positions of deuteration, assess the isotopic enrichment, and determine the overall chemical purity.
Key NMR Techniques:
-
¹H NMR (Proton NMR): In a highly deuterated compound, the ¹H NMR spectrum will show significantly diminished signals for the protons that have been replaced by deuterium. By comparing the integration of these residual proton signals to a non-deuterated internal standard of known concentration, the degree of deuteration (isotopic enrichment) can be accurately calculated.[8]
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. It is particularly useful for highly enriched compounds where the residual proton signals in ¹H NMR are too weak for accurate analysis.[13] The ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions, confirming the sites of isotopic labeling.
-
Quantitative NMR (qNMR): qNMR is a powerful primary method for determining the absolute purity (assay) of a substance.[14][15] By analyzing a sample containing a precisely weighed amount of the analyte and a certified internal standard, the purity of the analyte can be calculated directly from the integral ratios of their respective signals, without the need for a calibration curve.[16]
Protocol for qNMR Analysis:
-
Sample Preparation: Accurately weigh ~10-20 mg of the synthesized this compound and a similar mass of a certified internal standard (e.g., maleic acid) into a clean NMR tube.
-
Dissolution: Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) and ensure complete dissolution.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum using parameters that ensure full signal relaxation (e.g., a long relaxation delay, D1, of >5 times the longest T₁).
-
Data Processing & Calculation: Carefully process the spectrum and integrate a well-resolved signal from this compound (a residual proton signal) and a signal from the internal standard. The purity is calculated using the standard qNMR equation, accounting for the number of protons, molecular weights, and masses of the analyte and standard.[14]
Conclusion
The synthesis and validation of this compound demand a meticulous and systematic approach, integrating robust synthetic chemistry with advanced analytical techniques. The acid-catalyzed H/D exchange method provides an effective route to producing highly enriched material. However, the synthesis is only the first step. A rigorous, multi-technique analytical workflow, leveraging the strengths of both HRMS and various NMR methodologies, is essential to establish a self-validating system of quality control. This ensures that the final product possesses the high chemical and isotopic purity required by researchers and drug development professionals, enabling accurate and reproducible results in critical downstream applications.
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Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. Available at: [Link]
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Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. Available at: [Link]
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Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. LinkedIn. Available at: [Link]
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DEUTERATED ORGANIC COMPOUNDS: XXII. SYNTHESIS OF SOME DEUTERATED BENZENE DERIVATIVES. Canadian Science Publishing. Available at: [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]
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What is qNMR and why is it important?. Mestrelab Resources. Available at: [Link]
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Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source. Organic Chemistry Portal. Available at: [Link]
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The Metal-Free Regioselective Deuteration of 2-Methylquinolin-8-ol and 2,5-Dimethylquinolin-8-ol, Spectroscopic and Computational Studies. Ingenta Connect. Available at: [Link]
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Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
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Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.. Available at: [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]
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Deuterium in drug discovery: progress, opportunities and challenges. PMC. Available at: [Link]
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Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Available at: [Link]
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Preparation and Properties of Quinoline. SlideShare. Available at: [Link]
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Mechanistic investigations including A) Deuteration experiments, B) Chemoselective protonation of the quinoline, C) Redox potentials, D) Stern-Volmer quenching study, E) Deuteration experiments with C2 substituted quinoline and F) Proposed Mechanism.. ResearchGate. Available at: [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
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Hydrogen/deuterium incorporation in the reduced quinoline. ²H‐NMR (Red)... ResearchGate. Available at: [Link]
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Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. ResearchGate. Available at: [Link]
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Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Publications. Available at: [Link]
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Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. PMC. Available at: [Link]
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Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis. MDPI. Available at: [Link]
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Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. ACS Publications. Available at: [Link]
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Application of Quinoline Ring in Structural Modification of Natural Products. PMC. Available at: [Link]
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NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. PMC. Available at: [Link]
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Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. Royal Society of Chemistry. Available at: [Link]
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Quinoline-d7: A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth overview of Quinoline-d7, a deuterated analog of quinoline, designed for researchers, scientists, and drug development professionals. We will explore its fundamental properties, its critical role as an internal standard in analytical chemistry, and provide practical, field-proven insights into its application.
Introduction: The Significance of Isotopic Labeling in Modern Analytics
In the landscape of pharmaceutical research and development, precision and accuracy in quantitative analysis are paramount. Stable isotope-labeled internal standards (SIL-IS) are the gold standard for achieving reliable data in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2] this compound, the heptadeuterated form of quinoline, serves as an exemplary SIL-IS. Its near-identical chemical and physical properties to the unlabeled analyte, coupled with a distinct mass difference, make it an invaluable tool for mitigating matrix effects and improving analytical rigor.[1][2]
The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, offers a subtle yet powerful modification.[3][4] This alteration is key to its function, allowing it to be distinguished by mass-selective detectors while behaving chromatographically like its endogenous counterpart.[2] This guide will delve into the technical specifications of this compound, its mechanism of action as an internal standard, and a detailed protocol for its application.
Core Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective application. The following table summarizes its key quantitative data.
| Property | Value | Source(s) |
| CAS Number | 34071-94-8 | [5][6][7][8][9] |
| Molecular Formula | C₉D₇N | [6][7] |
| Molecular Weight | 136.20 g/mol | [5][6][9][10] |
| Accurate Mass | 136.1018 Da | [5][9] |
| Synonyms | Quinoline-2,3,4,5,6,7,8-d7, 1-Azanaphthalene-d7, Benzo[b]pyridine-d7 | [5][7] |
| Unlabeled CAS Number | 91-22-5 | [5][7][8][9] |
The Rationale for Using this compound as an Internal Standard
The primary application of this compound is as an internal standard in quantitative mass spectrometry.[6] The rationale behind this is rooted in the need to control for variability throughout the analytical workflow.
Mitigating Matrix Effects
Biological matrices, such as plasma and urine, are complex mixtures that can significantly impact the ionization efficiency of an analyte in the mass spectrometer source, a phenomenon known as the matrix effect.[1] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[1] Because this compound co-elutes with unlabeled quinoline and experiences the same matrix effects, the ratio of their signals remains constant, thus providing a more accurate measurement.[1][11]
Correcting for Sample Preparation and Injection Variability
An internal standard is added to a sample at a known concentration early in the sample preparation process.[2] Any loss of analyte during extraction, handling, or injection will be mirrored by a proportional loss of the internal standard. This allows for the normalization of the final analyte signal, correcting for these potential sources of error.[2]
Enhancing Method Robustness and Regulatory Compliance
The use of a stable isotope-labeled internal standard is considered best practice and is often expected by regulatory agencies like the European Medicines Agency (EMA).[1] Incorporating a SIL-IS like this compound leads to more robust and reliable bioanalytical methods, which can significantly reduce the time and cost associated with method development and validation.[1]
Experimental Workflow: Quantitative Analysis of Quinoline in a Biological Matrix using LC-MS/MS
The following is a generalized, step-by-step protocol for the use of this compound as an internal standard for the quantification of quinoline in a plasma sample.
Workflow Diagram:
Caption: Workflow for Quinoline Quantification using this compound IS.
Protocol:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of unlabeled quinoline in a suitable organic solvent (e.g., methanol).
-
Prepare a separate stock solution of this compound at a known concentration.
-
Create a series of calibration standards by spiking blank plasma with varying concentrations of quinoline.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
Aliquot 100 µL of each standard, QC, and unknown plasma sample into a microcentrifuge tube.
-
To each tube, add a fixed volume (e.g., 10 µL) of the this compound internal standard stock solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject an appropriate volume of the supernatant onto a suitable C18 analytical column.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to achieve chromatographic separation of quinoline from other matrix components.
-
-
Mass Spectrometry (MS/MS):
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for both quinoline and this compound. For example:
-
Quinoline (unlabeled): Q1 (m/z) -> Q3 (m/z)
-
This compound: Q1 (m/z) -> Q3 (m/z)
-
-
The exact m/z values will need to be optimized for the specific instrument.
-
-
-
Data Processing:
-
Integrate the chromatographic peak areas for both the analyte (quinoline) and the internal standard (this compound) for all standards, QCs, and samples.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of quinoline in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is a powerful and essential tool in modern analytical chemistry, particularly within the pharmaceutical and drug development sectors. Its use as a stable isotope-labeled internal standard provides a robust solution for overcoming the challenges of quantitative analysis in complex biological matrices. By understanding its fundamental properties and the rationale behind its application, researchers can significantly enhance the accuracy, precision, and reliability of their bioanalytical methods.
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AptoChem. Deuterated internal standards and bioanalysis. Retrieved from [Link]
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Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]
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Ogechukwu, O. D., et al. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
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Application of Quinoline-d7 in Environmental Analysis: A Methodological Whitepaper
An In-depth Technical Guide
Abstract
In the domain of environmental science, the precise and accurate quantification of contaminants is essential for regulatory enforcement, human exposure assessment, and monitoring environmental quality.[1] Environmental samples such as soil, water, and air are inherently complex matrices, often containing a myriad of substances that can interfere with analytical measurements and compromise data reliability.[1] The Isotope Dilution Mass Spectrometry (IDMS) method, utilizing deuterated internal standards, has emerged as the definitive approach for achieving high-fidelity data in environmental analysis.[1] This guide provides a detailed technical overview of the application of Quinoline-d7, a deuterated stable isotope of quinoline, as an internal standard for the robust quantification of quinoline and related pollutants in various environmental matrices. We will explore the foundational principles of its use, present a comprehensive experimental workflow, and discuss the causality behind critical methodological choices, offering researchers and scientists a field-proven guide to its application.
The Environmental Significance of Quinoline
Quinoline, a heterocyclic aromatic compound (C₉H₇N), and its derivatives are prevalent in the environment, primarily as byproducts of industrial processes. They are found in groundwater at sites contaminated with tar, such as former timber impregnation facilities, and can also originate from the processing of crude oil and coal tar.[2] The ecotoxicity and potential genotoxicity of quinoline make it a compound of significant environmental concern, necessitating sensitive and reliable analytical methods for its detection and quantification in complex samples.[2]
This compound: The Gold Standard for Isotope Dilution
To overcome the challenges posed by complex environmental matrices, stable isotope-labeled internal standards are employed. This compound is the deuterated analogue of quinoline, where seven hydrogen atoms have been replaced by deuterium atoms.
Physicochemical Properties
The key to a successful internal standard is that it behaves nearly identically to its non-labeled counterpart during sample preparation and analysis but remains distinguishable by the analytical instrument. Deuterium substitution creates a compound with very similar physical and chemical properties to the native analyte but with a distinct, higher mass.
| Property | Quinoline (Analyte) | This compound (Internal Standard) | Rationale for Use |
| Molecular Formula | C₉H₇N | C₉D₇N[3] | Identical core structure ensures co-elution in chromatography and similar behavior during extraction. |
| Molecular Weight | ~129.16 g/mol | ~136.20 g/mol [3][4] | The +7 mass shift allows for clear differentiation by a mass spectrometer without significantly altering chemical behavior. |
| Boiling Point | ~237 °C | ~237 °C | Ensures similar volatility and chromatographic retention time. |
| CAS Number | 91-22-5[3] | 34071-94-8[3] | Unique identifiers for the unlabeled analyte and the labeled standard. |
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of this compound is founded on the principle of IDMS.[1] This technique relies on adding a known quantity of the isotopically labeled standard (this compound) to a sample at the very beginning of the analytical process. The native (unlabeled) quinoline and the deuterated standard are then subjected to the same extraction, cleanup, and analysis procedures.
Any loss of the target analyte during these steps will be accompanied by a proportional loss of the deuterated standard. Because the mass spectrometer can distinguish between the two compounds based on their mass difference, the ratio of the native analyte to the labeled standard remains constant. By measuring this final ratio and knowing the exact amount of standard initially added, the concentration of the native analyte in the original sample can be calculated with exceptional accuracy. This method effectively corrects for:
-
Matrix Effects: Suppression or enhancement of the analytical signal caused by co-eluting interfering compounds.[5][6][7]
-
Variable Analyte Recovery: Inconsistent analyte loss during multi-step sample preparation procedures.[5][6][7]
-
Instrumental Variability: Fluctuations in instrument performance, such as injection volume or ion source efficiency.[5][6][7]
Caption: Fig 1: Conceptual workflow of Isotope Dilution Mass Spectrometry.
Comprehensive Experimental Protocol: Quinoline in Soil
This section details a validated methodology for the quantification of quinoline in a complex soil matrix using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Reagents
-
This compound Standard: 2 mg/mL solution in methanol.[8]
-
Quinoline Standard: Analytical grade for calibration curve.
-
Solvents: Dichloromethane (DCM), Acetone (HPLC grade).
-
Apparatus: Sonicator, centrifuge, gas chromatograph with mass selective detector (MSD), solid-phase extraction (SPE) cartridges.
Step-by-Step Methodology
Caption: Fig 2: Experimental workflow for Quinoline analysis in soil.
-
Sample Preparation:
-
Homogenize the soil sample to ensure uniformity.
-
Weigh approximately 10 grams of the homogenized soil into a glass centrifuge tube.
-
-
Internal Standard Spiking (The Self-Validating Step):
-
Causality: This step is performed before any extraction or cleanup. By adding the internal standard at the beginning, this compound experiences the exact same physical losses as the native quinoline throughout the entire workflow. This is the cornerstone of the method's accuracy.
-
Add a precise volume (e.g., 50 µL) of a known concentration of the this compound stock solution to the soil sample. The amount added should result in a peak area that is comparable to the expected analyte peak area.
-
-
Extraction:
-
Add 20 mL of a 1:1 mixture of dichloromethane and acetone to the soil.
-
Sonicate the mixture for 20 minutes in a water bath to facilitate the extraction of quinoline from the soil particles into the solvent.
-
-
Concentration:
-
Centrifuge the sample to pellet the soil particles.
-
Carefully decant the supernatant (the solvent layer) into a clean vial.
-
Concentrate the extract to a final volume of approximately 1 mL using a gentle stream of nitrogen.
-
-
Cleanup using Solid-Phase Extraction (SPE):
-
Causality: Environmental samples contain many interfering compounds that can contaminate the GC-MS system or co-elute with the analyte, affecting quantification. SPE is used to selectively remove these interferences.[9][10]
-
Condition an appropriate SPE cartridge (e.g., silica gel) according to the manufacturer's protocol.
-
Load the 1 mL sample extract onto the cartridge.
-
Wash the cartridge with a non-polar solvent to remove interferences.
-
Elute the target analytes (quinoline and this compound) with a more polar solvent.
-
Collect the eluate and concentrate it to a final volume of 1 mL for analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final extract into the GC-MS system. The system will separate the compounds chromatographically before detecting them via mass spectrometry.
-
Data Acquisition: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity. For quinoline, the target quantification ion might be m/z 129, while for this compound, it would be m/z 136.
-
| Parameter | Typical Value | Rationale |
| GC Column | DB-5ms or equivalent | Provides good separation for semi-volatile aromatic compounds. |
| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column for trace-level detection. |
| Oven Program | 70°C (2 min), ramp to 280°C at 10°C/min | A standard temperature program to elute quinoline in a reasonable timeframe with good peak shape. |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only specific mass-to-charge ratio ions relevant to the analyte and standard. |
| Quantification Ion (Quinoline) | m/z 129 | The molecular ion, providing specificity. |
| Quantification Ion (this compound) | m/z 136 | The molecular ion of the deuterated standard. |
-
Quantification:
-
A calibration curve is prepared by analyzing standards containing known concentrations of native quinoline but a constant concentration of this compound.
-
The response ratio (peak area of quinoline / peak area of this compound) is plotted against the concentration of quinoline.[6][11]
-
The concentration of quinoline in the environmental sample is then determined by calculating its response ratio and interpolating its concentration from the linear regression of the calibration curve.
-
Conclusion
This compound is an indispensable tool in modern environmental analysis. Its application as an internal standard within an Isotope Dilution Mass Spectrometry framework provides a robust, self-validating system for the accurate quantification of quinoline in highly complex matrices. By compensating for procedural losses and instrumental variations, this methodology delivers the high-quality, defensible data required by researchers and regulatory bodies to make informed decisions about environmental contamination and remediation. The principles and protocols outlined in this guide serve as a comprehensive resource for professionals seeking to implement best practices in the analysis of environmental priority pollutants.
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- Quinoline (D₇, 98%).
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Quinoline-d7 as a High-Fidelity Tracer in Advanced Research: A Technical Guide
This guide provides an in-depth exploration of Quinoline-d7 (Perdeuterated Quinoline), a stable isotope-labeled compound indispensable for modern analytical research. We will move beyond simple procedural descriptions to uncover the fundamental principles and causality that govern its application. This document is structured to empower researchers, scientists, and drug development professionals to leverage this compound with scientific integrity, ensuring robustness and validity in experimental outcomes.
The Principle of Isotopic Labeling: The Foundation of Precision
In quantitative and metabolic research, the greatest challenge is variability. Unpredictable losses during sample preparation, fluctuations in instrument performance, and complex matrix effects can all introduce significant error.[1][2] Stable Isotope Labeling (SIL) offers a powerful solution by providing a near-perfect internal reference that behaves almost identically to the target analyte through every stage of the analytical process.[3][4]
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is an ideal label. Its addition creates a compound that is chemically and physically homologous to the native analyte but possesses a distinct, higher mass.[5] This mass shift is the key to its utility, allowing a mass spectrometer to differentiate the labeled standard from the unlabeled target analyte, while ensuring both experience the same procedural variations and ionization effects.[1][6] this compound, with all seven hydrogen atoms replaced by deuterium, serves as the "gold standard" internal standard and tracer for quinoline analysis for this very reason.[1][5]
Core Attributes of this compound for High-Integrity Research
The reliability of any study using this compound is contingent on the quality of the tracer itself. Sourcing a well-characterized standard is a critical first step.
| Property | Value / Specification | Significance for Researchers |
| Chemical Formula | C₉D₇N | The deuterated structure ensures near-identical chemical behavior to native quinoline. |
| Molecular Weight | ~136.20 g/mol | The +7 Da mass shift from unlabeled quinoline (129.16 g/mol ) provides clear separation in mass spectrometry.[7] |
| CAS Number | 34071-94-8 | Provides a unique identifier for sourcing and regulatory documentation.[8][9] |
| Isotopic Purity | ≥ 98 atom % D | High isotopic enrichment minimizes signal contribution at the mass of the unlabeled analyte, ensuring accurate quantification.[5] |
| Chemical Purity | > 97-98% (CP) | High chemical purity ensures that observed signals originate from the standard and not from contaminants.[5][8] |
Application I: The Internal Standard in Quantitative Analysis
The most prevalent application of this compound is as an internal standard for the precise quantification of quinoline in complex matrices such as environmental samples, textiles, or biological fluids.[7][10][11]
Causality: Why It Works
The core challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components suppress or enhance the analyte's ionization, leading to inaccurate measurements.[1][2] Because this compound co-elutes with native quinoline, it experiences the exact same matrix effects.[2] By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, yielding highly accurate and reproducible results.[6]
Experimental Workflow: Quantification of Quinoline in Water by LC-MS/MS
Caption: Workflow for quantitative analysis using this compound.
Step-by-Step Protocol:
-
Calibration Curve Preparation: Prepare a series of calibration standards containing known concentrations of unlabeled quinoline. Spike each standard, and the blank matrix, with a fixed concentration of this compound.
-
Sample Preparation: To 1 mL of the unknown sample, add the same fixed concentration of this compound internal standard solution.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to concentrate the analytes and remove major interferences.
-
Analysis: Inject the extracted sample into an LC-MS/MS system.
-
Data Acquisition: Monitor the specific mass transitions (Multiple Reaction Monitoring - MRM) for both quinoline and this compound.
-
Quantification: Construct a calibration curve by plotting the peak area ratio (Quinoline/Quinoline-d7) against the concentration of the quinoline standards. Determine the concentration of quinoline in the unknown sample using its measured peak area ratio and the regression equation from the calibration curve.
Example LC-MS/MS Parameters
| Parameter | Quinoline (Analyte) | This compound (Internal Standard) |
| Ionization Mode | ESI+ | ESI+ |
| Precursor Ion (Q1) | m/z 130.1 | m/z 137.1 |
| Product Ion (Q3) | m/z 102.1 | m/z 109.1 |
| Collision Energy | Optimized empirically (e.g., 25 eV) | Optimized empirically (e.g., 25 eV) |
Application II: A Tracer for Metabolic Fate and Pathway Analysis
This compound is a powerful tool for elucidating the biotransformation of quinoline.[4] When introduced into a biological system (e.g., in vitro liver microsomes or in vivo animal models), it follows the same metabolic pathways as its unlabeled counterpart.[12] By searching for the characteristic mass shifts in the resulting metabolites, researchers can unambiguously identify and track the metabolic products.
Causality: Understanding Biotransformation
Quinoline is known to be extensively metabolized in the body, primarily through oxidation reactions.[13][14] Key metabolic pathways include hydroxylation and N-oxidation. For example, the formation of 3-hydroxyquinoline would involve the addition of an oxygen atom and the loss of one hydrogen atom. When tracing this compound, this would result in a metabolite (hydroxyquinoline-d6) with a distinct mass, confirming its origin. This approach is invaluable for understanding drug metabolism, toxicity pathways, and biodegradation processes.[4][15]
Known Metabolic Pathway of Quinoline and Expected Labeled Metabolites
Caption: Expected metabolic fate of this compound tracer.
Step-by-Step Protocol: In Vitro Metabolism with Liver Microsomes
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., rat, human), a buffered solution (e.g., phosphate buffer, pH 7.4), and this compound (final concentration e.g., 10 µM).
-
Initiate Reaction: Start the metabolic reaction by adding an NADPH-regenerating system. A control incubation without the NADPH system is crucial to distinguish enzymatic from non-enzymatic degradation.
-
Incubate: Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Quench Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This will precipitate the proteins.
-
Process Sample: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to a new tube.
-
Analyze: Evaporate the supernatant and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
-
Data Analysis: Analyze the sample using a high-resolution mass spectrometer. Search the data for the predicted masses of the deuterated metabolites (e.g., m/z 152.1 for hydroxyquinoline-d6) and compare the results from the active and control incubations.
Conclusion: The Indispensable Role of this compound
This compound is more than a mere reagent; it is a fidelity-enforcing tool that brings accuracy and certainty to complex analytical challenges. Its near-perfect mimicry of native quinoline allows it to serve as a robust internal standard, effectively nullifying unpredictable matrix effects and procedural losses in quantitative workflows.[1][3] As a metabolic tracer, it provides an unambiguous means to chart the course of biotransformation, identifying novel metabolites and clarifying pathways of detoxification or activation.[4] The proper application of this compound, grounded in the principles outlined in this guide, empowers researchers to produce data that is not only precise but also defensible and of the highest scientific integrity.
References
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- U.S. Environmental Protection Agency. Toxicological Review of Quinoline (CAS No. 91-22-5).
- BenchChem. (2025).
- La Voie, E. J., et al. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 4(9), 1169-73.
- MedChemExpress. This compound | Isotope-Labeled Compound.
- LaVoie, E.J., et al. (1990).
- BenchChem. (2025). The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide.
- KCAS Bio. (2017, August 30).
- Cambridge Isotope Laboratories. Quinoline (D₇, 98%) 2 mg/mL in methanol.
- Cambridge Isotope Labor
- Smith, J. N., & Williams, R. T. (1955). Studies in detoxication. 65. The metabolism of quinoline. New metabolites of quinoline, with observations on the metabolism of 3-, 5- and 6-hydroxyquinoline and 2:4-dihydroxyquinoline. Biochemical Journal, 59(1), 141-147.
- Sigma-Aldrich. This compound Aldrich.
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- Fu, J., et al. (2022). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Advances in Engineering Technology Research.
- Larsen, M. (2023). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(1).
- Felczak, A., et al. (2022). Effect of Quinoline on the Phospholipid Profile of Curvularia lunata and Its Microbial Detoxification. International Journal of Molecular Sciences, 23(6), 3385.
- He, L., & Li, L. (2020). Metabolite Annotation through Stable Isotope Labeling. Current Opinion in Chemical Biology, 54, 18-25.
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Introduction: The Role of Isotopic Labeling in Advanced Research
An In-Depth Technical Guide to the Physical State and Appearance of Quinoline-d7
This compound is the deuterated analog of quinoline, a heterocyclic aromatic organic compound. In modern analytical and metabolic research, isotopically labeled compounds like this compound are indispensable tools. The substitution of hydrogen atoms with their heavier deuterium isotopes renders the molecule easily distinguishable by mass-sensitive analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This property allows it to serve as a highly effective internal standard for the precise quantification of its unlabeled counterpart in complex biological and environmental matrices.[1] This guide provides a detailed examination of the physical and chemical characteristics of this compound, offering researchers and drug development professionals the foundational knowledge required for its effective application, handling, and storage.
Molecular Identity and Structural Characterization
The fundamental identity of this compound is defined by its molecular structure, where seven hydrogen atoms on the quinoline scaffold have been replaced by deuterium. This substitution is the basis for its utility in isotope dilution mass spectrometry (IDMS).
-
IUPAC Name: 2,3,4,5,6,7,8-heptadeuterioquinoline[2]
Caption: Molecular structure of this compound (C₉D₇N).
Physical State and Sensory Characteristics
At ambient laboratory conditions, this compound is a liquid.[1] Its physical appearance and sensory properties are critical indicators of its purity and stability.
-
Physical State: Liquid.
-
Appearance: this compound is a hygroscopic liquid, meaning it readily absorbs moisture from the atmosphere.[6] This property necessitates careful handling and storage to prevent contamination and degradation.
-
Color: When pure, the compound ranges from colorless to a light blue hue.[1][6] The development of a yellow and subsequently brown color is a key indicator of degradation. This discoloration is often accelerated by exposure to light and air, a characteristic shared with its non-deuterated analog.[6]
-
Odor: It possesses a strong, characteristic odor.[6] While odor is a subjective property, a significant deviation from the expected scent could suggest the presence of impurities.
Quantitative Physical and Chemical Data
The physicochemical properties of this compound are nearly identical to those of unlabeled quinoline, as deuterium substitution has a minimal effect on intermolecular forces. These parameters are crucial for experimental design, including reaction setup, solvent selection, and purification processes.
| Property | Value | Source(s) |
| Density | 1.151 g/mL at 25 °C | [1][4] |
| Melting Point | -17 to -13 °C | [4] |
| Boiling Point | 237 °C (at atmospheric pressure) | [4] |
| Flash Point | 101 °C (213.8 °F) - closed cup | [4] |
| Isotopic Purity | Typically ≥97 atom % D | [4] |
| Chemical Purity | Typically ≥98% (CP) | [3][4] |
Solubility Profile
The solubility of a compound is a critical parameter for its application, particularly in preparing stock solutions and analytical standards. This compound exhibits a solubility profile consistent with its polar heterocyclic structure combined with an aromatic system.
-
Water Solubility: It is only slightly soluble in cold water but dissolves readily in hot water.[6]
-
Organic Solvents: It demonstrates high solubility in most common organic solvents, including alcohols, ethers, acetone, and benzene.[6]
This solubility profile provides researchers with flexibility in choosing a suitable solvent system for LC-MS, GC-MS, or NMR analysis, ensuring complete dissolution and compatibility with the analytical method.
Protocol for Handling, Storage, and Use
Due to its hygroscopic nature, light sensitivity, and potential hazards, a strict protocol for handling and storage is paramount to maintain the integrity of this compound and ensure laboratory safety.[2][3][7][8]
Initial Receipt and Storage
Upon receipt, the compound should be immediately transferred to a designated storage location. The recommended long-term storage condition for the pure (neat) compound is -20°C to minimize degradation.[1] For routine use, storage at room temperature is acceptable, provided the container is tightly sealed and protected from light and moisture.[3][8]
Aliquoting and Sample Preparation Workflow
To prevent contamination of the primary stock, it is best practice to prepare smaller aliquots for daily or project-specific use.
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The Solubility Profile of Quinoline-d7 in Organic Solvents: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Quinoline-d7, a deuterated analog of quinoline, in various organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination. It offers qualitative solubility data, a detailed experimental protocol for quantitative assessment, and an exploration of the physicochemical factors governing the solubility of this critical compound. The guide is structured to provide actionable insights and robust methodologies, ensuring scientific integrity and reproducibility in the laboratory.
Introduction: The Significance of this compound in Modern Research
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug design, exhibiting a wide array of pharmacological properties including anticancer, antiviral, and antiparasitic activities.[1] The deuterated isotopologue, this compound, serves as an invaluable tool in pharmaceutical research, particularly as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, and as a tracer in pharmacokinetic studies.[2] Understanding the solubility of this compound in organic solvents is paramount for its effective use in these applications, as it directly impacts sample preparation, reaction conditions, and the accuracy of analytical measurements. This guide provides a foundational understanding of these solubility characteristics.
Physicochemical Properties of this compound
A foundational understanding of this compound's physical and chemical properties is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉D₇N | |
| Molecular Weight | 136.20 g/mol | |
| Appearance | Liquid | [2] |
| Density | 1.151 g/mL at 25 °C | |
| Boiling Point | 237 °C (lit.) | |
| Melting Point | -17 to -13 °C (lit.) |
Note: Properties are for this compound where specified; otherwise, they may be for the unlabeled compound, which is expected to have very similar physical properties.
Qualitative Solubility of Quinoline in Organic Solvents
While specific quantitative solubility data for this compound is not extensively published, the solubility of unlabeled quinoline provides a reliable proxy due to the minimal impact of deuteration on intermolecular forces. Quinoline is generally characterized by its miscibility with a wide range of organic solvents.[3][4]
| Solvent | Polarity | Solubility/Miscibility of Quinoline | Reference |
| Ethanol | Polar Protic | Soluble/Miscible | [4][5] |
| Diethyl Ether | Nonpolar | Soluble/Miscible | [4][5] |
| Acetone | Polar Aprotic | Miscible | [4] |
| Benzene | Nonpolar | Miscible | [4] |
| Carbon Disulfide | Nonpolar | Miscible | [4] |
| Hot Water | Polar Protic | Readily Soluble | [3][6] |
| Cold Water | Polar Protic | Slightly Soluble | [3][6] |
This broad solubility is a direct consequence of the molecular structure of quinoline, which incorporates both a nonpolar benzene ring and a more polar pyridine ring. This dual character allows for favorable interactions with a wide spectrum of solvents.
Quantitative Solubility Determination: An Experimental Protocol
For applications requiring precise concentrations, a quantitative determination of solubility is necessary. The following protocol outlines a robust, self-validating method for this purpose.
Principle
This method is based on the preparation of a saturated solution of this compound in the solvent of interest at a controlled temperature. The concentration of the solute in a filtered aliquot of the supernatant is then determined analytically.
Materials and Equipment
-
This compound (98% purity or higher)
-
Selected organic solvent (HPLC grade or higher)
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Calibrated positive displacement micropipettes
-
Syringe filters (0.22 µm, solvent-compatible)
-
Vials for sample preparation and analysis
-
Analytical instrumentation (e.g., GC-MS, LC-MS, or NMR)
Step-by-Step Methodology
-
Preparation of the Stock Solution: Accurately weigh a known amount of this compound into a vial.
-
Solvent Addition: Add a measured volume of the chosen organic solvent to the vial. The amount of solvent should be insufficient to fully dissolve the this compound, ensuring an excess of the solid/liquid phase.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C). Allow the mixture to equilibrate for a minimum of 24 hours to ensure the solution is fully saturated.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to permit the undissolved solute to settle.
-
Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid phase at the bottom of the vial.
-
Filtration: Attach a 0.22 µm syringe filter to the syringe and dispense the supernatant into a clean, pre-weighed vial. This step is critical to remove any suspended microparticles.
-
Sample Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantitative Analysis: Analyze the diluted sample using a pre-validated analytical method (e.g., GC-MS with a calibration curve) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, expressing the result in appropriate units (e.g., mg/mL, mol/L).
Experimental Workflow Diagram
Caption: Workflow for quantitative solubility determination of this compound.
Theoretical Framework: Factors Influencing Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[7][8]
The Role of Polarity
The polarity of both the solute (this compound) and the solvent is the primary determinant of solubility. Organic solvents can be broadly categorized based on their polarity.[8]
-
Polar Solvents: These solvents have large dipole moments and can be further divided into:
-
Protic: Capable of hydrogen bonding (e.g., ethanol, water).
-
Aprotic: Not capable of hydrogen bonding (e.g., acetone, acetonitrile).
-
-
Nonpolar Solvents: These solvents have small or no dipole moments (e.g., hexane, benzene).
This compound possesses both a nonpolar aromatic ring system and a polar nitrogen-containing heterocyclic ring. This amphiphilic nature explains its broad solubility in both nonpolar and polar aprotic solvents. Its ability to accept hydrogen bonds also contributes to its solubility in polar protic solvents.
Intermolecular Forces
The specific intermolecular forces at play between this compound and a solvent determine the energetics of dissolution.
-
Van der Waals Forces: Present in all interactions, these are the primary forces in nonpolar solvents.
-
Dipole-Dipole Interactions: Occur between this compound and polar solvents.
-
Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, leading to strong interactions with protic solvents.
Logical Relationships in Solubility
Caption: Factors influencing the solubility of this compound in organic solvents.
Conclusion
This compound exhibits broad solubility across a range of organic solvents, a characteristic attributable to its amphiphilic molecular structure. While qualitative data provides a useful starting point, precise quantitative determination is crucial for many research and development applications. The experimental protocol detailed in this guide offers a reliable method for obtaining such data. A thorough understanding of the interplay between the physicochemical properties of this compound and the chosen solvent, guided by the principles of polarity and intermolecular forces, is essential for predicting and controlling its solubility.
References
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Moor, L. F. E., Vasconcelos, T. R. A., Reis, R. da R., Pinto, L. S. S., & da Costa, T. M. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 21(16), 2209–2226. [Link]
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Russak, E. M., & Bednarczyk, D. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211–216. [Link]
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Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
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Sciencemadness Wiki. (n.d.). Quinoline. Retrieved from [Link]
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Mechotech. (n.d.). Quinoline – Structure, Properties, and Applications. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Utah Tech University. (n.d.). Physical Properties of Organic Solvents. Retrieved from [Link]
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Introduction: Navigating the Complexities of a Deuterated Standard
An In-depth Technical Guide to the Safe Handling of Quinoline-d7
This compound (CAS No. 34071-94-8) is a deuterated form of quinoline, an aromatic heterocyclic compound.[1][2] In the realms of pharmaceutical research, environmental analysis, and metabolic studies, deuterated compounds are invaluable as internal standards for quantification by mass spectrometry.[3] The incorporation of deuterium atoms results in a mass shift, allowing for clear differentiation from the non-labeled analyte without significantly altering the chemical properties.
However, the isotopic labeling does not negate the inherent toxicological profile of the parent molecule. The safety protocols for this compound are therefore predicated on the known hazards of quinoline. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed framework for the safe handling, storage, and emergency management of this compound. As a senior application scientist, the causality behind each recommendation is emphasized to foster a culture of safety grounded in scientific understanding.
Section 1: Hazard Identification and Comprehensive Risk Profile
The primary directive in handling any chemical is a thorough understanding of its intrinsic hazards. This compound must be treated with the same caution as its non-deuterated counterpart, which is classified as a hazardous substance. The risk profile is significant, encompassing acute toxicity, carcinogenicity, and mutagenicity.
A summary of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for this compound is presented below.[1][4]
| Hazard Class | Hazard Statement | GHS Code |
| Carcinogenicity | May cause cancer | H350 |
| Germ Cell Mutagenicity | Suspected of causing genetic defects | H341 |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 |
| Acute Toxicity (Dermal) | Harmful in contact with skin | H312 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
| Hazardous to the Aquatic Environment | Toxic to aquatic life with long lasting effects | H411 |
The signal word associated with these classifications is "Danger" .[4][5][6]
The causality behind this stringent classification is rooted in toxicological data for quinoline. The designation as a Category 1B carcinogen indicates that it is a presumed human carcinogen, based on sufficient evidence from animal studies.[7] The suspicion of mutagenicity (H341) implies that it may induce heritable genetic defects.[1] These two classifications alone necessitate the highest level of precaution to prevent any route of exposure.
Caption: GHS Pictograms and associated health and environmental risks for this compound.
Section 2: Physicochemical Properties for Practical Risk Assessment
Understanding the physical properties of a substance is critical for designing safe experimental and storage protocols. These properties dictate its behavior in the laboratory environment and inform the appropriate control measures.
| Property | Value | Significance for Safety |
| Molecular Formula | C₉D₇N | Isotopic labeling does not alter chemical reactivity. |
| Molecular Weight | ~136.20 g/mol | [1][6] |
| Appearance | Colorless to pale yellow oily liquid | [8][9] Color change to brown may indicate degradation upon exposure to light.[8] |
| Odor | Peculiar, unpleasant | [8][10] Odor is not a reliable indicator of hazardous concentration. |
| Boiling Point | ~237 °C | [3] Low volatility at room temperature, but vapor pressure increases with heat. |
| Melting Point | -17 to -13 °C | [3] Liquid at standard laboratory temperatures. |
| Density | ~1.151 g/mL at 25 °C | Slightly denser than water. |
| Flash Point | 101 °C (213.8 °F) - closed cup | Classified as a combustible liquid.[10] Keep away from ignition sources. |
| Solubility | Slightly soluble in water; soluble in organic solvents | [9][11] Low water solubility has implications for environmental persistence and cleanup. |
| Hygroscopicity | Hygroscopic | [8][12] Absorbs moisture from the air, which can affect sample integrity and requires specific storage conditions.[13] |
Section 3: The Hierarchy of Controls: Engineering and Personal Protection
To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls must be implemented. This prioritizes the most effective measures to ensure personnel safety.
-
Engineering Controls : These are the primary line of defense. All work involving this compound, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood. This prevents the inhalation of any aerosols or vapors that may be generated. Eyewash stations and safety showers must be readily accessible.[14]
-
Administrative Controls : These include rigorous training on the specific hazards of this compound and the development of Standard Operating Procedures (SOPs) for its use. Access to the material should be restricted to authorized and trained personnel.
-
Personal Protective Equipment (PPE) : PPE is the final barrier of protection and is mandatory even when engineering controls are in place. The choice of PPE is not arbitrary; it is dictated by the specific hazards of the chemical.
Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).
-
Eye and Face Protection : Tight-sealing safety goggles are required to protect against potential splashes.[4][14] A face shield should be worn in addition to goggles if there is a significant splash risk.
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a flame-resistant lab coat.[4] Gloves must be inspected before use and changed immediately if contamination is suspected. Never reuse disposable gloves.
-
Respiratory Protection : Respiratory protection is generally not required when work is performed within a functional fume hood. If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors must be used.[10]
Section 4: Standard Operating Protocols for Handling and Storage
Adherence to validated protocols is essential for minimizing exposure and ensuring the integrity of the compound.
Safe Handling Protocol
-
Preparation : Before handling, ensure all required engineering controls and PPE are in place. Designate a specific area within the fume hood for the work.
-
Aliquotting : When handling the neat material, perform all transfers within the fume hood. Use appropriate tools (e.g., micropipettes with compatible tips) to minimize the risk of spills.
-
Solution Preparation : When preparing solutions, add the this compound slowly to the solvent.
-
Post-Handling : After use, tightly seal the container. Decontaminate the work area thoroughly. Wash hands and any exposed skin with soap and water immediately after removing gloves.[4]
Storage Protocol
The chemical instability and hazardous nature of this compound dictate stringent storage conditions.
-
Security : Store in a designated, locked cabinet or area to restrict access.[4]
-
Container : Keep the container tightly closed to prevent the release of vapors and absorption of moisture.[4][12]
-
Environment : Store in a cool, dry, and well-ventilated area.[4]
-
Compatibility : Store away from incompatible substances, such as strong oxidizing agents.
-
Light and Moisture : Protect from light and moisture to prevent degradation.[5][6] Storing in a desiccator under an inert atmosphere (e.g., argon) is recommended for long-term stability.[13]
Section 5: Emergency Procedures and First Aid
Preparedness is key to managing accidental exposures and spills effectively.
First-Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
-
General Advice : In case of any exposure, move the victim out of the dangerous area, immediately remove all contaminated clothing, and show this safety data sheet to the attending physician.[4]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact : Immediately flush the skin with plenty of running water for at least 15 minutes. Wash the area with soap and water.[4] Seek immediate medical attention.
-
Eye Contact : Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting .[4][15] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Call a poison center or doctor immediately.[4][15]
Accidental Release Measures
In the event of a spill, a systematic response is crucial to ensure safety and prevent environmental contamination.
Caption: Step-by-step workflow for responding to a this compound spill.
-
Personal Precautions : Wear appropriate protective equipment, including respiratory protection if the spill is large or ventilation is poor.[4][15]
-
Ignition Sources : Remove all sources of ignition from the area.[4]
-
Containment : Prevent the spill from spreading or entering drains.[15] Cover with a non-flammable absorbent material like sand or vermiculite.
-
Cleanup : Collect the spillage and absorbent material into a suitable container for disposal.[4][15]
-
Environmental Precautions : Avoid release into the environment.[4] Collect spillage as it is toxic to aquatic life.[4]
Section 6: Fire Safety and Waste Disposal
-
Fire Fighting : this compound is a combustible liquid.[10]
-
Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide (CO₂), or chemical foam.[4]
-
Specific Hazards : Combustion may produce toxic gases, including carbon oxides and nitrogen oxides.[4] Containers may explode in a fire.[10]
-
Protective Equipment : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4]
-
-
Disposal : Waste material is considered hazardous.
Conclusion
This compound, while an essential tool in modern analytical science, possesses a significant hazard profile that demands respect and meticulous handling. Its carcinogenicity, mutagenicity, and acute toxicity require that all laboratory operations are governed by a robust safety framework. By understanding the scientific reasoning behind safety protocols—from the mandatory use of engineering controls to the specific requirements for PPE and storage—researchers can effectively mitigate risks. This guide provides the technical foundation for a proactive safety culture, ensuring that the scientific benefits of using this compound are achieved without compromising the health and safety of laboratory personnel or the environment.
References
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National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Summary for CID 12202083. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). Quinoline. PubChem Compound Summary for CID 7047. Retrieved from [Link]
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Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]
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Mechotech. (n.d.). Quinoline – Structure, Properties, and Applications. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
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Methodological & Application
Harnessing Precision: A Guide to Using Quinoline-d7 as an Internal Standard in Quantitative GC-MS Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: In the landscape of quantitative analysis, the pursuit of accuracy and reproducibility is paramount. The internal standard method stands as a cornerstone technique, especially in complex matrices where sample loss and instrumental variability can compromise data integrity. This document provides a comprehensive guide to the theory and practical application of Quinoline-d7, a deuterated stable isotope-labeled compound, as a robust internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) workflows. We will delve into the causality behind experimental choices, offering not just a protocol, but a framework for sound analytical methodology.
The Imperative for an Internal Standard in GC-MS
Quantitative analysis by GC-MS is susceptible to various sources of error, including inconsistencies in sample injection volume, analyte loss during sample preparation, and fluctuations in instrument response.[1][2] The internal standard (IS) method is a powerful strategy to correct for these variations.[3][4] An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector.[5] It is added at a constant, known concentration to all calibration standards and unknown samples.[3] Quantification is then based on the ratio of the analyte's response to the internal standard's response, which mitigates the impact of analytical variability.[2][3]
Why Deuterated Standards?
Stable isotope-labeled internal standards, particularly deuterated compounds, are considered the gold standard in mass spectrometry.[6] Because they are chemically almost identical to their non-deuterated counterparts, they exhibit nearly the same behavior during extraction, chromatography, and ionization.[6][7][8] This co-elution and similar response ensure that any loss or variation experienced by the analyte is proportionally mirrored by the internal standard.[6][9] The mass spectrometer can easily differentiate the analyte from the deuterated standard based on their mass-to-charge (m/z) difference, making them ideal for precise quantification.[5][8]
This compound, with its seven deuterium atoms, provides a significant mass shift from native quinoline and related compounds, preventing isotopic overlap and ensuring clear analytical distinction.[8] Its structural similarity to a class of compounds including Polycyclic Aromatic Hydrocarbons (PAHs) and other nitrogen-containing heterocycles makes it an excellent choice for these applications.[10][11]
Physicochemical Profile: this compound
A thorough understanding of the internal standard's properties is crucial for its effective implementation.
| Property | Value | Source |
| IUPAC Name | 2,3,4,5,6,7,8-heptadeuterioquinoline | [12][13] |
| Molecular Formula | C₉D₇N | [10] |
| Molecular Weight | 136.20 g/mol | [12][14] |
| Accurate Mass | 136.1018 Da | [13][14] |
| CAS Number | 34071-94-8 | [10][12] |
| Appearance | Neat (liquid or solid) or in solution | [10][15] |
| Chemical Purity | Typically ≥98% | [10] |
| Isotopic Enrichment | Typically ≥98% | [7] |
| Applications | Environmental Analysis, Priority Pollutants | [10][15] |
The Principle of Internal Standardization: A Logical Workflow
The core of the internal standard method is the calculation of a Response Factor (RF), which relates the instrumental response to the concentration of the analyte and the internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
The relationship is defined as:
(AreaAnalyte / AreaIS) = RF * (Conc.Analyte / Conc.IS)
By analyzing a series of calibration standards, a calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the analyte.[5] The concentration of the unknown sample is then determined from this curve.
Application Protocol: Quantification of an Analyte using this compound
This protocol provides a general framework. Specific parameters, especially GC oven programming, must be optimized for the specific analyte(s) of interest. This example assumes the analysis of a hypothetical analyte with a molecular weight and retention time similar to quinoline, such as a simple PAH (e.g., Naphthalene).
Part A: Preparation of Standards and Solutions
Objective: To prepare accurate stock and working solutions for calibration and sample spiking.
1. Stock Solution Preparation:
-
This compound (IS) Stock (1000 µg/mL): Accurately weigh 10 mg of neat this compound and dissolve in 10 mL of a suitable solvent (e.g., Dichloromethane, Toluene) in a Class A volumetric flask.[16]
-
Analyte Stock (1000 µg/mL): Prepare a stock solution of the target analyte(s) in the same manner.
2. Intermediate & Working Standard Preparation:
-
IS Spiking Solution (10 µg/mL): Dilute the this compound stock solution 1:100. This solution will be used to spike all standards and samples.
-
Calibration Standards: Prepare a series of at least five calibration standards by making serial dilutions of the analyte stock solution.[17] Spike each standard with a fixed amount of the IS Spiking Solution to achieve a constant final IS concentration (e.g., 1 µg/mL).
Example Calibration Standard Preparation:
| Calibration Level | Analyte Concentration (µg/mL) | IS Concentration (µg/mL) |
| 1 | 0.1 | 1.0 |
| 2 | 0.5 | 1.0 |
| 3 | 1.0 | 1.0 |
| 4 | 5.0 | 1.0 |
| 5 | 10.0 | 1.0 |
Part B: Sample Preparation
Objective: To extract the analyte from the sample matrix and add the internal standard.
-
Accurately weigh or measure a known amount of the unknown sample into an extraction vessel.
-
Crucial Step: Add a precise volume of the IS Spiking Solution (10 µg/mL) to the sample before any extraction or cleanup steps.[3] This ensures that the IS experiences the same potential losses as the analyte.[6]
-
Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) appropriate for the sample matrix and analyte.[18]
-
Concentrate or dilute the final extract to bring the analyte concentration within the range of the calibration curve.[18]
Part C: GC-MS Instrumentation and Analysis
Objective: To chromatographically separate the analyte and IS and detect them with the mass spectrometer.
Caption: Comparison of Quinoline and its deuterated internal standard, this compound.
Recommended GC-MS Parameters (must be optimized):
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent Intuvo 9000 GC or equivalent | Provides excellent retention time stability.[16] |
| Column | Agilent DB-5ms UI (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of semi-volatile compounds like PAHs.[16] |
| Injection Volume | 1 µL | Standard volume for split/splitless injection. |
| Inlet Temp. | 280 °C | Ensures complete volatilization of analytes. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency.[18] |
| Oven Program | 60 °C (hold 1 min), ramp 15 °C/min to 300 °C (hold 5 min) | A typical starting point for separating semi-volatile compounds. The ramp rate and hold times must be optimized for resolution. |
| MS System | Agilent 5977 MSD or equivalent | A sensitive and robust single quadrupole mass spectrometer.[16] |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass filter. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions. |
| Solvent Delay | 4 min | Prevents the high concentration of solvent from reaching and damaging the MS detector.[18] |
Selected Ion Monitoring (SIM) Ions:
| Compound | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Quinoline (Analyte Proxy) | 129 | 102 | 76 |
| This compound (IS) | 136 | 108 | 80 |
Note: Ions for native quinoline are based on the NIST Mass Spectrometry Data Center.[19] Ions for this compound are predicted based on a +7 Da mass shift. Actual fragmentation should be confirmed by injecting a pure standard.
Part D: Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the specified quantitation ions for both the analyte and this compound in all chromatograms (standards and samples).
-
Calibration Curve Construction: For the calibration standards, calculate the Area Ratio (Analyte Area / IS Area). Plot this ratio against the analyte concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is typically desired.[20][21]
-
Quantification of Unknowns: For each unknown sample, calculate the Area Ratio. Use the linear regression equation from the calibration curve to calculate the concentration of the analyte in the sample.
Method Validation Essentials
To ensure the reliability of the results, the analytical method must be validated.[17][22] Key parameters to assess include:
-
Linearity: Assessed from the calibration curve's R² value over a defined concentration range.[17]
-
Accuracy: Determined by analyzing spiked samples (samples with a known amount of analyte added) and calculating the percent recovery.[22][23]
-
Precision: Assessed by repeatedly analyzing a single sample (repeatability) and by analyzing samples on different days or with different analysts (intermediate precision). Results are expressed as Relative Standard Deviation (%RSD).[17]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[17]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., slight changes in oven ramp rate).[22]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Active sites in the inlet liner or column; improper oven temperature program. | Use a deactivated liner; ensure the column is properly installed; optimize the temperature ramp. |
| Inconsistent IS Area | Inaccurate spiking; IS degradation; poor injection precision. | Use a calibrated pipette or autosampler for spiking; check the stability of the IS solution; perform injector maintenance. |
| Poor Linearity (R² < 0.99) | Detector saturation; incorrect standard preparation; inappropriate calibration range. | Check if the highest standard is saturating the detector and dilute if necessary; remake standards; narrow the calibration range. |
| Analyte/IS Co-elution with Interference | Non-selective GC conditions; complex matrix. | Adjust the GC oven program to improve separation; use a more selective column; improve sample cleanup procedures. |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of quinoline, its derivatives, PAHs, and other structurally similar compounds by GC-MS. Its chemical and physical similarity to these analytes ensures it effectively compensates for variations in sample preparation and instrument performance.[6][7] By following a well-structured protocol and performing thorough method validation, researchers can achieve high-quality, defensible data essential for drug development, environmental monitoring, and other critical scientific endeavors.
References
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- Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
- Odoemene, A. S., & Uhunmwangho, E. S. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
- Wikipedia. (n.d.). Internal standard.
- Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards.
- BenchChem. (n.d.). A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
- ResearchGate. (2022, January 11). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article.
- LCGC International. (n.d.). When Should an Internal Standard be Used?.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
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- ChemRxiv. (n.d.). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs.
- Cambridge Isotope Laboratories, Inc. (n.d.). Quinoline (D₇, 98%) 2 mg/mL in methanol.
- PubMed. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
- National Institutes of Health. (2020, August 11). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method.
- LGC Standards. (n.d.). Quinoline (D7,98%) | CAS 34071-94-8.
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- Whitman College. (n.d.). Lab Chapter 7.4.
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- Agilent Technologies. (n.d.). IMPROVE ANALYTICAL PERFORMANCE FOR POLYCYCLIC AROMATIC HYDROCARBONS (PAHs).
- National Institute of Standards and Technology. (n.d.). Quinoline. NIST Chemistry WebBook.
- Pharmaceutical Technology. (n.d.). Analytical Methods Validation.
- Omics Online. (n.d.). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE.
- Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review.
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- Journal of Drug Delivery and Therapeutics. (2019, May 15). Analytical Method Development and Validation: A Review.
- MDPI. (n.d.). Determination of 31 Polycyclic Aromatic Hydrocarbons in Plant Leaves Using Internal Standard Method with Ultrasonic Extraction–Gas Chromatography–Mass Spectrometry.
- LGC Standards. (n.d.). Quinoline (D7, 98%) CP 97%.
- ResearchGate. (2025, August 10). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry.
- Thermo Fisher Scientific. (n.d.). Advanced Internal Standard Techniques for Quantitation.
- Agilent Technologies. (2017, April 5). DETERMINATION OF POLYCYCLIC AROMATIC HYDROCARBONS (HJ 805-2016).
- PubMed Central. (2018, March 13). Optimized method for determination of 16 FDA polycyclic aromatic hydrocarbons (PAHs) in mainstream cigarette smoke by gas chromatography–mass spectrometry.
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Application Notes and Protocols for Quinoline-d7 in Stable Isotope Dilution Assays
Audience: Researchers, scientists, and drug development professionals engaged in quantitative analysis using mass spectrometry.
Abstract: This document provides a comprehensive technical guide on the principles and practical application of Quinoline-d7 as a stable isotope-labeled internal standard (SIL-IS) for quantitative assays. We will explore the foundational concepts of Isotope Dilution Mass Spectrometry (IDMS), detail the advantages of using deuterated standards, and provide a step-by-step protocol for the analysis of quinoline in complex matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed to impart both theoretical understanding and actionable methodologies to ensure analytical rigor and data integrity.
The Principle of Isotope Dilution: The Gold Standard in Quantification
In the landscape of quantitative analysis, particularly within regulated environments like pharmaceutical development and environmental testing, accuracy and precision are non-negotiable. Isotope Dilution Mass Spectrometry (IDMS) is widely recognized as the definitive method for achieving the highest level of accuracy.[1] The power of this technique lies in the use of a stable isotope-labeled internal standard, which is a version of the analyte where one or more atoms have been replaced by a heavier stable isotope (e.g., ²H/D, ¹³C, ¹⁵N).[1]
A deuterated internal standard, such as this compound, is chemically identical to the analyte of interest (quinoline).[2] Consequently, it exhibits nearly identical behavior during every stage of the analytical workflow: sample extraction, chromatographic separation, and ionization in the mass spectrometer.[1] By introducing a known quantity of the SIL-IS into a sample at the very beginning of the preparation process, it acts as a perfect surrogate, mirroring the analyte's fate.[3]
This co-behavior allows the SIL-IS to intrinsically correct for a host of potential errors that can compromise data quality:
-
Sample Preparation Variability: Losses during extraction, evaporation, or derivatization steps affect both the analyte and the SIL-IS equally.
-
Matrix Effects: Complex biological or environmental samples can contain co-eluting substances that suppress or enhance the ionization of the target analyte in the mass spectrometer's source. The SIL-IS experiences the same suppression or enhancement.[2]
-
Instrumental Drift: Minor fluctuations in injection volume or mass spectrometer sensitivity over an analytical run are normalized.[3]
Because the mass spectrometer can differentiate between the light (analyte) and heavy (SIL-IS) forms based on their mass-to-charge ratio (m/z), quantification is based on the ratio of their signals. This ratio remains constant even if the absolute signal intensity of both compounds changes, leading to exceptionally robust and reproducible results.[1]
This compound: An Ideal Internal Standard
Quinoline is a heterocyclic aromatic compound that serves as a core structural motif in many pharmaceuticals and is also a recognized environmental contaminant.[4][5][6] Its accurate quantification is therefore critical in diverse fields. This compound, in which all seven hydrogen atoms are replaced with deuterium, is an ideal internal standard for this purpose.
| Property | Value | Source |
| Chemical Name | 2,3,4,5,6,7,8-heptadeuterioquinoline | [7] |
| Molecular Formula | C₉D₇N | [8] |
| CAS Number | 34071-94-8 | [7][8] |
| Molecular Weight | ~136.20 g/mol | [7][8] |
| Unlabeled MW (C₉H₇N) | ~129.16 g/mol | [4] |
| Isotopic Purity | Typically ≥98% atom D | [2][8] |
| Chemical Purity | Typically >98% | [2][8] |
Why is this compound an effective choice?
-
Sufficient Mass Shift: The +7 Dalton mass difference provides a clear separation from the unlabeled quinoline's isotopic envelope, preventing signal overlap or "crosstalk" in the mass spectrometer.
-
Chromatographic Co-elution: Being chemically identical, it co-elutes perfectly with quinoline, ensuring it is subjected to the exact same matrix effects at the same point in time.
-
Isotopic Stability: The deuterium atoms are bonded to an aromatic ring system, making them highly resistant to back-exchange with hydrogen atoms from the solvent or matrix.[3] This is a critical feature for a reliable deuterated standard.
Application Workflow: Quantification of Quinoline in Wastewater
This section outlines the complete workflow for quantifying quinoline in a complex matrix like wastewater using a Stable Isotope Dilution LC-MS/MS assay.
Caption: Workflow for Quinoline quantification via Stable Isotope Dilution.
Detailed Experimental Protocol
This protocol is a template and should be optimized and fully validated for the specific matrix and instrumentation used.
Preparation of Standard Solutions
-
Analyte Primary Stock (1 mg/mL): Accurately weigh ~10 mg of quinoline standard. Dissolve in methanol in a 10 mL volumetric flask.
-
Internal Standard Primary Stock (1 mg/mL): Accurately weigh ~1 mg of this compound. Dissolve in methanol in a 1 mL volumetric flask.
-
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the primary stocks in 50:50 methanol:water.
-
Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the this compound working solution to a final concentration that will yield a robust signal in the mass spectrometer when added to samples.
-
Calibration Curve Standards: In a set of tubes containing blank matrix (e.g., clean water for environmental analysis or stripped plasma for bioanalysis), spike varying amounts of the quinoline working solution to create a calibration curve (e.g., 8-10 points, from 0.5 to 500 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank matrix at a minimum of three concentration levels (low, medium, high). These are prepared from a separate stock weighing than the calibration standards.
-
Final Preparation: To every calibrator and QC sample, add a fixed volume of the Internal Standard Spiking Solution (100 ng/mL).
Sample Preparation (Solid-Phase Extraction)
-
Spiking: To 1 mL of each unknown wastewater sample, add the same fixed volume of the Internal Standard Spiking Solution as used for the calibrators. Vortex briefly. This step is critical and must be done first to ensure the IS tracks the analyte through extraction.[3]
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load the spiked sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 2% formic acid in water, followed by 3 mL of methanol to remove interferences.
-
Elution: Elute the quinoline and this compound from the cartridge with 3 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Transfer to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following are suggested starting parameters.
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Suggested Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Table 2: Suggested Mass Spectrometry Parameters
| Parameter | Quinoline (Analyte) | This compound (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | m/z 130.1 | m/z 137.1 |
| Product Ion (Q3) | m/z 102.1 | m/z 109.1 |
| Collision Energy (CE) | Optimize | Optimize |
| Dwell Time | 100 ms | 100 ms |
Note: The fragmentation of quinoline ([M+H]⁺, m/z 130) often involves the loss of HCN (27 Da) to produce a fragment at m/z 103, or loss of C₂H₂ (26 Da) to produce m/z 104. The transition 130 -> 102 is also commonly reported.[9][10][11] The corresponding fragments for this compound would be expected at similar mass losses. These transitions must be empirically determined and optimized on the specific instrument being used.
The Logic of Correction and Data Processing
The mass spectrometer monitors the specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for both the analyte and the internal standard.
Caption: How the Analyte/IS ratio corrects for experimental variability.
Data Processing Steps:
-
Integrate the chromatographic peak areas for the selected MRM transitions for both quinoline and this compound in all calibrators, QCs, and unknown samples.
-
Calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte) / (Peak Area of Internal Standard).
-
Construct a calibration curve by plotting the PAR against the known concentration of the calibration standards.
-
Apply a linear regression with 1/x² weighting to the calibration curve. The coefficient of determination (r²) should be >0.99.[10]
-
Determine the concentration of quinoline in QC and unknown samples by interpolating their PAR values from the regression equation.
Method Validation Principles
For use in regulated studies, the analytical method must be validated to demonstrate it is fit for its intended purpose.[12] Key validation parameters are summarized below, with typical acceptance criteria derived from FDA and ICH guidelines.[12][13]
Table 3: Key Bioanalytical Method Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte, free from interference from matrix components or metabolites. | No significant peaks (>20% of LLOQ) in blank matrix at the retention time of the analyte and IS. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response across a defined range. | r² ≥ 0.99; back-calculated calibrators should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | The closeness of measured concentration to the true value. | Mean concentration of QC samples should be within ±15% of nominal value (±20% at LLOQ). |
| Precision | The degree of scatter between replicate measurements (intra- and inter-day). | Coefficient of variation (CV) or Relative Standard Deviation (RSD) should be ≤15% (≤20% at LLOQ). |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%. |
| Recovery | The efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100% due to correction by the IS. |
| Stability | To evaluate the chemical stability of the analyte in the matrix under various conditions. | Mean concentration of stability samples should be within ±15% of nominal fresh samples. |
References
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- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. ResolveMass.
- Advances in Engineering Technology Research. (2022).
- BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. BenchChem.
- BenchChem. (2025). The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS. BenchChem.
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- Cambridge Isotope Labor
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Application Note: Protocol for Preparing Quinoline-d7 Standard Solutions for Quantitative Analysis
Abstract
This application note provides a detailed, field-proven protocol for the preparation of high-purity Quinoline-d7 standard solutions. This compound, a stable isotope-labeled (SIL) analog of quinoline, is an essential internal standard for achieving accurate and precise quantification in mass spectrometry-based assays, such as LC-MS or GC-MS.[1][2] The protocol herein outlines the step-by-step procedures for preparing stock and working standard solutions, emphasizing the critical considerations for ensuring the accuracy, stability, and reliability of these standards. Adherence to this protocol will enable researchers, scientists, and drug development professionals to construct robust calibration curves and achieve high-quality quantitative results in their analytical workflows.
Introduction: The Rationale for this compound as an Internal Standard
In quantitative analytical chemistry, particularly in complex matrices such as plasma, urine, or environmental samples, the use of an internal standard (IS) is paramount for correcting for analyte loss during sample preparation and for variations in instrument response.[3] An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, but is distinguishable by the mass spectrometer.
This compound is the deuterium-labeled analog of quinoline, a compound of interest in various fields, including environmental analysis and as a structural motif in many pharmaceuticals.[4][5] By replacing seven hydrogen atoms with deuterium, this compound (C₉D₇N) has a molecular weight of 136.20 g/mol , a +7 mass shift from unlabeled quinoline (C₉H₇N, 129.16 g/mol ).[6] This mass difference allows for its clear differentiation in a mass spectrometer while ensuring it behaves nearly identically to the unlabeled analyte during extraction, chromatography, and ionization.[3] This "isotope dilution technique" is considered the gold standard for quantitative mass spectrometry.[3]
The stability of the deuterium labels in this compound is critical. The labels are on the aromatic ring, making them non-exchangeable under typical analytical conditions, which is a key consideration for a reliable internal standard.[7] This protocol is designed to ensure the integrity of the prepared standards from initial weighing to final analysis.
Materials and Apparatus
Reagents
| Reagent | Grade | Supplier Example | Notes |
| This compound | Purity ≥98%, Isotopic Purity ≥97 atom % D | Sigma-Aldrich, CIL | Source a high-purity standard with a Certificate of Analysis (CoA). |
| Methanol (MeOH) | HPLC or LC-MS Grade | Fisher Scientific, VWR | High-purity solvent is crucial to avoid interference. |
| Acetonitrile (ACN) | HPLC or LC-MS Grade | Fisher Scientific, VWR | An alternative high-purity solvent. |
| Deionized Water | Type I, 18.2 MΩ·cm | Millipore Milli-Q system | For aqueous mobile phases or dilutions. |
Apparatus
| Apparatus | Specification | Notes |
| Analytical Balance | 4 or 5-place (0.1 mg or 0.01 mg readability) | Calibrated and serviced regularly. |
| Volumetric Flasks | Class A (e.g., 1, 5, 10, 50 mL) | Ensure cleanliness and proper calibration. |
| Pipettes | Calibrated adjustable volume (e.g., 10-100 µL, 100-1000 µL) | Use with high-quality, non-reactive tips. |
| Syringes | Gas-tight, for handling neat material if liquid | For accurate transfer of small liquid volumes. |
| Vials | Amber glass, screw-cap with PTFE-lined septa | Protects from light and prevents solvent evaporation. |
| Vortex Mixer | Standard laboratory model | For thorough mixing of solutions. |
| Sonicator | Standard laboratory model | To aid in the dissolution of the standard. |
Safety Precautions
This compound should be handled with the same precautions as its unlabeled counterpart. Quinoline is classified as harmful if swallowed or in contact with skin, causes skin and serious eye irritation, is suspected of causing genetic defects, and may cause cancer.[6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[8]
-
Ventilation: Handle the neat compound and prepare concentrated solutions in a certified chemical fume hood.[8]
-
Storage: Store this compound neat material and stock solutions in a cool, dry, dark place as recommended by the supplier, typically at room temperature away from light and moisture.[9]
Experimental Protocol: Preparation of Standard Solutions
This protocol follows the "weighing method" for preparing a primary stock solution, which is then serially diluted to create working solutions.[10][11]
Preparation of a 1.0 mg/mL this compound Stock Solution
The causality behind preparing a high-concentration stock solution is to minimize weighing errors, which are proportionally larger for smaller masses.[12] This stock solution serves as a stable, well-characterized source for all subsequent dilutions.
-
Tare the Balance: Place a clean, dry weighing vessel (e.g., a glass vial or weigh boat) on the calibrated analytical balance and tare the mass to zero.
-
Weigh the Standard: Accurately weigh approximately 10 mg of neat this compound standard into the tared vessel. Record the exact mass to the nearest 0.1 mg or 0.01 mg.
-
Quantitative Transfer: Carefully transfer the weighed this compound to a 10 mL Class A volumetric flask. Use a small amount of the chosen solvent (e.g., Methanol) to rinse the weighing vessel multiple times, transferring the rinse into the volumetric flask to ensure all the standard is transferred.
-
Dissolution: Add solvent to the volumetric flask until it is approximately half-full. Quinoline is readily soluble in most organic solvents like methanol.[5][13] Cap the flask and gently swirl or sonicate for 2-3 minutes to ensure complete dissolution.
-
Dilution to Volume: Once the solid is fully dissolved, allow the solution to return to room temperature. Carefully add the solvent dropwise until the bottom of the meniscus is aligned with the calibration mark on the neck of the flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Calculation of Exact Concentration: Calculate the precise concentration of the stock solution using the following formula:
Concentration (mg/mL) = (Mass of this compound (mg)) / (Volume of Volumetric Flask (mL))
Example Calculation:
-
Mass weighed: 10.2 mg
-
Flask volume: 10.0 mL
-
Concentration = 10.2 mg / 10.0 mL = 1.02 mg/mL
-
-
Labeling and Storage: Transfer the stock solution to a labeled amber glass vial. The label should include the compound name (this compound), exact concentration, solvent, preparation date, and preparer's initials.[12] Store refrigerated (2-8 °C) for long-term stability.
Preparation of Working Standard Solutions
Working solutions are prepared by serially diluting the stock solution to concentrations relevant to the analytical assay's calibration range.
Workflow for Serial Dilution:
Caption: Workflow for preparing this compound working solutions.
Example Protocol for a 10 µg/mL Intermediate Standard:
-
Allow the stock solution to equilibrate to room temperature.
-
Using a calibrated pipette, transfer 100 µL of the ~1.0 mg/mL stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the calibration mark with the appropriate solvent (e.g., 50:50 Methanol:Water, to match the initial mobile phase conditions).
-
Cap and invert the flask 15-20 times to ensure homogeneity.
-
This creates a working solution with a concentration of approximately 10 µg/mL. Calculate the exact concentration based on the stock solution's precise concentration.
Further dilutions can be made from this intermediate standard to create a series of working solutions for the calibration curve (e.g., 1000, 500, 100, 50, 10, 1 ng/mL).
Validation and Quality Control of Standard Solutions
A protocol is only as trustworthy as its validation.[14] The accuracy of the prepared standards must be verified.
Concentration Verification
-
Cross-Verification: The concentration of a newly prepared stock solution can be verified by comparing its instrument response (e.g., LC-MS peak area) against a previously prepared, validated stock solution. The responses should be within a pre-defined acceptance criterion (e.g., ±10%).
-
Gravimetric Check: An aliquot of the solution can be evaporated to dryness and the residue weighed, though this is less common and requires a highly sensitive balance.
Stability Assessment
The stability of standard solutions ensures that results are reliable over time.[15]
-
Protocol: Analyze a freshly prepared standard solution and compare the results to an aged solution stored under specified conditions (e.g., refrigerated). The analysis should be repeated at set intervals (e.g., 0, 24, 48 hours, 1 week, 1 month).[15]
-
Acceptance Criteria: The response of the aged solution should be within a certain percentage (e.g., ±15%) of the fresh solution. This establishes the expiration date for the prepared standards.[15]
Summary and Best Practices
| Parameter | Recommendation | Rationale |
| Purity | Use a certified reference material with the highest available purity. | Ensures the weighed mass corresponds directly to the mass of this compound.[14] |
| Weighing | Use a calibrated, high-precision analytical balance. | Minimizes a significant source of error in concentration.[11] |
| Solvent | Use high-purity, HPLC or LC-MS grade solvents. | Prevents contamination and interference in the analytical baseline. |
| Glassware | Use Class A calibrated volumetric glassware. | Ensures accurate final volumes for precise concentrations. |
| Storage | Store in amber vials at 2-8 °C, protected from light. | Prevents photodegradation and slows solvent evaporation.[12] |
| Documentation | Maintain a detailed logbook of all standard preparations. | Provides traceability and is a core component of Good Laboratory Practice (GLP).[14] |
Logical Workflow Diagram
The entire process, from receiving the neat standard to its use in an analytical run, follows a logical, self-validating sequence.
Caption: Overall workflow from standard preparation to final analysis.
References
- A Guide to Using Analytical Standards. (n.d.).
- Standard Solution Preparation: A Comprehensive Guide. (2024, October 25). Blogs - News.
- How To Make A Standard Solution. (2024, July 17). The Chemistry Blog.
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This compound | C9H7N | CID 12202083. (n.d.). PubChem - NIH. Retrieved January 14, 2026, from [Link]
- How To Make A Standard Solution. (2024, July 17). The Chemistry Blog.
- How Do You Prepare Reference Standards and Solutions? (2015, April 1). Spectroscopy Online.
- Navigating the Stable Isotope Landscape: A Technical Guide to the Safe Handling of 13C-Labeled Compounds. (n.d.). Benchchem.
- How Analytical Standards Support Method Validation & Calibr
-
How Are Standard Solutions Prepared? (2025, June 5). Chemistry For Everyone - YouTube. Retrieved January 14, 2026, from [Link]
- Solution Stability In Analytical Method Validation: How To Perform. (2025, May 2). PharmaGuru.
-
Importance of using analytical standards – qualitative and quantitative analysis. (n.d.). Retrieved January 14, 2026, from [Link]
- Validating the Method as a Standard Method. (2019, June 5). Chemistry LibreTexts.
- Isothis compound | Stable Isotope. (n.d.). MedchemExpress.com.
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Quinoline. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
- Sample Preparation Protocols for Stable Isotope Analysis. (n.d.). Newsome Lab.
- Analytical Considerations of Stable Isotope Labelling in Lipidomics. (2018, November 16). PMC - PubMed Central.
-
A simple protocol for the production of highly deuterated proteins for biophysical studies. (n.d.). Retrieved January 14, 2026, from [Link]
- Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. (n.d.). Hilaris Publisher.
- Designing Stable Isotope Labeled Internal Standards. (2022, January 11). Acanthus Research.
- The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. (n.d.). IRL @ UMSL.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
- 91-22-5 CAS | QUINOLINE | Laboratory Chemicals | Article No. 05542. (n.d.). Loba Chemie.
- Quinoline (D7,98%) | CAS 34071-94-8. (n.d.). LGC Standards.
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Application Note: High-Precision Quantification of Quinoline and Related Priority Pollutants Using Quinoline-d7 Isotope Dilution Mass Spectrometry
Introduction: The Analytical Challenge of Priority Pollutants
Quinoline, a nitrogen-containing heterocyclic aromatic compound, and its derivatives are classified as priority pollutants by numerous regulatory bodies, including the U.S. Environmental Protection Agency (EPA).[1] Found in industrial wastewater, coal tar, and as a byproduct of various manufacturing processes, quinoline poses a significant environmental and health risk due to its potential carcinogenicity and persistence.[2] Accurate and precise quantification of quinoline in complex environmental matrices like water, soil, and textiles is therefore critical for regulatory compliance and environmental risk assessment.
Conventional analytical methods can be hampered by sample matrix effects, where co-extracting substances interfere with the analyte's signal, causing either suppression or enhancement.[3] Furthermore, analyte losses during multi-step sample preparation and extraction can lead to significant underestimation of the true concentration. To overcome these challenges, Isotope Dilution Mass Spectrometry (IDMS) has become the gold standard for high-fidelity quantification.[4][5] This application note provides a comprehensive protocol for the quantification of quinoline in environmental samples using Quinoline-d7 as a stable isotopically labeled internal standard (SIL-IS) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle: The Power of Isotope Dilution
Isotope Dilution is an analytical technique that provides superior accuracy by correcting for procedural variability and matrix-induced signal fluctuations.[4][5] The principle relies on the addition of a known quantity of a stable, isotopically labeled version of the target analyte (in this case, this compound) to the sample at the very beginning of the analytical process.
Because this compound is chemically identical to native quinoline, it exhibits nearly the same physicochemical behavior—including extraction efficiency, chromatographic retention time, and ionization response in the mass spectrometer.[6] However, due to its seven deuterium atoms, it has a distinct, higher mass (M+7) that is easily resolved by the mass spectrometer.
Any analyte loss during sample preparation or signal suppression in the ion source will affect both the native analyte and the labeled standard proportionally.[3] By measuring the response ratio of the native analyte to the labeled internal standard, an accurate concentration can be calculated, effectively nullifying these sources of error. Regulatory agencies like the FDA and EMA recognize the robustness of this approach, making it the preferred method for bioanalytical validations.[3][6]
Physicochemical Properties of Quinoline and this compound
| Property | Quinoline (Unlabeled) | This compound (Labeled IS) |
|---|---|---|
| CAS Number | 91-22-5[7] | 34071-94-8[7] |
| Molecular Formula | C₉H₇N | C₉D₇N |
| Molecular Weight | 129.16 g/mol | 136.20 g/mol |
| Boiling Point | ~237 °C | ~237 °C |
| Appearance | Colorless to yellow liquid | Not specified, typically provided in solution |
Overall Analytical Workflow
The following diagram illustrates the complete workflow from sample collection to final data reporting, incorporating the critical internal standard spiking step.
Caption: General workflow for quinoline analysis using isotope dilution.
Detailed Experimental Protocols
Preparation of Standards and Reagents
-
Primary Stock Standards: Prepare individual 1000 µg/mL stock solutions of native quinoline and this compound in methanol. Store at 4°C in amber vials.
-
Calibration Standards: Create a series of calibration standards by serially diluting the native quinoline stock solution with an appropriate solvent (e.g., methanol or acetonitrile/water). A typical range is 0.1 to 100 ng/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 20 ng/mL) in methanol. This solution will be added to all samples, calibration standards, and quality control (QC) samples.
-
Reagents: All solvents (methanol, acetonitrile, methylene chloride, toluene) should be HPLC or GC-grade. Reagent water should be Type I (18.2 MΩ·cm). Anhydrous sodium sulfate should be baked at 400°C for at least two hours to remove organic contaminants.[8]
Protocol 1: Aqueous Sample Preparation (e.g., Wastewater)
This protocol is adapted from standard solid-phase extraction (SPE) methodologies.[4]
-
Sample Collection: Collect a 500 mL water sample in an amber glass bottle.
-
Spiking: Add a precise volume (e.g., 50 µL) of the this compound working solution to the entire 500 mL sample. Mix thoroughly.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 15 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of reagent water to remove salts and polar interferences.
-
Drying: Dry the cartridge by passing a stream of nitrogen through it for 20-30 minutes.
-
Elution: Elute the trapped analytes with 5-10 mL of a suitable solvent like methylene chloride or acetonitrile.
-
Concentration: Dry the eluate by passing it through a small column of anhydrous sodium sulfate.[8] Evaporate the solvent to near dryness under a gentle stream of nitrogen and reconstitute in 500 µL of the initial mobile phase (for LC-MS) or an appropriate solvent (for GC-MS).
Protocol 2: Solid/Textile Sample Preparation
This protocol utilizes ultrasonic extraction, a common technique for solid matrices.[9]
-
Sample Preparation: Homogenize the sample. Weigh approximately 1 gram of the sample into a glass centrifuge tube.
-
Spiking: Add a precise volume (e.g., 50 µL) of the this compound working solution directly onto the sample.
-
Extraction: Add 10 mL of an appropriate extraction solvent (e.g., toluene or acetonitrile).[2][9]
-
Ultrasonication: Place the tube in an ultrasonic bath and extract for 30 minutes at a controlled temperature (e.g., 40°C).[9]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.
-
Filtration & Analysis: Carefully transfer the supernatant and filter it through a 0.22 µm syringe filter.[10] The sample is now ready for instrumental analysis.
Instrumental Analysis
GC-MS Analysis
Gas chromatography is well-suited for volatile and semi-volatile compounds like quinoline.
-
System: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Splitless injection mode, 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial 60°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Selected Ion Monitoring (SIM) mode.
-
Quinoline (Native): m/z 129 (quantifier), 102 (qualifier).
-
This compound (IS): m/z 136 (quantifier).
-
LC-MS/MS Analysis
LC-MS/MS is highly selective and ideal for complex matrices, minimizing the need for extensive cleanup.[11]
-
System: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[11]
-
Mobile Phase A: 0.1% Formic acid in water.[11]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[11]
-
Gradient: 5% B to 95% B over 5 minutes, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition: Multiple Reaction Monitoring (MRM).
-
Quinoline (Native): Precursor ion [M+H]⁺ m/z 130 → Product ion m/z 103 (loss of HCN).
-
This compound (IS): Precursor ion [M+H]⁺ m/z 137 → Product ion m/z 109.
-
Data Analysis and Quality Control
-
Calibration Curve: Plot the peak area ratio (Native Quinoline / this compound) against the concentration of the native quinoline for each calibration standard. Perform a linear regression to establish the calibration curve.
-
Quantification: For each sample, calculate the peak area ratio and determine the concentration using the regression equation from the calibration curve.
-
Quality Control:
-
Recovery of IS: The peak area of this compound in samples should be within a defined range (e.g., 50-150%) of the average area in the calibration standards to ensure proper spiking and extraction.
-
Continuing Calibration Verification (CCV): Analyze a mid-level calibration standard periodically throughout the analytical run to ensure instrument stability.
-
Method Blank: A blank sample processed through the entire procedure should show no detectable levels of quinoline.
-
Spiked Matrix: Analyze a sample of a representative matrix spiked with a known concentration of quinoline to assess method accuracy and recovery.
-
Table of Method Performance Characteristics (Literature Values)
| Parameter | Matrix | Method | Reported Value | Source |
|---|---|---|---|---|
| Detection Limit (LOD) | Textiles | GC-MS | 0.1 mg/kg | [9] |
| Recovery | Textiles | GC-MS | 82.9% - 92.0% | [9] |
| Recovery | Wastewater | LC-MS/MS | 85% - 108% | [4] |
| Precision (RSD) | Drinking Water | HPLC | 0.59% (inter-day) | [2] |
| Linearity (r²) | Calibration | GC-MS | 0.9998 |[9] |
Conclusion
The use of this compound as a stable isotopically labeled internal standard provides a robust, accurate, and highly reliable method for the quantification of quinoline in challenging environmental matrices. The principle of isotope dilution effectively compensates for matrix effects and variations in sample recovery, which are significant sources of error in trace-level analysis. The detailed GC-MS and LC-MS/MS protocols provided herein serve as a validated starting point for researchers and analytical laboratories tasked with monitoring priority pollutants, ensuring data of the highest quality and integrity for environmental protection and regulatory decision-making.
References
- Benchchem. (n.d.). Monitoring quinoline synthesis progress using TLC or LC-MS.
- Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
- Benchchem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
-
De-Vries, F., Zolle, I., & Zolle, I. (2014). Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum. Journal of Chromatography B, 967, 169-174. Retrieved from [Link]
-
Fu, K., Ren, Q., Liu, J., & Bao, Q. (2022). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Advances in Engineering Technology Research. Retrieved from [Link]
-
Vanderford, B. J., & Snyder, S. A. (2006). Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. Environmental Science & Technology, 40(23), 7312–7320. Retrieved from [Link]
-
Kaza, M., & Wozniakiewicz, M. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? Journal of Pharmaceutical and Biomedical Analysis, 132, 114-121. Retrieved from [Link]
-
Amaral, C., & Tittlemier, S. A. (2021). Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard. Toxins, 13(10), 711. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1984). Method 1625, Revision B: Semivolatile Organic Compounds by Isotope Dilution GC/MS. Retrieved from [Link]
-
KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]
-
Fu, K., Ren, Q., Liu, J., & Bao, Q. (2022). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Materials Science and Chemical Engineering, 10(11), 1-11. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous Determination Method of Aniline and Quinoline in Drinking Water by LC/MS/MS. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Husain, A., & Sethunathan, N. (2020). Application of Compound-Specific Isotope Analysis in Environmental Forensic and Strategic Management Avenue for Pesticide Residues. Applied Sciences, 10(15), 5285. Retrieved from [Link]
-
van Midwoud, P. M., & Rosing, H. (2007). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of Chromatography B, 855(1), 1-10. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2014). Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. Retrieved from [Link]
-
Peredes, C., & Pérez-Parada, A. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 177, 246-252. Retrieved from [Link]
-
Chen, X., et al. (2021). Determination of ammonium in natural water using a quinoline-based o-dialdehyde fluorescent reagent with visible excitation wavelength. Analytical Methods, 13, 5231-5239. Retrieved from [Link]
-
El-Kassem, A., & El-Sayed, R. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. RSC Advances, 13(23), 15682-15694. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Environmental Forensics: Identifying Pollutant Sources Using Isotope Ratio Mass Spectrometry. Retrieved from [Link]
-
Restek. (n.d.). Guide to Preparing and Analyzing Semivolatile Organic Compounds. Retrieved from [Link]
-
Deng, X., et al. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences, 27(4), 493-497. Retrieved from [Link]
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Application Note: High-Throughput Analysis of Quinoline in Environmental Matrices Using Isotope Dilution Mass Spectrometry with Quinoline-d7
Introduction
Quinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in environmental science.[1] These compounds enter the environment through various industrial processes, including the manufacturing of dyes, pesticides, and pharmaceuticals.[1][2] Given their potential toxicity and persistence, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established methods for monitoring their presence in environmental samples.[3][4][5] This application note provides a comprehensive guide for the quantitative analysis of quinoline in complex environmental matrices, such as water, soil, and sediment, using a robust and sensitive isotope dilution method with Quinoline-d7 as an internal standard.
The core of this methodology lies in the principle of Isotope Dilution Mass Spectrometry (IDMS).[6] IDMS is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample.[6] In this case, this compound, which is chemically identical to the native quinoline but has seven deuterium atoms in place of hydrogen, serves as the internal standard.[7][8][9] This near-perfect chemical and physical mimicry ensures that both the analyte and the standard behave similarly during sample extraction, chromatography, and ionization.[6][10] Any sample loss or matrix-induced signal suppression or enhancement during the analytical process will affect both compounds proportionally, allowing for highly accurate and precise quantification.[6][7][11]
Physicochemical Properties of this compound
A thorough understanding of the internal standard's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₉D₇N | [12] |
| Molecular Weight | 136.20 g/mol | [8][12][13] |
| CAS Number | 34071-94-8 | [9][12][14] |
| Appearance | Neat (Individual) or Solution | [12][15] |
| Chemical Purity | ≥98% | [12][15] |
| Storage | Room temperature, away from light and moisture | [12][15] |
Experimental Workflow
The overall analytical workflow is designed for high-throughput and robust analysis, minimizing sample handling and potential for error.
Caption: Workflow for Quinoline Analysis using this compound.
Detailed Protocols
Preparation of Standards
-
Primary Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of Quinoline and this compound (neat material) in 10 mL of methanol. Store at -20°C.
-
Working Standard Solutions (0.1 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the primary stock solutions in an appropriate solvent (e.g., 90:10 water:methanol).
-
Internal Standard Spiking Solution (10 ng/mL): Dilute the this compound primary stock solution to a final concentration of 10 ng/mL. This solution will be added to all samples, blanks, and calibration standards.
Sample Preparation
The choice of extraction method depends on the sample matrix.
A. Water Samples (e.g., Drinking Water, Wastewater)
This protocol is adapted from principles outlined in EPA methodologies for organic compounds.[3]
-
Sample Collection: Collect 500 mL of water in a clean amber glass bottle.
-
Preservation: If necessary, preserve the sample according to standard environmental protocols.
-
Spiking: Add a known volume (e.g., 50 µL) of the 10 ng/mL this compound internal standard spiking solution to a 250 mL aliquot of the water sample.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the spiked water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 2 x 3 mL of dichloromethane.
-
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.
B. Soil and Sediment Samples
This protocol utilizes established extraction techniques for solid matrices.[16][17]
-
Sample Preparation: Homogenize the sample and weigh 10 g (dry weight) into a centrifuge tube.
-
Spiking: Add the this compound internal standard spiking solution.
-
Extraction:
-
Add 20 mL of a 1:1 mixture of acetone and hexane.
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction twice more and combine the supernatants.
-
-
Clean-up and Concentration: The combined extract can be concentrated and may require further clean-up using techniques like gel permeation chromatography (GPC) or silica gel chromatography to remove co-extracted matrix components.[17] The final extract is then solvent-exchanged into the initial mobile phase.
Instrumental Analysis: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and selectivity required for trace-level environmental analysis.[18][19][20]
| Parameter | Recommended Conditions | Rationale |
| LC System | UHPLC System | Provides better resolution and faster analysis times. |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) | Offers good retention and peak shape for quinoline. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and aids in chromatographic separation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analytes from the column. |
| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions | A standard gradient for separating semi-polar compounds. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Injection Volume | 5 µL | A typical volume to avoid column overloading. |
| MS System | Triple Quadrupole Mass Spectrometer | Ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[21] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Quinoline contains a basic nitrogen atom that is readily protonated.[21] |
MRM Transitions
The selection of precursor and product ions is critical for selectivity. The following transitions are suggested starting points and should be optimized on the specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Quinoline | 130.1 | 103.1 | 25 |
| Quinoline (Confirmation) | 130.1 | 77.1 | 35 |
| This compound | 137.1 | 81.1 | 35 |
Note: These values are based on common fragmentation patterns and may require optimization.[3]
Data Analysis and Quality Control
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the quinoline to the peak area of this compound against the concentration of the quinoline standards. A linear regression with a correlation coefficient (r²) > 0.995 is considered acceptable.
-
Quantification: The concentration of quinoline in the samples is calculated using the linear regression equation derived from the calibration curve.
-
Quality Control:
-
Method Blank: An analyte-free matrix carried through the entire process to check for contamination.
-
Laboratory Control Spike (LCS): A clean matrix spiked with a known concentration of quinoline to assess method accuracy. Recoveries should typically be within 70-130%.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known concentration of quinoline to evaluate matrix effects. The relative percent difference (RPD) between the duplicates should be < 20%.
-
Internal Standard Response: The peak area of this compound in all samples should be within 50-150% of the average area in the calibration standards to ensure consistent recovery and ionization.
-
Conclusion
The use of this compound as an internal standard in an isotope dilution LC-MS/MS method provides a highly accurate, precise, and robust approach for the quantification of quinoline in diverse and complex environmental samples.[7][22] This method effectively compensates for sample preparation losses and matrix-induced ionization variability, which are common challenges in environmental analysis.[6] By following the detailed protocols and implementing rigorous quality control measures, researchers and analytical laboratories can achieve reliable data for environmental monitoring and risk assessment.
References
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
- de Boer, J. F., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace.
- BenchChem. (2025). A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry.
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- Cambridge Isotope Laboratories. (n.d.). Quinoline (D₇, 98%) 2 mg/mL in methanol.
- Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications.
- LGC Standards. (n.d.). Quinoline (D7, 98%) CP 97%.
- LGC Standards. (n.d.). Quinoline (D7,98%).
- Wikipedia. (n.d.). Quinoline.
- Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett.
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- U.S. Environmental Protection Agency. (2009). Standardized Analytical Methods for Environmental Restoration Following Homeland Security Events, Revision 5.0.
- III Analytical Methods. (n.d.).
- Development and Application of Stable Isotope Internal Standard Reagents for Food Safety Testing. (2023). Advances in Material Science.
- Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.).
- Chen, X., et al. (2021). Determination of ammonium in natural water using a quinoline-based o-dialdehyde fluorescent reagent with visible excitation wavelength. Analytical Methods.
- YSI. (2017). EPA Approved Methods with YSI Instruments.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
- BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of Quinoline Compounds in Complex Mixtures.
- ResearchGate. (2025). Simultaneous Determination Method of Aniline and Quinoline in Drinking Water by LC/MS/MS.
- Agilent. (2018). Accurately Identify Emerging Environmental Chemical Contaminants.
- ResearchGate. (2025). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography.
- Thermo Fisher Scientific. (2010). Mass Spectrometry Applications for Environmental Analysis.
- Thermo Fisher Scientific. (n.d.). Simplifying quantitative analysis of emerging contaminants in environmental water samples with a TriPlus RSH EQuan 850 system and an Orbitrap Exploris 120 mass spectrometer.
- Southwest Research Institute. (n.d.). Environmental Testing.
- MDPI. (n.d.). Environmental Applications of Mass Spectrometry for Emerging Contaminants.
- Guide to achieving reliable quantitative LC-MS measurements. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
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Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-d7
Introduction: The Significance of Isotopic Labeling in NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.[1][2][3] The strategic replacement of hydrogen (¹H) with its stable isotope, deuterium (²H or D), is a critical methodology in modern chemical analysis.[4] Deuterated compounds, such as Quinoline-d7, are instrumental in a variety of research applications, from serving as internal standards in quantitative analyses to tracing metabolic pathways in drug development.[5] The primary advantage of using a deuterated analyte in ¹H NMR is the simplification of complex spectra; since deuterium resonates at a different frequency, the deuterated positions on the molecule become "invisible" in the proton spectrum, allowing for unambiguous assignment of the remaining proton signals.[6][7]
This guide provides a comprehensive overview of the NMR spectroscopic analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for sample preparation, data acquisition using one- and two-dimensional NMR experiments, and principles for spectral interpretation. The methodologies described herein are grounded in established NMR principles to ensure scientific integrity and reproducible results.
Pre-Analysis Considerations: Safety and Material Handling
Before commencing any experimental work, it is crucial to be aware of the hazards associated with this compound and the deuterated solvents used.
Safety Precautions for this compound:
-
Hazards: this compound is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer. It is also toxic to aquatic life with long-lasting effects.[8][9][10]
-
Handling: Always handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[8][11] Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.[8]
Part 1: Sample Preparation Protocol
The quality of the NMR spectrum is highly dependent on the quality of the sample.[12] Proper sample preparation is therefore a critical first step.
Materials and Reagents
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))[15]
-
Glass Pasteur pipettes and bulbs
-
Small vials for dissolution
-
Filter (e.g., glass wool plug)
Step-by-Step Sample Preparation
-
Weighing the Analyte: Accurately weigh 5-25 mg of this compound for ¹H NMR analysis. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[15]
-
Solvent Selection: Choose a deuterated solvent in which this compound is readily soluble. Chloroform-d is a common choice for many organic molecules.[15] The use of deuterated solvents is essential to avoid large solvent signals that would obscure the analyte's peaks and to enable the spectrometer's deuterium lock system for magnetic field stability.[6][7]
-
Dissolution: In a small, clean vial, dissolve the weighed this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.[14][15] This volume corresponds to a sample height of about 4-5 cm in a standard 5 mm NMR tube.[12]
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small glass wool plug placed in a Pasteur pipette directly into the NMR tube.[16] Solid particles can interfere with the magnetic field homogeneity, leading to broadened spectral lines.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
Part 2: NMR Data Acquisition Protocols
The following protocols are designed for a standard modern NMR spectrometer. Specific parameters may need to be adjusted based on the instrument and the sample concentration.
Experimental Workflow Diagram
Caption: Experimental workflow for NMR analysis.
1D NMR Experiments
¹H NMR (Proton NMR)
-
Purpose: To identify the number and chemical environment of the non-deuterated protons in this compound.
-
Protocol:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire a standard ¹H spectrum using a 90° pulse.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[17]
-
¹³C NMR (Carbon-13 NMR)
-
Purpose: To identify the number and chemical environment of all carbon atoms.
-
Protocol:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire the spectrum over a wide spectral width (e.g., 0-200 ppm).
-
A longer acquisition time may be necessary due to the low natural abundance of ¹³C.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer)
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups. Quaternary carbons are not observed.
-
Protocol:
-
Run a standard DEPT-135 pulse sequence.
-
In the resulting spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.
-
2D NMR Experiments
Two-dimensional NMR experiments are crucial for unambiguously assigning signals, especially in complex molecules.[18][19]
¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are spin-spin coupled, typically through 2-3 bonds.[20]
-
Protocol:
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate each proton with the carbon atom to which it is directly attached.[20]
-
Protocol:
-
Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).
-
The resulting 2D spectrum will show a peak for each C-H bond, with coordinates corresponding to the chemical shifts of the proton and the carbon.
-
Summary of Acquisition Parameters
| Experiment | Pulse Program (Bruker) | Spectral Width (ppm) | Number of Scans | Relaxation Delay (s) |
| ¹H NMR | zg30 | -2 to 12 | 8-16 | 1-2 |
| ¹³C NMR | zgpg30 | 0 to 200 | 1024 or more | 2 |
| DEPT-135 | dept135 | 0 to 200 | 256-512 | 2 |
| COSY | cosygpqf | -2 to 12 (F1 & F2) | 8-16 | 1.5-2 |
| HSQC | hsqcedetgpsisp2.2 | F2: -2 to 12; F1: 0 to 200 | 4-8 | 1.5-2 |
Part 3: Data Processing and Interpretation
Data Processing Workflow
Caption: NMR data processing workflow.
Interpreting the Spectra of this compound
The structure of this compound is such that all protons on the quinoline ring system have been replaced with deuterium. Therefore, the ¹H NMR spectrum is expected to be devoid of signals corresponding to the quinoline core. Any observed signals would likely be due to:
-
Residual Protons: Incomplete deuteration of the quinoline molecule. The isotopic purity is typically high (e.g., 97-98 atom % D), but small signals from the non-deuterated isotopomer may be present.[9][10]
-
Solvent Impurities: Residual non-deuterated solvent and water (H₂O or HOD) present in the deuterated solvent.[22]
-
Other Impurities: Any other proton-containing impurities in the sample.
Expected ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum should show signals for all nine carbon atoms of the quinoline ring. The chemical shifts will be similar to those of unlabeled quinoline, although minor isotopic shifts may be observed. The absence of strong one-bond C-H couplings (due to deuteration) will result in sharp singlet peaks.
Using 2D NMR for Verification:
-
HSQC: In a highly pure this compound sample, the HSQC spectrum should be largely empty in the regions corresponding to the quinoline structure, confirming the absence of C-H bonds. Any observed cross-peaks would indicate residual protons from incomplete deuteration.
-
COSY: Similarly, the COSY spectrum should not show any correlations related to the quinoline protons.
The comprehensive analysis using this suite of NMR experiments provides a self-validating system. The absence of expected signals in the ¹H, COSY, and HSQC spectra, combined with the presence of the correct number of signals in the ¹³C spectrum, provides definitive confirmation of the deuterated structure and an assessment of its isotopic and chemical purity.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from [Link]
-
Emory University, Department of Chemistry. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
-
University of Leicester, Department of Chemistry. NMR Sample Preparation. Retrieved from [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. Retrieved from [Link]
-
Wikipedia. Deuterium NMR. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Retrieved from [Link]
-
Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]
-
Trade Science Inc. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
ResearchGate. 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731). Retrieved from [Link]
-
Hindawi. (2025, August 9). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved from [Link]
-
UNCW Institutional Repository. Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
-
OpenOChem Learn. Interpreting. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
ACS Publications. (2025, August 30). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. Retrieved from [Link]
-
National Institutes of Health. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Retrieved from [Link]
-
UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
-
PubMed Central. Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents. Retrieved from [Link]
-
Magritek. Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Retrieved from [Link]
-
ACS Publications. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]
-
University of Wisconsin-Madison. Common NMR Solvents - Reference Data. Retrieved from [Link]
-
National Center for Biotechnology Information. This compound. Retrieved from [Link]
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Troubleshooting & Optimization
Optimizing mass spectrometer settings for Quinoline-d7
An Application Scientist's Guide to Mass Spectrometer Optimization for Quinoline-d7
Welcome to the Technical Support Center for this compound analysis. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative mass spectrometry assays. As Senior Application Scientists, we understand that robust and reliable data is paramount. This resource moves beyond simple procedural lists to explain the underlying principles, ensuring you can not only follow protocols but also intelligently troubleshoot and adapt them to your specific instrumentation and matrix.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a preferred internal standard for LC-MS analysis?
This compound is a stable isotope-labeled (SIL) analog of Quinoline, where seven hydrogen atoms have been replaced with deuterium.[1][2] Its molecular formula is C₉D₇N, and its molecular weight is approximately 136.2 g/mol .[3]
It is an ideal internal standard (IS) for several reasons rooted in the principles of mass spectrometry:
-
Chemical and Chromatographic Equivalence : this compound is chemically identical to the unlabeled analyte (Quinoline). This means it co-elutes during liquid chromatography (LC) and exhibits nearly identical behavior during sample extraction and ionization.[4]
-
Correction for Variability : Because the IS behaves like the analyte, it accurately compensates for variations in sample preparation, injection volume, and, most critically, matrix effects (ion suppression or enhancement).[5][6]
-
Mass-Based Distinction : The mass difference between this compound and Quinoline allows the mass spectrometer to easily distinguish between the IS and the analyte, ensuring no interference in detection.[4] This mass shift is the cornerstone of accurate quantification using the isotope dilution technique.
Q2: Which ionization mode is optimal for this compound analysis?
For this compound and similar nitrogen-containing heterocyclic aromatic compounds, Electrospray Ionization in Positive Mode (ESI+) is the most effective and commonly used technique.[7][8] The basic nitrogen atom on the quinoline ring is readily protonated in the acidic mobile phases typically used in reversed-phase chromatography, forming a stable protonated molecule, [M+H]⁺.
The expected precursor ion for this compound in ESI+ mode would be m/z 137.2 .
Q3: How do I determine the best Multiple Reaction Monitoring (MRM) transitions for this compound?
The most reliable method for determining optimal MRM transitions (precursor ion → product ion) is through a direct infusion experiment on your specific mass spectrometer. This process involves directly introducing a dilute solution of this compound into the ion source to find the most stable and intense fragment ions.
A common fragmentation pathway for the quinoline ring involves the loss of hydrogen cyanide (HCN) or its deuterated equivalent.[9] For unlabeled Quinoline (precursor m/z 130.1), a characteristic fragment is m/z 102.1, corresponding to the loss of HCN.[10] For this compound, we expect a similar fragmentation pattern, but the masses will be shifted.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Expected Product Ion (m/z) | Rationale |
| Quinoline | 130.1 | 102.1 | Loss of neutral HCN (27 Da) |
| This compound | 137.2 | 108.2 | Loss of neutral DCN (28 Da) |
| This compound | 137.2 | 110.2 | Potential loss of C₂D₂ (26 Da) |
Note: These are theoretical values. Empirical optimization is required.
Experimental Protocols and Workflows
Protocol 1: Determining Optimal MRM Transitions and Collision Energy (CE)
This protocol outlines the steps for identifying the most sensitive and specific precursor-product ion transitions for this compound using direct infusion.
Objective: To determine the optimal Collision Energy (CE) for the most abundant product ions of this compound.
Materials:
-
This compound standard solution (e.g., 100-500 ng/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Syringe pump and infusion line.
-
Triple Quadrupole (QqQ) or QTRAP Mass Spectrometer.
Procedure:
-
System Preparation : Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.[11]
-
Infusion Setup :
-
Set up the syringe pump to infuse the this compound solution at a stable, low flow rate (e.g., 5-10 µL/min).
-
Connect the infusion line directly to the mass spectrometer's ESI source.
-
-
Source Parameter Optimization :
-
Set the ion source to ESI+ mode.
-
Use the initial source parameters recommended in Table 2 as a starting point. Adjust parameters like nebulizer gas, drying gas flow, and temperature to achieve a stable and strong total ion current (TIC).[12]
-
-
Precursor Ion Confirmation (Q1 Scan) :
-
Perform a full scan in the first quadrupole (Q1) to confirm the presence and isolation of the protonated molecular ion at m/z 137.2.
-
-
Product Ion Scan (PIS) :
-
Set the instrument to Product Ion Scan mode.
-
Select m/z 137.2 as the precursor ion in Q1.
-
Scan the third quadrupole (Q3) over a relevant mass range (e.g., m/z 50-140) to identify all fragment ions generated in the collision cell.
-
Apply a moderate collision energy (e.g., 20-25 eV) to induce fragmentation. Identify the most abundant product ions.
-
-
Collision Energy Optimization :
-
Set the instrument to MRM mode, monitoring the transitions identified in the previous step (e.g., 137.2 → 108.2).
-
Create an experiment that ramps the Collision Energy (CE) across a range (e.g., 5 to 50 eV in 2 eV increments).
-
Plot the signal intensity for each transition against the CE value. The optimal CE is the value that produces the highest signal intensity.
-
-
Finalization : Select the 1-2 most intense and specific MRM transitions and their corresponding optimal CE values for your quantitative method.
Workflow for LC-MS/MS Method Development
Successful method development is a systematic process. The following diagram illustrates the key stages from initial tuning to final validation for a this compound-based assay.
Caption: A typical workflow for developing a robust LC-MS/MS quantitative assay.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound.
Q4: I am seeing low or no signal for this compound. What should I check?
Low or absent signal is a frequent issue that can stem from multiple sources. A systematic approach is key to diagnosing the problem.[11][13]
Troubleshooting Decision Tree for Low Signal Intensity
Caption: A decision tree to systematically troubleshoot low signal intensity.
Key Optimization Parameters for ESI Source
The efficiency of ion generation and transmission is highly dependent on the ESI source settings. These parameters are often interdependent and should be optimized for your specific flow rate and mobile phase.[12][14][15]
| Parameter | Typical Starting Value | Range for Optimization | Causality & Expert Insight |
| Capillary Voltage | +3500 V | 2000 - 5000 V | Drives the electrospray process. Too low results in an unstable spray; too high can cause corona discharge and signal instability.[16] |
| Drying Gas Temp. | 325 °C | 250 - 350 °C | Aids in desolvation of droplets. Higher temperatures improve desolvation for high aqueous mobile phases but can cause thermal degradation of labile analytes.[12] |
| Drying Gas Flow | 10 L/min | 5 - 13 L/min | Removes solvent vapor. Higher flow rates assist desolvation but can reduce sensitivity by scattering ions if set too high.[15] |
| Nebulizer Pressure | 45 psi | 30 - 60 psi | Forms the initial aerosol. Higher pressure creates finer droplets, improving ionization efficiency, but must be optimized for the given flow rate.[16] |
| Sheath Gas Temp. | 350 °C | 250 - 400 °C | (For Jet Stream/similar sources) Focuses the ESI plume and enhances desolvation, significantly boosting sensitivity.[15] |
| Sheath Gas Flow | 11 L/min | 8 - 12 L/min | (For Jet Stream/similar sources) Works with sheath gas temperature to improve ion generation efficiency. |
Q5: My results are inconsistent and not reproducible. Could this be a matrix effect?
Yes, poor reproducibility is a classic symptom of uncompensated matrix effects.[6] A matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., salts, phospholipids from plasma).[17] While this compound is designed to correct for this, severe or differential matrix effects can still impact data quality.
Protocol 2: Quantifying Matrix Effects
This protocol allows you to quantitatively assess the impact of your sample matrix on the ionization of your analyte.
Objective: To calculate the Matrix Factor (MF) and the Internal Standard-normalized Matrix Factor (IS-Normalized MF).
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and IS spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Spike Matrix): Blank matrix is extracted first, and then the analyte and IS are spiked into the final extract.
-
Set C (Pre-Spike Matrix): Analyte and IS are spiked into the blank matrix before the extraction process (these are your standard QC samples).
-
-
Analyze Samples : Inject multiple replicates (n=5-6) from each set and record the peak areas for both the analyte and the IS.
-
Calculate Matrix Factors :
-
Analyte MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
IS MF = (Mean Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A)
-
IS-Normalized MF = (Mean Peak Area Ratio [Analyte/IS] in Set B) / (Mean Peak Area Ratio [Analyte/IS] in Set A)
-
-
Interpret the Results :
-
MF < 1 : Indicates ion suppression.
-
MF > 1 : Indicates ion enhancement.
-
IS-Normalized MF close to 1 (e.g., 0.85-1.15) : Indicates that the deuterated internal standard is effectively compensating for the matrix effect.[18]
-
IS-Normalized MF significantly different from 1 : Suggests the IS is not tracking the analyte perfectly. This may require further chromatographic optimization to separate the analyte from the interfering matrix components or a more rigorous sample cleanup procedure.[6][19]
-
References
- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(21), 6157–6167.
- BenchChem (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
- Kovács, D., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry.
- Gunda, P.D., et al. (2015). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology. Journal of The American Society for Mass Spectrometry.
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- Agilent Technologies (n.d.). Optimizing the Agilent Multimode Source.
- Agilent Technologies (n.d.). Optimization of Jet Stream ESI Parameters. ResearchGate.
- Bąchor, R., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach. Spectroscopy Online.
- Zhang, J., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics. Analytical Chemistry.
- Zhang, Q., et al. (2022). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. ISCTA 2022.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B.
- Matuszewski, B. K., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry.
- Zhang, Y., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis.
- Selvan, P. S., et al. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
- Furey, A., et al. (2013). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. Request PDF.
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
- GenTech Scientific (2021). A Guide To Troubleshooting Mass Spectrometry.
- National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Summary.
- MedChemExpress (n.d.). This compound.
- Cambridge Isotope Laboratories, Inc. (n.d.). Quinoline (D₇, 98%).
Sources
- 1. This compound | C9H7N | CID 12202083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. isotope.com [isotope.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. madison-proceedings.com [madison-proceedings.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. gentechscientific.com [gentechscientific.com]
- 14. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Quinoline-d7 & Matrix Effect Mitigation
Welcome to the technical support center for addressing matrix effects using Quinoline-d7. This resource is designed for researchers, scientists, and drug development professionals who are utilizing stable isotope-labeled internal standards (SIL-IS) to ensure the accuracy and precision of their LC-MS/MS bioanalysis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
The Challenge of the Matrix Effect
In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix effect" refers to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine, tissue extracts).[1][2][3][4][5] This phenomenon can lead to ion suppression or enhancement, which compromises the accuracy, precision, and reproducibility of quantitative analyses.[2][6] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for mitigating these matrix effects.[7][8] A SIL-IS is chemically identical to the analyte, ensuring it co-elutes and experiences the same matrix effects, thus providing reliable correction.[9][10]
Frequently Asked Questions (FAQs)
Q1: Why is my analyte/internal standard (IS) peak area response inconsistent across my sample batch?
A1: Inconsistent peak area response for your analyte and this compound internal standard is a classic symptom of variable matrix effects between samples.[6] While this compound is designed to track and correct for these variations, severe or highly variable matrix components can still lead to issues.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Inadequate sample cleanup is a primary cause of significant matrix effects.[11][12] Consider if your current extraction protocol (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) is sufficient to remove interfering matrix components like phospholipids.[2]
-
Chromatographic Separation: Ensure that your chromatographic method provides adequate separation of the analyte and IS from the bulk of the matrix components.[1][13] A short retention time can often lead to co-elution with highly suppressing species.[1]
-
Injection Volume: Injecting a smaller volume can reduce the total amount of matrix components entering the mass spectrometer, thereby lessening the matrix effect.
-
Sample Dilution: If the analyte concentration allows, diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.[1]
Q2: I'm observing a chromatographic shift between my analyte and this compound. Is this normal?
A2: Ideally, a deuterated internal standard should co-elute perfectly with the unlabeled analyte.[9][14] However, a small retention time shift can sometimes occur with deuterium-labeled standards, a phenomenon known as the "isotope effect".[14][15] This is more pronounced with a higher number of deuterium labels and can be influenced by the chromatographic conditions.
Causality: The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in intermolecular interactions with the stationary phase of the chromatography column.
Troubleshooting Steps:
-
Assess the Magnitude of the Shift: A very small, consistent shift (e.g., <0.1 min) may be acceptable if the peaks are still within the same matrix effect region. You can verify this using a post-column infusion experiment.[2][16]
-
Optimize Chromatography:
-
Gradient Slope: A shallower gradient can improve the resolution between the analyte and IS, but may also slightly increase the separation between them. Experiment to find a balance.
-
Mobile Phase Composition: Minor changes to the organic modifier or aqueous pH can alter the retention characteristics and potentially reduce the shift.
-
-
Consider Alternative Labeling: For future method development, if significant isotopic shifts are a persistent issue, using a ¹³C or ¹⁵N labeled internal standard can minimize this effect as they are less prone to chromatographic shifts.[14][17]
Q3: My calibration curve is non-linear, even when using this compound. What could be the cause?
A3: While this compound corrects for many issues, non-linearity in your calibration curve can still arise from several factors.
Potential Causes & Solutions:
-
IS Concentration: The concentration of the internal standard should be consistent across all samples and calibrators and ideally be in a similar response range as your analyte.[18][19] An IS concentration that is too high or too low relative to the analyte can lead to non-linearity.
-
Cross-Contamination: Ensure that your this compound standard does not contain a significant percentage of the unlabeled analyte. High-purity standards are crucial.[14] Similarly, check that your unlabeled analyte standard is not contaminated with the deuterated form.
-
Detector Saturation: If your analyte concentrations are very high, you may be saturating the detector. This would be evident by a flattening of the curve at the upper concentration levels. Dilute your higher concentration standards and samples to bring them within the linear range of the detector.
-
H-D Exchange: Although less common for aromatic positions like in quinoline, ensure your storage and sample preparation conditions (e.g., extreme pH) are not causing hydrogen-deuterium exchange, which would alter the isotopic purity of your standard.[18][20]
Q4: How do I choose the optimal concentration for my this compound internal standard?
A4: The concentration of your this compound internal standard should be carefully optimized during method development. The general guideline is to use a concentration that provides a strong, reproducible signal without saturating the detector, and is within the range of the expected analyte concentrations in your samples.[14][19]
Recommended Protocol:
-
Prepare a series of solutions containing only this compound at various concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
Inject these solutions and monitor the peak area response.
-
Select a concentration that falls in the middle of the linear response range and provides a signal-to-noise ratio of at least 100:1.
-
This concentration should be consistent across all calibration standards, quality controls, and unknown samples.
Troubleshooting Guides
Guide 1: Investigating Poor Precision (%CV > 15%) in QC Samples
High coefficient of variation (%CV) in your quality control (QC) samples is a red flag that your method is not robust.[6] This guide provides a systematic approach to diagnosing the issue.
Logical Flow for Troubleshooting:
Sources
- 1. welch-us.com [welch-us.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is matrix effect and how is it quantified? [sciex.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. gmi-inc.com [gmi-inc.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 15. scispace.com [scispace.com]
- 16. dshs-koeln.de [dshs-koeln.de]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. youtube.com [youtube.com]
- 19. bioszeparacio.hu [bioszeparacio.hu]
- 20. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Troubleshooting poor peak shape with Quinoline-d7
Technical Support Center: Quinoline-d7 Analysis
A Guide to Diagnosing and Resolving Poor Peak Shape in Chromatographic Analysis
Welcome to the technical support center for troubleshooting challenges related to the analysis of this compound. As a deuterated internal standard, the chromatographic integrity of this compound is paramount for accurate quantification in mass spectrometry-based assays.[1] This guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights into diagnosing and resolving common peak shape issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Poor peak shape is a critical indicator of underlying issues within your chromatographic system or method.[2] The following sections address the most common problems encountered with this compound and provide a systematic approach to resolution.
Q1: My this compound peak is tailing significantly. What is the primary cause and how do I fix it?
A: Peak tailing is the most common issue for basic compounds like quinoline and its deuterated analogs.[3][4] The primary cause is secondary interactions between the basic nitrogen atom on the quinoline ring and acidic residual silanol groups on the surface of silica-based reversed-phase columns.[5][6] This interaction leads to a portion of the analyte molecules being retained more strongly, resulting in a "tail."
The basic nitrogen in this compound can become protonated, carrying a positive charge. This charged species then interacts ionically with deprotonated, negatively charged silanol groups (Si-O⁻) on the silica stationary phase, causing the tailing effect.[4][6][7]
Caption: Unwanted ionic interaction causing peak tailing.
Follow this step-by-step protocol to systematically eliminate peak tailing.
Caption: Logical workflow for troubleshooting peak tailing.
Detailed Protocols:
-
Mobile Phase pH Adjustment: The ionization state of both your analyte and the silanol groups is controlled by pH.[8][9][10][11][12]
-
Low pH Approach (Recommended): Adjust the mobile phase pH to be at least 2 units below the pKa of quinoline (~4.9). A pH of 2.5-3.0 fully protonates the quinoline, making its charge consistent, and suppresses the ionization of the silanol groups, minimizing the ionic interaction.[3]
-
High pH Approach: Alternatively, using a pH-stable column (e.g., a hybrid or polymer-based C18), you can operate at a pH > 7. This keeps the quinoline neutral, preventing ionic interactions with the now fully deprotonated silanols.[10]
-
-
Use of Mobile Phase Additives: If pH adjustment alone is insufficient, add a competitive base to your mobile phase.
-
Column Selection & Health:
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to cover many of the residual silanol groups. If your column is old, it may be degraded, exposing more active sites.[5][7]
-
Consider a Different Stationary Phase: If tailing persists, a column with an embedded polar group or a phenyl-hexyl phase can offer alternative selectivity and reduce silanol interactions.[3][14]
-
| Parameter | Recommendation for this compound | Rationale |
| Mobile Phase pH | 2.5 - 3.5 (with standard silica column) | Suppresses silanol ionization, minimizing secondary interactions.[3] |
| Column Type | High-purity, end-capped C18 or C8 | Minimizes available silanol groups for interaction.[5] |
| Additive | 0.05% - 0.1% Triethylamine (TEA) | Acts as a competitive base to mask active silanol sites.[3][13] |
| Temperature | 30 - 40 °C | Can improve peak efficiency, but pH is the dominant factor. |
Q2: My peak is fronting (looks like a shark fin). What's happening?
A: Peak fronting is less common than tailing but typically points to one of two main causes: column overload or sample solvent incompatibility.[15][16]
-
Column Overload: You are injecting too much analyte mass onto the column.[15][16] The stationary phase becomes saturated, and excess molecules travel through the column unretained, eluting at the front of the peak.
-
Sample Solvent Incompatibility: Your sample is dissolved in a solvent that is significantly "stronger" (less polar in reversed-phase) than your mobile phase.[16][17] For example, injecting a sample dissolved in 100% acetonitrile into a mobile phase of 90% water/10% acetonitrile will cause the sample band to spread improperly at the column inlet.
Q3: I'm seeing broad or split peaks for my this compound standard. What should I investigate?
A: Broad or split peaks can stem from several instrumental or chemical issues. A systematic check is required.
Troubleshooting Broad/Split Peaks
| Potential Cause | Diagnostic Check | Solution |
| Column Void / Contamination | Disconnect the column and check pressure. If high without the column, the blockage is elsewhere. If pressure is normal, the column is likely the issue. | Reverse flush the column (if permitted by the manufacturer). Replace the inlet frit or the entire column if a void has formed at the inlet.[18] |
| Extra-Column Volume | Inspect all tubing and connections between the injector and detector. | Use tubing with the smallest possible internal diameter and shortest possible length. Ensure all fittings are properly seated to eliminate dead volume.[18][19] |
| Clogged Injector/Loop | Run a blank injection. Look for carryover or pressure spikes. | Flush the injector port and sample loop with a strong solvent. If the problem persists, inspect and replace the rotor seal. |
| Co-eluting Interference | Review the mass spectrum across the peak. | Modify the gradient or mobile phase composition to resolve the interference.[18] |
Q4: I am analyzing this compound by GC and observing poor peak shape. Are the causes different from HPLC?
A: Yes, while some principles overlap, the causes in Gas Chromatography (GC) are distinct and often relate to activity within the inlet and column.
-
Active Sites: Similar to silanols in HPLC, active sites in the GC pathway (e.g., metal surfaces in the inlet liner, column ends) can interact with basic compounds like this compound, causing peak tailing.
-
Solution: Passivation. The entire sample pathway should be deactivated.[20][21] Use a deactivated inlet liner (e.g., silanized). If tailing persists, you may need to passivate the entire GC system by flushing it with a deactivating agent.[21][22] This process coats active surfaces, making them more inert.[23]
-
-
Improper Temperature:
-
Inlet Temperature Too Low: Can cause slow vaporization of the sample, leading to broad peaks.
-
Column Temperature Too Low: Can cause fronting, especially for later-eluting peaks, due to adsorption issues.[15]
-
-
Column Bleed/Degradation: An old or damaged column can expose active sites or have a non-uniform stationary phase, leading to various peak shape distortions.
References
-
Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022, March 8). Chromatography Forum. Retrieved from [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Retrieved from [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek, Inc. Retrieved from [Link]
-
Understanding Peak Fronting in HPLC. Phenomenex. Retrieved from [Link]
-
Dolan, J. W. Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]
-
HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Fronting. (2019, October 19). Crawford Scientific. Retrieved from [Link]
-
The use of Mobile Phase pH as a Method Development Tool. (2020, March 2). Chromatography Today. Retrieved from [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH. Retrieved from [Link]
-
Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Gilson, Inc. Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Retrieved from [Link]
-
Secondary Interactions in Reversed-Phase Cation-Exclusion Mixed-Mode and Reversed-Phase Chromatography. HELIX Chromatography. Retrieved from [Link]
- Hoffman, R. L. (1972). Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
-
This compound. National Center for Biotechnology Information, PubChem. Retrieved from [Link]
-
de Zeeuw, J. (2012). Deactivation of Metal Surfaces: Applications in Gas Chromatography (GC) for the Past 15 Years. American Laboratory. Retrieved from [Link]
-
HPLC Troubleshooting Guide. YMC. Retrieved from [Link]
-
TECH TIP: Passivation. (2024, March 19). GenTech Scientific. Retrieved from [Link]
-
High-Performance Liquid Chromatography. Chemistry LibreTexts. Retrieved from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Retrieved from [Link]
-
Troubleshooting HPLC Peak Shape. (2024, October 31). PharmaGuide. Retrieved from [Link]
-
GC-FID chromatograms of quinoline oxidation: Quinoline (2.58 mL, 0.02...). ResearchGate. Retrieved from [Link]
-
TECH TIP: Passivation. (2024, March 14). GenTech Scientific via YouTube. Retrieved from [Link]
-
Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic. Retrieved from [Link]
-
How can I prevent peak tailing in HPLC? ResearchGate. Retrieved from [Link]
-
Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI. Retrieved from [Link]
-
Reversed-phase chromatography. Wikipedia. Retrieved from [Link]
-
Stoll, D. R., & Dolan, J. W. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]
-
All of My Peaks are Tailing! What Should I Do? Restek Corporation via YouTube. Retrieved from [Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Retrieved from [Link]
-
Determination of Quinoline in Textiles by High- Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]
-
Understanding Reverse Phase Selectivity for Different Compound Classes. Phenomenex via YouTube. Retrieved from [Link]
-
Identification of Uncommon Plant Metabolites Based on Calculation of Elemental Compositions Using Gas Chromatography and Quadrupole Mass. Fiehn Lab. Retrieved from [Link]
-
Basic Principles of Gas Chromatography. Phenomenex. Retrieved from [Link]
-
Passivation (chemistry). Wikipedia. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Troubleshooting HPLC Peak Shape [m-pharmaguide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. waters.com [waters.com]
- 8. moravek.com [moravek.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 12. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 13. researchgate.net [researchgate.net]
- 14. chromtech.com [chromtech.com]
- 15. m.youtube.com [m.youtube.com]
- 16. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Fronting [hplctips.blogspot.com]
- 17. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 23. Passivation (chemistry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Isotopic Exchange Issues with Quinoline-d7
Welcome, researchers, to our dedicated technical support center for troubleshooting isotopic exchange issues with Quinoline-d7. As a deuterated internal standard, maintaining the isotopic integrity of this compound is paramount for accurate quantification in mass spectrometry-based assays. This guide, structured in a question-and-answer format, provides in-depth, field-proven insights from senior application scientists to help you navigate and resolve common challenges.
Frequently Asked Questions (FAQs)
Q1: What is isotopic back-exchange and why is it a critical issue with this compound?
A1: Isotopic back-exchange, or H/D exchange, is an undesirable chemical reaction where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms from the surrounding environment.[1] This is particularly problematic when using protic solvents (solvents with hydrogen atoms bound to oxygen or nitrogen, like water or methanol).[1] For this compound, which is often used as an internal standard in quantitative LC-MS/MS analysis, back-exchange can lead to a decrease in its isotopic purity.[2][3] This compromises the accuracy of analytical measurements by causing an underestimation of the analyte concentration.[1]
Q2: How stable are the deuterium atoms on the this compound ring? Are all positions equally susceptible to exchange?
A2: The stability of deuterium atoms on an aromatic ring like quinoline is generally high under neutral conditions. However, the C-H (or C-D) bonds are not all equivalent. The acidity of these protons, and thus the lability of the deuterons, can be influenced by the electron-withdrawing effect of the nitrogen atom in the heterocyclic ring.
Q3: What are the primary experimental factors that promote the back-exchange of deuterium in this compound?
A3: Several experimental parameters are known to significantly influence the rate of H/D back-exchange.[1] These include:
-
pH: The exchange process is catalyzed by both acids and bases.[1][4][5] For amide protons in proteins, the minimum rate of exchange is typically observed at a pH of approximately 2.5-2.6.[1][6] While the optimal pH for C-D bonds on an aromatic ring may differ, it is crucial to avoid strongly acidic or basic conditions.
-
Temperature: Higher temperatures significantly accelerate the rate of back-exchange.[1] It is therefore essential to maintain low temperatures during sample preparation, storage, and analysis.
-
Solvent: Protic solvents, such as water, methanol, and ethanol, are sources of hydrogen atoms and can facilitate back-exchange. The longer the exposure to these solvents, the greater the extent of exchange.[1]
-
Catalysts: The presence of metal catalysts, such as palladium or platinum, can facilitate H/D exchange, sometimes with high regioselectivity.[2][6]
Troubleshooting Guide
Issue 1: My mass spectrometry data shows a lower than expected mass for this compound, suggesting a loss of deuterium.
Possible Cause: This is a classic sign of back-exchange, where one or more deuterium atoms have been replaced by hydrogen.
Troubleshooting Steps:
-
Review Your Sample Preparation Workflow:
-
Solvent Choice: Are you using protic solvents (e.g., H₂O, methanol)? If so, minimize the time your this compound standard is in contact with them.[1] Consider using deuterated solvents for sample dilution if compatible with your workflow.
-
pH of Solutions: Check the pH of all buffers and solutions. Avoid extremes in pH. If possible, adjust the pH to a range where exchange is minimized (for similar molecules, this is often mildly acidic, around pH 2.5-4.5).[6]
-
Temperature Control: Were your samples kept on ice or at a controlled low temperature throughout the preparation?[1] Elevated temperatures will accelerate exchange.
-
-
Examine Your LC-MS/MS Conditions:
-
Mobile Phase: The mobile phase in liquid chromatography is often aqueous and can be a major contributor to back-exchange.[1]
-
LC Run Time: Minimize the duration of your chromatographic run where possible without compromising separation.[1]
-
Column Temperature: If your method allows, consider running the chromatography at a lower temperature.
-
dot
Caption: Troubleshooting workflow for deuterium loss in this compound.
Issue 2: The isotopic distribution of my this compound standard is inconsistent between runs.
Possible Cause: This variability can be due to inconsistent experimental conditions that affect the rate of back-exchange.
Troubleshooting Steps:
-
Standardize Your Protocol: Ensure that every step of your experimental protocol is followed precisely for every sample.
-
Timing: The duration of each step, especially incubation times in protic solvents, should be consistent.
-
Temperature: Use a temperature-controlled environment (e.g., ice bath, refrigerated autosampler) for all sample handling and storage.[1]
-
Solution Preparation: Prepare fresh solutions and buffers for each batch of experiments to avoid changes in pH or composition over time.
-
-
Evaluate Autosampler Conditions:
-
Temperature: Is your autosampler refrigerated? If samples are sitting at room temperature for an extended period before injection, significant back-exchange can occur.
-
Wash Solvents: Check the composition of your autosampler's wash solvents. If they are protic, this could be a source of contamination and exchange.
-
dot
Caption: Key factors for ensuring consistent isotopic distribution.
Experimental Protocols
Protocol for Minimizing Deuterium Back-Exchange During Aqueous Sample Preparation
This protocol is designed to minimize the risk of H/D back-exchange when preparing samples containing this compound in an aqueous matrix.
Materials:
-
This compound stock solution
-
Deuterium oxide (D₂O)
-
Aprotic solvent (e.g., acetonitrile, THF)
-
Buffers prepared in D₂O (if pH adjustment is necessary)
-
Ice bath
-
Refrigerated centrifuge
Methodology:
-
Pre-chill all materials: Place all solvents, buffers, pipette tips, and microcentrifuge tubes on an ice bath for at least 30 minutes before starting.[1]
-
Solvent Selection: Whenever possible, perform dilutions of the this compound stock solution in a suitable aprotic solvent. If an aqueous environment is unavoidable, use D₂O instead of H₂O.
-
Sample Dilution:
-
Work quickly and keep samples on ice at all times.
-
If diluting in an aqueous medium, use D₂O-based buffers. Minimize the volume of any H₂O-containing sample matrix.
-
-
pH Control: If pH adjustment is required, use deuterated acids or bases (e.g., DCl in D₂O) to bring the sample to a mildly acidic pH (e.g., pH 3-4), where exchange may be slower.
-
Minimize Exposure Time: Reduce the time the sample is in an aqueous environment to the absolute minimum required by your protocol.
-
Storage: If samples need to be stored before analysis, flash-freeze them in liquid nitrogen and store them at -80°C. For short-term storage, keep them in a refrigerated autosampler (e.g., 4°C).
-
Lyophilization: For long-term storage or to remove aqueous solvents, consider lyophilizing the samples.[1]
| Parameter | Standard Condition (High Risk of Exchange) | Recommended Condition (Low Risk of Exchange) |
| Solvent | H₂O, Methanol | D₂O, Acetonitrile |
| Temperature | Room Temperature | 0-4 °C[1] |
| pH | > 7 or < 2 | ~2.5 - 4.5[6] |
| Exposure Time | Prolonged | Minimized |
References
-
Palladium-Catalyzed H/D Exchange Reaction with 8-Aminoquinoline as the Directing Group: Access to ortho-Selective Deuterated Aromatic Acids and β-Selective Deuterated Aliphatic Acids. ACS Publications. Available at: [Link]
-
Deuterium Isotope Effects on 13 C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. MDPI. Available at: [Link]
-
Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. Royal Society of Chemistry. Available at: [Link]
-
Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling. PubMed. Available at: [Link]
-
Ruthenium pincer complex catalyzed efficient synthesis of quinoline, 2-styrylquinoline and quinazoline derivatives via acceptorless dehydrogenative coupling reactions. Royal Society of Chemistry. Available at: [Link]
-
Hydrogen–deuterium exchange - Wikipedia. Wikipedia. Available at: [Link]
-
Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. PubMed Central. Available at: [Link]
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. National Institutes of Health. Available at: [Link]
-
Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. ACS Publications. Available at: [Link]
-
Monitoring H -> D exchange. Stack Exchange. Available at: [Link]
-
Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. PubMed Central. Available at: [Link]
-
Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. Available at: [Link]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available at: [Link]
-
(18O)quinolinic acid: its esterification without back exchange for use as internal standard in the quantification of brain and CSF quinolinic acid. PubMed. Available at: [Link]
-
Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. Available at: [Link]
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. Available at: [Link]
-
Quinoline (a) and D7‐quinoline (b) reduction reactions and equilibriums.... ResearchGate. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Deuterium in drug discovery: progress, opportunities and challenges. PubMed Central. Available at: [Link]
-
What Is Deuterium Exchange In NMR? - Chemistry For Everyone. YouTube. Available at: [Link]
-
Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. PubMed Central. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
Quinoline-d7 Technical Support Center: A Guide to Purity and Contaminant Analysis
Welcome to the technical support center for Quinoline-d7. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions regarding the purity and potential contaminants of this compound. As a deuterated internal standard, the integrity of this compound is paramount for accurate quantification in mass spectrometry-based studies. This resource provides expert insights into potential issues and their resolution.
Frequently Asked Questions (FAQs)
Q1: What does the "d7" in this compound signify, and what are the implications for its purity?
The "d7" designation indicates that seven hydrogen atoms in the quinoline molecule have been replaced with deuterium atoms. Ideally, this substitution is complete, but in practice, the final product is a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition. The primary "impurity" from an isotopic perspective is the presence of molecules with fewer than seven deuterium atoms (e.g., Quinoline-d6, Quinoline-d5).
Q2: What is the difference between chemical purity and isotopic purity for this compound?
-
Chemical Purity: This refers to the percentage of the material that is chemically quinoline (in any of its isotopic forms) versus other chemical entities.[1] Contaminants affecting chemical purity can arise from the synthesis of the quinoline backbone itself, such as unreacted starting materials, isomers (e.g., isoquinoline if the synthesis is not well-controlled), or byproducts from side reactions.[2][3]
-
Isotopic Purity (or Isotopic Enrichment): This specifies the percentage of the isotopically labeled positions that are indeed deuterium.[1] For instance, a 98% isotopic purity means that at each of the seven positions intended to be deuterated, there is a 98% probability of finding a deuterium atom and a 2% chance of finding a hydrogen atom. It's important to distinguish this from the abundance of the d7 species, which will be lower than the isotopic enrichment value due to the statistical distribution of deuterium across the seven sites.[1]
Q3: What are the typical purity specifications for this compound to be used as an internal standard?
For use as an internal standard in quantitative analysis, high purity is crucial. While specifications can vary by supplier and application, a desirable purity profile would be:
| Purity Type | Typical Specification |
| Chemical Purity | ≥98% |
| Isotopic Purity | ≥97 atom % D |
Note: Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity information.[4]
Q4: How should I properly store this compound to maintain its purity?
This compound, like its non-labeled counterpart, can be sensitive to light and air, which may lead to degradation over time, often observed as a color change from colorless to yellow or brown.[5][6] To ensure its stability, it should be stored at room temperature, protected from light and moisture.[7] For long-term storage, flushing the container with an inert gas like argon or nitrogen can be beneficial.
Troubleshooting Guide: Purity Concerns in Experimental Workflows
This section addresses common issues that may indicate purity problems with your this compound standard.
Issue 1: Unexpected Peaks in ¹H NMR Spectrum
Symptom: You observe small peaks in the aromatic region of the ¹H NMR spectrum of your this compound, where no signals are expected.
Potential Cause: These signals likely arise from the residual protons in under-deuterated isotopologues (e.g., Quinoline-d6). The presence of these peaks is a direct measure of the isotopic purity.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected ¹H NMR signals.
Detailed Steps:
-
Consult the CoA: The first step is to check the supplier's specified isotopic purity. This will give you an expected level of residual proton signals.
-
Quantitative ¹H NMR (qNMR): If you need to verify the isotopic purity or if it's not sufficiently detailed on the CoA, you can perform a qNMR experiment. This involves adding a certified internal standard with a known concentration to your this compound sample and comparing the integrals of the residual proton signals to the integral of the standard.
-
Assess Impact: For most applications using this compound as an internal standard in mass spectrometry, a small percentage of under-deuterated species is acceptable, as the primary d7 isotopologue will be chromatographically separated from the analyte and easily distinguishable by mass. However, for high-precision work, you must ensure that the signal from the analyte does not overlap with any of the lower-mass isotopologues of the internal standard.
Issue 2: Multiple Peaks in Mass Spectrum for this compound Standard
Symptom: When analyzing your this compound standard by GC-MS or LC-MS, you observe a cluster of peaks around the expected mass, typically at m/z values corresponding to d6, d5, etc., in addition to the main d7 peak.
Potential Cause: This is the expected mass spectrometric signature of a deuterated compound and reflects the distribution of isotopologues. It is a direct consequence of the isotopic enrichment not being 100%.[1][8]
Data Interpretation:
The relative intensities of these peaks can be used to confirm the isotopic purity. The most abundant peak should correspond to the d7 species.
| Isotopologue | Expected m/z (M+H)⁺ |
| Quinoline (d0) | 130.06 |
| Quinoline-d1 | 131.07 |
| Quinoline-d2 | 132.07 |
| Quinoline-d3 | 133.08 |
| Quinoline-d4 | 134.09 |
| Quinoline-d5 | 135.09 |
| Quinoline-d6 | 136.10 |
| This compound | 137.11 |
Troubleshooting Steps:
-
Verify Isotopic Distribution: The observed isotopic distribution should be consistent with the isotopic purity stated on the CoA. High-resolution mass spectrometry (HRMS) is particularly useful for resolving and accurately identifying each isotopologue.[2][9]
-
Check for Chemical Impurities: Look for peaks that do not fit the isotopic pattern of quinoline. These could be chemical impurities. Common impurities from quinoline synthesis include unreacted starting materials or byproducts.[10][11] For example, if the Skraup synthesis was used, you might look for residual aniline or glycerol derivatives.[11]
-
Consider H/D Exchange: In some cases, particularly with LC-MS and protic solvents, back-exchange of deuterium for hydrogen can occur in the ion source.[12] Ensure your analytical method is optimized to minimize this effect, for instance, by using aprotic solvents where possible or by quenching the exchange process rapidly.[12]
Issue 3: Presence of Unidentified Volatile Compounds in GC-MS Analysis
Symptom: Your GC-MS analysis of this compound shows peaks for volatile compounds that are not related to quinoline isotopologues.
Potential Cause: These are likely residual solvents from the synthesis or purification process.
Troubleshooting Workflow:
Caption: Workflow for addressing volatile impurities.
Common Residual Solvents:
Common solvents used in organic synthesis that might be present include:
-
Toluene
-
Dichloromethane
-
Ethyl acetate
-
Hexanes
Resolution:
If the residual solvents do not interfere with your analysis, their presence may be acceptable. However, if they co-elute with your analyte of interest or cause ion suppression in the mass spectrometer, a higher purity standard is required.
Experimental Protocols for Purity Assessment
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol is for the determination of isotopic purity by quantifying residual proton signals.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add a precise volume of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d6) that does not have signals in the aromatic region.
-
For quantitative analysis, add a known amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to obtain accurate integrals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the residual protons on the quinoline ring.
-
Integrate the signal from the internal standard.
-
Calculate the concentration of the residual protons relative to the known concentration of the internal standard to determine the extent of under-deuteration.
-
Protocol 2: Purity Assessment by GC-MS
This protocol is designed for the identification and quantification of chemical and isotopic impurities.[13]
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
-
Sample Preparation:
-
Prepare a solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 10-100 µg/mL.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 40-200.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for any peaks other than the main this compound peak.
-
Analyze the mass spectrum of the main peak to observe the distribution of isotopologues (d7, d6, d5, etc.).
-
Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
References
-
Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]
-
Concert Pharmaceuticals. (2023, May 23). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved from [Link]
- Patel, K., et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 12(1), 57-65.
- Zhang, J., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453.
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
- Jackman, H., et al. (2007). Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. Organic Letters, 9(25), 5179–5182.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Wikipedia. (n.d.). Isotopic analysis by nuclear magnetic resonance. Retrieved from [Link]
- Clavijo, C., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
- Chen, X., et al. (2018). Palladium-Catalyzed H/D Exchange Reaction with 8-Aminoquinoline as the Directing Group: Access to ortho-Selective Deuterated Aromatic Acids and β-Selective Deuterated Aliphatic Acids. The Journal of Organic Chemistry, 83(15), 8053–8060.
-
Wikipedia. (n.d.). Hydrogen-deuterium exchange. Retrieved from [Link]
- Yang, S., et al. (2022). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved from [Link]
-
MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]
-
EAG Laboratories. (2017, November 13). The ABC's of Reference Standard Management. Retrieved from [Link]
- Wang, Y., et al. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society.
-
SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
MDPI. (n.d.). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Yadav, A., et al. (2022). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega, 7(36), 32168–32181.
-
STFC. (n.d.). STFC Guidance Document - HYDROGEN AND DEUTERIUM. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrogen-deuterium exchange. Retrieved from [Link]
-
Wikipedia. (n.d.). Heavy water. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Safety and Environmental Aspects of Deuterium-Tritium Shop Summary. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrogen Deuterium Exchange-Based Mass Distribution Shifts in High-Resolution Cyclic Ion Mobility Separations. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
- Ren, Y., et al. (2020). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. Journal of Donghua University (English Edition), 37(2), 166-171.
Sources
- 1. isotope.com [isotope.com]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2019029613A1 - Deuterated quinoline compound, preparation therefor and use thereof - Google Patents [patents.google.com]
- 5. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 6. DEUTERIUM | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. uop.edu.pk [uop.edu.pk]
- 12. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 13. Heavy water - Wikipedia [en.wikipedia.org]
Technical Support Center: The Impact of Quinoline-d7 Impurities on Quantification
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize Quinoline-d7 as an internal standard (IS) in quantitative mass spectrometry assays. We will explore the critical impact of isotopic and chemical impurities on data quality and provide actionable troubleshooting strategies and validation protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound (C₉D₇N) is a stable isotope-labeled (SIL) form of Quinoline where seven hydrogen atoms have been replaced by deuterium atoms.[1] In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), an ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction behavior.[2][3] By adding a known concentration of this compound to every sample, calibration standard, and quality control (QC), it serves as a robust tool to correct for variability during sample preparation and analysis.[4][5] The ratio of the analyte's signal to the IS signal is used for quantification, which compensates for sample loss or matrix effects that can suppress or enhance the instrument's response.[3][6]
Q2: What are the common types of impurities in a this compound standard?
Impurities in a deuterated standard can be broadly categorized into two types:
-
Isotopic Impurities: These are molecules that are chemically identical but differ in their isotopic composition. For this compound, the most significant isotopic impurity is the unlabeled (d0) Quinoline. Other partially deuterated isotopologues (d1-d6) may also be present. It is practically impossible to synthesize a compound with 100% isotopic purity.
-
Chemical Impurities: These are distinct chemical entities that are not isotopically related to Quinoline. They can be residual starting materials, byproducts from the synthesis, or degradation products.[7] For instance, a supplier's certificate of analysis for this compound might list a chemical purity of 97-98% alongside an isotopic purity (e.g., 98% D).[1][8]
Q3: How do these impurities concretely affect my quantitative results?
The presence of impurities, especially unlabeled Quinoline (d0) in your this compound internal standard, directly compromises data accuracy.[6][9]
-
Impact on Accuracy: The d0-Quinoline impurity in the IS solution contributes to the signal at the mass-to-charge ratio (m/z) of the actual analyte you are trying to measure.[9] This leads to a consistent positive bias, causing an overestimation of the analyte's concentration.
-
Impact on Sensitivity: This cross-contribution is most problematic at the lower limit of quantification (LLOQ). Regulatory guidelines state that the interference in a blank sample (containing only the IS) should not be more than 20% of the response at the LLOQ.[9][10] If the d0 impurity in your IS produces a signal greater than this, you may fail to achieve your desired sensitivity.
-
Calibration Curve Issues: The constant interference from the d0 impurity can cause a significant y-intercept in your calibration curve and may lead to non-linearity, particularly at the low end of the curve.
Q4: My calibration curve is non-linear and my blank + IS samples show a high analyte signal. Could this compound impurities be the cause?
Yes, this is a classic symptom of significant d0-Quinoline contamination in your this compound internal standard. The signal you observe in your "blank + IS" sample (a matrix sample with internal standard but no analyte) is a direct measurement of this interference. According to regulatory guidance, this signal should not exceed 20% of the analyte response at the LLOQ.[10] If it does, the isotopic purity of your internal standard is insufficient for the sensitivity you are trying to achieve.
Q5: How can I check the purity of my this compound standard?
While supplier Certificates of Analysis provide initial purity values, it is a crucial part of method validation to independently verify the isotopic purity. High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose.[11][12][13] By analyzing a high-concentration solution of the this compound, you can resolve and measure the relative abundance of the d0 through d7 isotopologues and calculate the isotopic purity.[11][14]
Troubleshooting Guide
This section addresses common problems encountered during analysis that may be linked to your this compound internal standard.
Problem: High variability or poor reproducibility in QC samples and study samples.
While impurities are a primary concern, inconsistent IS response can also stem from other issues.[4][15]
-
Causality: Variability can be caused by inconsistent sample addition, degradation of the IS in certain samples, or differential matrix effects where the analyte and IS do not behave identically across different sample matrices.[6][16]
-
Troubleshooting Steps:
-
Verify Pipetting and Addition: Ensure the automated or manual pipetting of the IS solution is accurate and precise.
-
Assess Stability: Investigate the stability of this compound in the sample matrix under the conditions of your sample preparation workflow.
-
Evaluate Matrix Effects: Perform a post-extraction addition experiment in various matrix lots to see if the IS response is consistent. A significant difference in the IS response between neat solution and matrix extracts points to matrix effects.[6]
-
Check for d0 Impurity: If the above are ruled out, re-verify the isotopic purity of your IS as described in the protocol below. A new batch of IS may have a different impurity profile.
-
Problem: Inaccurate quantification—results are consistently higher than expected.
This is a strong indicator of isotopic impurity in the internal standard.
-
Causality: The unlabeled (d0) Quinoline within the this compound standard artificially inflates the measured analyte signal, leading to a positive bias in the calculated concentration.[6][9]
-
Troubleshooting Workflow: The following diagram outlines the decision-making process to diagnose and resolve this issue.
Caption: Troubleshooting workflow for diagnosing inaccurate quantitative results.
Experimental Protocol
Protocol 1: Assessing Isotopic Purity of this compound by LC-HRMS
This protocol provides a step-by-step method to determine the contribution of unlabeled (d0) Quinoline in a this compound internal standard solution.
1. Objective: To quantify the percentage of unlabeled Quinoline (C₉H₇N) present in a stock solution of this compound (C₉D₇N).
2. Materials:
-
This compound standard (solution or neat material).
-
High-purity methanol or acetonitrile.
-
Calibrated pipettes.
-
LC-HRMS system (e.g., Q-TOF or Orbitrap).[13]
3. Standard Preparation:
-
Prepare a high-concentration solution of the this compound standard (e.g., 10 µg/mL) in a suitable solvent like methanol. This concentration should be high enough to provide excellent signal-to-noise for minor isotopic peaks.
4. LC-HRMS Method Parameters:
-
LC Method: Use a simple isocratic flow or a rapid gradient. The goal is not chromatographic separation of isotopologues, but clean injection and ionization.
-
Column: A short C18 column (e.g., 50 x 2.1 mm) can be used.
-
Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Method:
-
Mode: Positive Ion Electrospray (ESI+).
-
Acquisition: Full Scan mode with high resolution (>20,000 FWHM).
-
Scan Range: m/z 100-200 (to encompass the masses of Quinoline and this compound).
-
Expected Masses:
-
Quinoline (d0): C₉H₇N, [M+H]⁺ = 130.0651
-
This compound (d7): C₉D₇N, [M+H]⁺ = 137.1091
-
-
5. Data Acquisition and Analysis:
-
Inject the high-concentration this compound solution multiple times (n=3-5) to ensure reproducibility.
-
For each injection, extract the ion chromatograms for the theoretical exact masses of the [M+H]⁺ ions for d0-Quinoline (130.0651) and d7-Quinoline (137.1091). Use a narrow mass extraction window (e.g., ±5 ppm).
-
Integrate the peak areas for both extracted ions.
-
Calculate the percentage contribution of the d0 impurity using the following formula:
% d0 Contribution = [Area(d0) / (Area(d0) + Area(d7))] * 100
6. Data Presentation and Acceptance Criteria:
Summarize the results in a table for clarity.
| Injection | Peak Area (d0-Quinoline) | Peak Area (d7-Quinoline) | % d0 Contribution |
| 1 | 50,100 | 9,950,000 | 0.50% |
| 2 | 51,200 | 9,945,000 | 0.51% |
| 3 | 50,500 | 9,952,000 | 0.51% |
| Average | 50,600 | 9,949,000 | 0.51% |
| %RSD | 1.1% | 0.04% | - |
-
Self-Validation & Trustworthiness: The %RSD of the peak areas and the calculated % contribution across replicate injections should be low (<15%), demonstrating the stability and precision of the assessment.
-
Acceptance: The calculated % d0 Contribution must be low enough that when the IS working solution is added to a blank sample, the resulting analyte signal is ≤ 20% of the LLOQ response, as per regulatory guidelines.[9][10] If this criterion is not met, a higher purity standard must be sourced.
References
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available from: [Link]
-
Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Alsachim. Available from: [Link]
-
An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Taylor & Francis Online. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Available from: [Link]
-
Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. Available from: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. Available from: [Link]
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. Available from: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available from: [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Semantic Scholar. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Semantic Scholar. Available from: [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Spectroscopy Online. Available from: [Link]
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Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. AACC. Available from: [Link]
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FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. ECA Academy. Available from: [Link]
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Stable Isotope Standards For Mass Spectrometry. Eurisotop. Available from: [Link]
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Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Available from: [Link]
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A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. Available from: [Link]
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Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc.. Available from: [Link]
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Guidelines for Trouble Shooting and Maintenance of ICP-MS Systems. Agilent. Available from: [Link]
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Internal Standard Calibration Problems. LCGC International. Available from: [Link]
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This compound. PubChem. Available from: [Link]
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Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Method Validation: Quinoline-d7 as the Gold Standard Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within drug development, the reliability of your data is paramount. The choices made during analytical method validation reverberate through pharmacokinetic studies, safety assessments, and ultimately, regulatory submissions. A cornerstone of a robust liquid chromatography-mass spectrometry (LC-MS/MS) method is the selection of an appropriate internal standard (IS). This guide provides an in-depth, objective comparison of validation strategies, centering on the use of a stable isotope-labeled internal standard (SIL-IS), Quinoline-d7, versus structural analog alternatives.
The Foundational Role of Internal Standards in LC-MS/MS
LC-MS/MS is the industry's workhorse for quantifying molecules in complex biological matrices like plasma, blood, and urine.[1] However, the accuracy of this technique is susceptible to several sources of variability. Internal standards are crucial for correcting inconsistencies that arise during the analytical workflow, including sample extraction, injection volume variations, and, most critically, fluctuations in ionization efficiency within the mass spectrometer's source.[2]
Matrix Effects: The Invisible Adversary
The "matrix effect" is a primary challenge in bioanalysis.[3] It refers to the alteration of an analyte's ionization efficiency by co-eluting endogenous components from the biological sample (e.g., salts, lipids, metabolites). This can lead to ion suppression or enhancement, causing a significant deviation from the true concentration and compromising the integrity of the data.[3]
An ideal internal standard co-elutes chromatographically with the analyte and experiences the same matrix effects.[2] By maintaining a constant concentration of the IS across all samples, standards, and quality controls (QCs), the ratio of the analyte's peak area to the IS's peak area provides a normalized response. This ratio corrects for variability, ensuring accurate quantification even when absolute signal intensity fluctuates.
This compound: A Performance Deep Dive
This compound is a deuterated form of quinoline, where seven hydrogen atoms have been replaced by their stable isotope, deuterium. This substitution makes it an ideal SIL-IS for the quantification of quinoline.
Why Deuterated Standards Excel: Stable isotope-labeled standards are considered the "gold standard" because their physicochemical properties are nearly identical to those of the analyte.[4][5] They exhibit similar extraction recovery, chromatographic retention time, and ionization response. This near-perfect chemical mimicry allows the SIL-IS to track and compensate for analytical variability with the highest possible fidelity.[3][5]
However, it is important to note that deuteration can sometimes lead to slight differences in retention times compared to the analyte, a phenomenon attributed to minor changes in lipophilicity.[6] While often negligible, this should be monitored during method development.
Experimental Workflow: Quantifying Quinoline in Human Plasma
The following protocol outlines a validated approach for the determination of quinoline in human plasma using this compound as the internal standard. This workflow is designed to be robust and compliant with regulatory expectations.[7][8]
Figure 1. Bioanalytical workflow for quinoline quantification.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare separate stock solutions of quinoline and this compound in methanol. Purity of the reference standard is critical and should be verified by a Certificate of Analysis (CoA).[7][9]
-
Working Solutions: Prepare serial dilutions of the quinoline stock solution to create calibration standards and quality control (QC) samples by spiking into blank human plasma. Prepare a separate working solution of this compound.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 5 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).
-
-
LC-MS/MS Conditions (Illustrative):
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient appropriate to separate quinoline from matrix interferences.
-
Mass Spectrometer: Triple quadrupole operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Quinoline: e.g., Q1 m/z 130.1 -> Q3 m/z 102.1
-
This compound: e.g., Q1 m/z 137.1 -> Q3 m/z 109.1
-
-
-
Data Analysis:
-
Integrate the peak areas for both the quinoline and this compound MRM transitions.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of quinoline in QC and unknown samples from the calibration curve.
-
Comparative Analysis: this compound vs. a Structural Analog IS
While a SIL-IS is the preferred choice, they are not always available or may be cost-prohibitive.[4] In such cases, a structural analog—a molecule with similar chemical properties but a different structure—is used. Let's compare the expected performance of this compound against a hypothetical structural analog IS, such as 4-Methylquinoline.
Figure 2. Compensation for matrix effects by different IS types.
The diagram above illustrates the core performance difference. Because this compound is chemically identical to quinoline, any ion suppression from the matrix affects both compounds equally, preserving the accuracy of their ratio. A structural analog, having different physicochemical properties, may experience a different degree of ion suppression, leading to an inaccurate ratio and compromised data.[4]
Performance Metrics: Head-to-Head Comparison
The following table summarizes expected validation results based on FDA guidance, which generally requires accuracy within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) and precision (%CV) not exceeding 15% (20% at LLOQ).[7][10]
| Validation Parameter | This compound (SIL-IS) | Structural Analog IS (e.g., 4-Methylquinoline) | Rationale for Performance Difference |
| Accuracy (% Bias) | Typically < ±5% | Can vary, potentially > ±15% | The SIL-IS perfectly tracks analyte variability from extraction to detection. The analog may have different extraction recovery and ionization efficiency, introducing bias.[3][4] |
| Precision (% CV) | < 10% | < 15% but often higher | The SIL-IS provides superior correction for random signal fluctuations, resulting in lower variability and tighter precision.[4] |
| Matrix Effect | Effectively normalized | Potential for significant variability | The analog may not co-elute perfectly and will likely respond differently to ion suppression/enhancement, failing to correct for matrix effects adequately.[3] |
| Recovery | Consistent and reproducible | May be inconsistent between analyte and IS | While recovery doesn't need to be 100%, it must be consistent.[10] A SIL-IS ensures the recovery of the analyte and IS are nearly identical across different lots of matrix. |
| Regulatory Scrutiny | Gold standard; widely accepted | Higher scrutiny; may be rejected | The European Medicines Agency (EMA) notes that over 90% of submissions use a SIL-IS.[3] Regulatory bodies expect strong justification if a SIL-IS is available but not used.[3][11] |
Trustworthiness and Conclusion
A self-validating system is one where the data's integrity is continually checked. The use of a SIL-IS like this compound is a critical component of such a system. By demonstrating consistent IS response across an analytical run and between study samples and calibrators, one can be confident that the method is robustly correcting for analytical variability. The FDA has been known to issue citations for failure to adequately monitor internal standard responses, highlighting its regulatory importance.[3]
While a structural analog can be used to validate a method, the data demonstrates that a stable isotope-labeled internal standard like this compound provides unequivocally superior performance. It enhances accuracy, precision, and robustness by offering the most effective correction for matrix effects and other sources of analytical variability.[2][5] Investing in a SIL-IS reduces the risk of costly validation failures, timeline delays, and regulatory rejection.[3] For drug development professionals, where data quality is non-negotiable, this compound is not just a reagent but a cornerstone of a reliable and defensible bioanalytical method.
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]
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Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? PubMed. [Link]
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Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard. MDPI. [Link]
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The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Online. [Link]
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Quantitative bioanalysis by LC-MS for the development of biological drugs. Future Science. [Link]
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The Gold Standard in Bioanalysis: A Comparative Guide to Cross-Validation Using Quinoline-d7
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within the demanding environment of drug development, the integrity and reliability of analytical data are non-negotiable. The choice of an internal standard (IS) is a critical decision that profoundly impacts the robustness, accuracy, and precision of liquid chromatography-mass spectrometry (LC-MS) methods. This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of quinoline, with a specific focus on the cross-validation of a method employing the stable isotope-labeled internal standard, Quinoline-d7, against one using a structural analog. Supported by illustrative experimental data and detailed protocols, this document will demonstrate the scientific rationale and superior performance of using a deuterated internal standard.
The Imperative of an Ideal Internal Standard
An internal standard is added at a constant concentration to all samples, calibrators, and quality controls to correct for variability throughout the analytical process. This includes variations in sample preparation, injection volume, and, crucially, matrix effects in the mass spectrometer.[1] The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction, chromatography, and ionization.[2] Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely recognized as the gold standard because their physicochemical properties are nearly identical to the analyte of interest.[2] This near-perfect chemical mimicry allows for the most effective compensation for analytical variability.[3]
This compound: The Superior Choice for Quinoline Quantification
Quinoline, a heterocyclic aromatic compound, is a key structural motif in many pharmaceuticals and is also an environmental contaminant.[4] Accurate quantification of quinoline in complex biological matrices like plasma is therefore essential. This compound is the deuterated analog of quinoline, where seven hydrogen atoms have been replaced by deuterium. This mass shift of +7 Da allows for clear differentiation from the native quinoline by the mass spectrometer, while its chemical behavior remains virtually identical.
In contrast, a structural analog is a molecule with a similar, but not identical, chemical structure to the analyte. While often used due to lower cost or availability, structural analogs may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte, leading to less reliable correction and potentially compromised data quality.[5]
Performance Comparison: this compound vs. a Structural Analog Internal Standard
The following table summarizes the key validation parameters for the quantification of quinoline in human plasma using two different LC-MS/MS methods. Method A employs this compound as the internal standard, while Method B utilizes a hypothetical structural analog (e.g., isoquinoline or a substituted quinoline). The data presented is illustrative, based on typical performance enhancements observed with the use of deuterated internal standards.[2][6]
| Validation Parameter | Method A: this compound as IS | Method B: Structural Analog as IS | Regulatory Acceptance Criteria (FDA)[7] |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | Clearly defined and reproducible |
| Accuracy (% Bias) | ± 5% | ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (%RSD) | < 5% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Analyte Recovery (%) | 85 ± 3% | 82 ± 10% | Consistent, precise, and reproducible |
| Matrix Effect (%CV) | < 5% | < 15% | IS-normalized matrix factor CV ≤ 15% |
The data clearly indicates that the method utilizing this compound (Method A) provides superior performance across all key validation parameters. The higher linearity, lower LLOQ, and significantly better accuracy and precision are direct results of the ability of the deuterated internal standard to more effectively compensate for analytical variability.
Experimental Protocols
A rigorous and well-documented methodology is fundamental to the replication and validation of bioanalytical results. The following sections detail the key experimental protocols for the cross-validation of the two methods.
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual 1 mg/mL stock solutions of quinoline and the structural analog IS in methanol. A certified solution of this compound is typically used.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with quinoline at concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Internal Standard Working Solutions:
-
Method A: Prepare a 10 ng/mL working solution of this compound in methanol.
-
Method B: Prepare a 10 ng/mL working solution of the structural analog IS in methanol.
-
-
QC Samples: Prepare QC samples at low (0.3 ng/mL), medium (30 ng/mL), and high (80 ng/mL) concentrations of quinoline in blank human plasma.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (calibrator, QC, or study sample), add 25 µL of the respective internal standard working solution (either this compound for Method A or the structural analog for Method B).
-
Vortex mix for 10 seconds.
-
Add 400 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Analysis
-
LC System: A suitable UHPLC system.
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Quinoline: e.g., m/z 130.1 -> 102.1
-
This compound: e.g., m/z 137.1 -> 109.1
-
Structural Analog IS: To be determined based on the specific compound.
-
Cross-Validation Procedure
Cross-validation is essential to demonstrate the equivalency of different analytical methods.[8][9] In this case, we are comparing the performance of two methods distinguished by their choice of internal standard.
-
Analyze QC Samples: Analyze at least three batches of low, medium, and high QC samples using both Method A and Method B.
-
Analyze Study Samples: Select a subset of at least 20 study samples and analyze them using both methods.
-
Data Comparison: Compare the concentration values obtained from both methods. The percentage difference between the results should be within a predefined acceptance criterion, typically ±20%.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical process of cross-validation.
Caption: A generalized experimental workflow for the quantification of quinoline in plasma using LC-MS/MS.
Caption: The logical workflow for the cross-validation of two analytical methods.
Conclusion
The cross-validation of analytical methods is a critical exercise in ensuring data integrity and consistency, particularly in regulated environments. This guide has objectively demonstrated the scientific rationale and superior performance of using a stable isotope-labeled internal standard, this compound, for the quantification of quinoline in biological matrices. The near-identical physicochemical properties of this compound to the native analyte allow for more effective compensation of analytical variability, resulting in enhanced accuracy, precision, and overall method robustness. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards represents a commitment to the highest standards of scientific integrity and data quality.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
- Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25–38.
- Jadhav, A. R., Mande, S. R., Rawale, S. P., & Ambekar, A. A. (2022). Parameters of Bioanalytical Method Development and Validation. International Journal of Engineering Research & Technology, 11(09).
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U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
- Sleeman, R. (Ed.). (2016). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of Bioanalysis and Drug Metabolism. CRC Press.
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U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
-
Felczak, A., Zawadzka, K., Bernat, P., & Lisowska, K. (2022). LC-MS/MS results of quinoline biotransformation by C. lunata IM 4417. ResearchGate. [Link]
- Onuchak, L. A., Kuraeva, Y. G., & Grizodub, A. I. (2020). Comparative analysis of the various structures quinoline derivatives retention under RP HPLC.
- Loiseau, P. M., et al. (2008). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 594-599.
- Clarke, W., & Zhang, Y. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS.
-
Zhang, Y., & Clarke, W. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. ResearchGate. [Link]
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Shimadzu Scientific Instruments. (2018). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
- Wang, G., et al. (2024).
- Zhang, X., et al. (2020). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series, 1607, 012028.
- Liu, G., et al. (2011). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis.
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A Senior Application Scientist's Guide to Determining the Isotopic Enrichment of Quinoline-d7
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development and metabolic research, the use of stable isotope-labeled compounds is indispensable. Quinoline-d7, a deuterated analog of quinoline, serves as a critical internal standard in mass spectrometry-based bioanalytical studies and as a tracer in metabolic investigations. The precise determination of its isotopic enrichment is not merely a quality control step but a fundamental prerequisite for the accuracy and validity of experimental data. This guide provides a comprehensive comparison of the primary analytical techniques for this purpose—Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)—supported by detailed experimental protocols and field-proven insights.
The Imperative of Isotopic Enrichment Analysis
Isotopic enrichment, in the context of this compound, refers to the percentage of deuterium atoms at the seven designated positions in the quinoline molecule. Commercially available this compound, for instance, is often cited with an isotopic purity of 98-99 atom % D.[1][2][3][4] This seemingly high purity implies that a small percentage of the molecules will contain fewer than seven deuterium atoms. Understanding this distribution is paramount, as it directly impacts the accuracy of quantification in dilution assays and the interpretation of metabolic pathways.
This guide will navigate the two gold-standard methodologies for this determination, offering a comparative analysis to aid researchers in selecting the most appropriate technique for their specific needs.
A Comparative Overview of Analytical Techniques
Both NMR and Mass Spectrometry offer robust solutions for determining isotopic enrichment, each with its own set of advantages and considerations. The choice between them often hinges on the desired level of detail, available instrumentation, and the specific research question.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Quantifies the reduction in signal intensity of protons at deuterated sites. | Measures the mass-to-charge ratio of the molecule and its isotopologues. |
| Information Provided | Site-specific deuteration levels, structural integrity. | Overall isotopic distribution, average enrichment. |
| Sample Preparation | Simple dissolution in a deuterated solvent. | Often requires derivatization for volatile compounds (GC-MS) or dissolution for LC-MS. |
| Data Analysis | Integration of residual proton signals against a standard. | Analysis of the isotopic cluster and comparison to theoretical distribution. |
| Strengths | Non-destructive, provides detailed structural information. | High sensitivity, suitable for complex mixtures when coupled with chromatography. |
| Limitations | Lower sensitivity compared to MS. | Can be destructive, potential for isobaric interferences. |
In-Depth Analysis by ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity and isotopic enrichment of compounds. The fundamental principle lies in the direct proportionality between the integrated signal area of a nucleus and the number of those nuclei in the sample.
The Causality Behind the qNMR Experiment
For this compound, the determination of isotopic enrichment by ¹H NMR involves quantifying the small signals from the residual protons at the seven deuterated positions. By comparing the integral of these residual proton signals to the integral of a known, non-deuterated internal standard, we can calculate the percentage of non-deuterated quinoline at each position, and by extension, the isotopic enrichment.
Self-Validating qNMR Protocol
A robust qNMR experiment is a self-validating system. This is achieved through careful selection of an internal standard, precise sample preparation, and optimized data acquisition parameters to ensure accurate and reproducible results.
Experimental Workflow: qNMR for this compound
Caption: Workflow for qNMR analysis of this compound.
Step-by-Step qNMR Protocol:
-
Internal Standard Selection: Choose a stable, non-volatile internal standard with sharp, well-resolved signals that do not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene are suitable choices.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and a similar amount of the internal standard into a clean, dry vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Key Parameter Rationale:
-
Pulse Angle (p1): Use a 90° pulse to ensure maximum signal excitation for all protons.
-
Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of any proton in the sample) to allow for full relaxation of all nuclei between scans. This is crucial for accurate integration. A typical starting point is 30-60 seconds.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio, especially for the weak residual proton signals.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal from the internal standard and the residual proton signals of this compound. For unlabeled quinoline in CDCl₃, the proton signals appear between δ 7.3 and 8.9 ppm.[5][6][7][8]
-
-
Calculation of Isotopic Enrichment:
-
The isotopic enrichment is calculated using the following formula:
Where:
-
I_Q = Integral of the residual proton signals of this compound
-
N_IS = Number of protons for the integrated signal of the internal standard
-
M_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
I_IS = Integral of the internal standard signal
-
N_Q = Number of protons for the integrated signals of unlabeled quinoline (7 in this case)
-
M_Q = Mass of this compound
-
P_Q = Chemical purity of this compound
-
Comprehensive Analysis by Mass Spectrometry
Mass spectrometry provides a complementary approach to NMR, offering high sensitivity and information about the overall isotopic distribution of the molecule. When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for analyzing complex mixtures.
The Rationale Behind MS Analysis
In MS, the isotopic enrichment of this compound is determined by analyzing the relative intensities of the mass isotopologues in the mass spectrum. The unlabeled quinoline has a monoisotopic mass of 129.0578 Da.[9] The fully deuterated this compound will have a mass of 136.1018 Da.[4] The presence of molecules with fewer than seven deuterium atoms will result in a distribution of ions with masses between these two values.
A Self-Validating MS Protocol
To ensure the trustworthiness of the MS data, the protocol should include steps for mass calibration, system suitability checks, and the analysis of an unlabeled quinoline standard to account for the natural isotopic abundance of carbon-13.
Experimental Workflow: MS for this compound
Caption: Workflow for MS analysis of this compound.
Step-by-Step GC-MS Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare a similar stock solution of unlabeled quinoline.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
Typical GC Parameters:
-
Column: A non-polar column, such as a DB-5ms or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
-
Typical MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-200.
-
-
-
Data Analysis:
-
Obtain the mass spectrum of the quinoline peak. For unlabeled quinoline, the molecular ion (M⁺) will be at m/z 129. Common fragments include the loss of HCN (m/z 102) and C₂H₂ (m/z 76).[10]
-
For this compound, the molecular ion region will show a cluster of peaks corresponding to the different isotopologues (d₀ to d₇).
-
-
Isotopic Enrichment Calculation:
-
Correct the observed intensities for the natural abundance of ¹³C by analyzing the unlabeled quinoline standard.
-
The isotopic enrichment is calculated from the relative intensities of the isotopologue peaks. The percentage of each isotopologue is calculated as:
-
The overall isotopic enrichment is then the weighted average of the deuterium content.
-
Conclusion: A Synergistic Approach
Both qNMR and Mass Spectrometry are powerful techniques for the determination of isotopic enrichment in this compound. While qNMR provides unparalleled detail on site-specific deuteration and structural integrity in a non-destructive manner, Mass Spectrometry offers superior sensitivity and a clear picture of the overall isotopic distribution. For a comprehensive and unequivocal characterization of this compound, a synergistic approach utilizing both techniques is highly recommended. This ensures the highest level of confidence in the quality of the labeled compound, thereby underpinning the integrity of the research in which it is employed.
References
-
HMDB0033731. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental). Human Metabolome Database. Retrieved January 14, 2026, from [Link]
- Seaton, P. J., & Williamson, R. T. (2000). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (1993). Chemical Papers, 47(4), 257-260.
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved January 14, 2026, from [Link]
- Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790.
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved January 14, 2026, from [Link]
-
NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Retrieved January 14, 2026, from [Link]
-
NIST. (n.d.). Quinoline. NIST WebBook. Retrieved January 14, 2026, from [Link]
-
HMDB0033731. (n.d.). Predicted GC-MS Spectrum - Quinoline GC-MS (Non-derivatized) - 70eV, Positive. Human Metabolome Database. Retrieved January 14, 2026, from [Link]
-
CDN Isotopes. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
NIH. (2016). Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs. Retrieved January 14, 2026, from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved January 14, 2026, from [Link]
Sources
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. isotope.com [isotope.com]
- 3. Quinoline (D7, 98%) CP 97% | LGC Standards [lgcstandards.com]
- 4. Quinoline (D7,98%) | CAS 34071-94-8 | LGC Standards [lgcstandards.com]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731) [hmdb.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quinoline(91-22-5) 1H NMR [m.chemicalbook.com]
- 8. tsijournals.com [tsijournals.com]
- 9. Quinoline [webbook.nist.gov]
- 10. chempap.org [chempap.org]
Introduction: The Critical Role of Isotopically Labeled Internal Standards in Quantitative Analysis
An In-Depth Guide to Evaluating Certificates of Analysis for Quinoline-d7 Internal Standards
In the landscape of modern analytical chemistry, particularly within regulated environments such as pharmaceutical development and environmental testing, achieving accurate and reproducible quantification is paramount. The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of robust analytical methodologies, especially in liquid chromatography-mass spectrometry (LC-MS). This compound, a deuterated form of the environmental contaminant and potential carcinogen quinoline, serves as an ideal internal standard for the quantification of its unlabeled counterpart. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization. However, its mass difference allows for distinct detection by the mass spectrometer, enabling precise correction for matrix effects and variations in sample processing.
The reliability of any quantitative method employing a SIL-IS is fundamentally dependent on the quality and characterization of the standard itself. The Certificate of Analysis (CoA) is not merely a document of compliance; it is the foundation upon which the validity of all subsequent experimental data rests. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate and compare CoAs for this compound standards, ensuring the selection of a product that meets the rigorous demands of their analytical workflows.
Deconstructing the Certificate of Analysis: A Guide to Critical Parameters
A Certificate of Analysis for a this compound standard should be a comprehensive document providing a detailed chemical and physical characterization of the material. Below, we dissect the essential components of a CoA and explain their significance in the context of analytical performance.
Identity and Purity
-
Chemical Identity: The CoA must unequivocally confirm the identity of the compound as this compound. This is typically achieved through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the correct mass and deuteration pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure and the positions of the deuterium labels. The absence of signals at specific positions in the ¹H NMR spectrum compared to the unlabeled quinoline standard is a key indicator of successful deuteration.
-
-
Chemical Purity: This is often determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a universal detector (e.g., UV or FID). A high chemical purity (typically >98%) ensures that the standard is free from other organic compounds that could interfere with the analysis.
-
Isotopic Purity: This is a critical parameter for a SIL-IS. It refers to the percentage of the deuterated species relative to all isotopic variants of the molecule. It is typically determined by mass spectrometry. High isotopic purity is essential to minimize signal contribution at the mass transition of the unlabeled analyte, which could lead to an overestimation of the analyte concentration.
-
Deuterium Incorporation: The CoA should specify the degree and location of deuterium incorporation. For this compound, this means that seven hydrogen atoms have been replaced by deuterium. This information is crucial for confirming the identity of the standard and ensuring its mass shift from the native analyte is sufficient to prevent isotopic crosstalk.
Concentration and Solution Stability
-
Concentration: For standards provided as solutions, the concentration and the solvent must be clearly stated. The uncertainty associated with the certified concentration is a critical parameter for assessing the overall uncertainty of the analytical method.
-
Stability: The CoA should provide information on the recommended storage conditions and the expiration date. Data supporting the long-term and short-term stability of the standard in its supplied format is essential for ensuring the integrity of the standard over its intended use.
Traceability and Certification
-
Traceability: The CoA should provide a statement of traceability to a national or international standard (e.g., NIST). This ensures that the certified values are accurate and comparable to other measurements.
-
ISO Certification: Certification of the manufacturer to standards such as ISO 17034 (for reference material producers) and ISO/IEC 17025 (for testing and calibration laboratories) provides confidence in the quality management system and the technical competence of the supplier.
Comparative Analysis of this compound Standard Certificates of Analysis
To illustrate the practical application of these principles, the following table provides a hypothetical comparison of this compound standards from three different suppliers based on their CoAs.
| Parameter | Supplier A | Supplier B | Supplier C |
| Identity Confirmation | MS, ¹H NMR | MS, ¹H NMR, ¹³C NMR | MS |
| Chemical Purity (HPLC) | 99.5% | 99.8% | 98.5% |
| Isotopic Purity | 99.6% | 99.2% | 99.5% |
| Deuterium Incorporation | ≥99% atom D | Not specified | ≥98% atom D |
| Certified Concentration | 100.0 ± 0.5 µg/mL in Methanol | 1.00 ± 0.02 mg/mL in Acetonitrile | 100.2 ± 1.0 µg/mL in Methanol |
| Traceability | NIST SRM | Not specified | ISO 17034 |
| ISO Certification | ISO 17034, ISO/IEC 17025 | ISO 9001 | ISO 17034 |
Interpretation of the Comparative Data:
-
Supplier A provides a well-characterized standard with high chemical and isotopic purity, a clearly defined certified concentration with low uncertainty, and traceability to NIST. The dual ISO certifications provide a high degree of confidence in their quality systems.
-
Supplier B offers a standard with the highest chemical purity, but the lack of specified deuterium incorporation and traceability is a significant drawback for regulated applications. The concentration is provided in a different solvent, which may be a consideration depending on the analytical method.
-
Supplier C provides a standard with good purity and traceability under ISO 17034. However, the higher uncertainty in the certified concentration may be a limiting factor for high-precision quantitative assays.
Experimental Protocol: Quantification of Quinoline in Wastewater using LC-MS/MS with this compound Internal Standard
This protocol outlines a validated method for the determination of quinoline in wastewater, demonstrating the practical application of a high-quality this compound internal standard.
Materials and Reagents
-
Quinoline analytical standard
-
This compound internal standard (e.g., from Supplier A)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Wastewater samples
Sample Preparation
-
Spiking: To 10 mL of each wastewater sample, add 100 µL of a 1 µg/mL this compound internal standard working solution.
-
Extraction: Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the spiked sample onto the cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water.
-
Elute the analytes with 5 mL of methanol.
-
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of 50:50 methanol:water.
LC-MS/MS Analysis
-
LC System: HPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Quinoline: 130.1 -> 102.1
-
This compound: 137.1 -> 109.1
-
Data Analysis and Interpretation
The concentration of quinoline in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a similar manner. The use of the isotopically labeled internal standard corrects for any loss of analyte during sample preparation and for any matrix-induced enhancement or suppression of the MS signal.
Visualizing the Workflow and Logic
Experimental Workflow Diagram
Caption: Workflow for Quinoline quantification in wastewater.
CoA Evaluation Logic Diagram
Caption: Decision logic for evaluating a CoA.
Conclusion
The selection of a this compound internal standard should be a meticulous process guided by a thorough evaluation of its Certificate of Analysis. By scrutinizing parameters such as identity, purity, concentration, and traceability, researchers can ensure the integrity of their analytical data and the robustness of their methods. This guide provides a framework for this critical evaluation, empowering scientists to make informed decisions and maintain the highest standards of scientific rigor in their work.
References
-
U.S. Environmental Protection Agency. (1998). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link]
-
International Organization for Standardization. (2017). ISO/IEC 17025:2017 General requirements for the competence of testing and calibration laboratories. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Standard Reference Materials. Retrieved from [Link]
A Comparative Guide to the Analysis of Deuterated and Non-Deuterated Quinoline
For researchers, scientists, and drug development professionals, the precise and accurate quantification of quinoline and its isotopologues is paramount. Quinoline, a heterocyclic aromatic compound, is a fundamental scaffold in a vast array of pharmaceuticals and biologically active molecules. The use of deuterated quinoline as an internal standard in quantitative mass spectrometry-based assays has become a cornerstone for achieving reliable and reproducible results. This guide provides an in-depth technical comparison of the analysis of non-deuterated quinoline and its deuterated counterpart, quinoline-d7, supported by established analytical principles and experimental data.
The Rationale for Deuteration in Quantitative Analysis
In quantitative mass spectrometry, particularly when coupled with chromatography (GC-MS or LC-MS/MS), a variety of factors can introduce variability and compromise data integrity. These include sample loss during extraction, matrix effects leading to ion suppression or enhancement, and fluctuations in instrument performance. To mitigate these issues, an internal standard is employed. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest and is added at a known concentration to all samples, calibrators, and quality controls before sample processing.
Deuterated compounds, such as this compound, are considered the "gold standard" for internal standards in mass spectrometry.[1] The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, results in a compound that is chemically identical to the analyte.[2] This chemical identity ensures that the deuterated internal standard co-elutes chromatographically with the non-deuterated analyte and experiences the same degree of sample loss and matrix effects.[1] However, the increased mass of the deuterated standard allows it to be distinguished from the analyte by the mass spectrometer, enabling accurate quantification based on the ratio of their signal intensities.[3][4]
Comparative Analysis: A Head-to-Head Look at Quinoline and this compound
The primary differences in the analysis of deuterated and non-deuterated quinoline lie in their mass-to-charge ratios (m/z) and, to a lesser extent, their chromatographic retention times.
Mass Spectral Comparison
The most significant and analytically useful distinction between quinoline and this compound is their mass difference. Non-deuterated quinoline has a molecular weight of approximately 129.16 g/mol .[5] In its mass spectrum, the molecular ion peak ([M]⁺) is observed at an m/z of 129.[4] In contrast, this compound, where all seven hydrogen atoms are replaced by deuterium, has a molecular weight of approximately 136.20 g/mol .[3] Consequently, its molecular ion peak is observed at an m/z of 136. This mass shift of 7 Da provides a clear and unambiguous way to differentiate between the analyte and the internal standard.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Peak (m/z) |
| Quinoline | C₉H₇N | 129.16 | 129 ([M]⁺) |
| This compound | C₉D₇N | 136.20 | 136 ([M]⁺) |
The Chromatographic Isotope Effect
While chemically identical, the substitution of hydrogen with deuterium can lead to subtle differences in physicochemical properties, resulting in a phenomenon known as the chromatographic isotope effect.[6] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[6] In gas chromatography (GC), this can lead to the deuterated compound having a slightly shorter retention time than its non-deuterated counterpart, an observation referred to as an "inverse isotope effect". This earlier elution is attributed to the deuterated compound having a slightly lower affinity for the stationary phase.
Experimental Workflow for Comparative Analysis
The following section outlines a detailed experimental protocol for the comparative analysis of deuterated and non-deuterated quinoline by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed to be a self-validating system, ensuring the generation of high-quality, reproducible data.
Caption: Workflow for the comparative analysis of deuterated and non-deuterated quinoline.
Detailed Experimental Protocol
1. Materials and Reagents
-
Quinoline (≥98% purity)
-
This compound (≥98% isotopic purity)
-
Methanol (HPLC grade)
-
Helium (carrier gas, ultra-high purity)
2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
DB-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
3. Standard Preparation
-
Stock Solutions: Accurately weigh approximately 10 mg of quinoline and 10 mg of this compound into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with methanol to obtain 1 mg/mL stock solutions.
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with methanol to a final concentration of 1 µg/mL for both quinoline and this compound.
4. GC-MS Conditions
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 2 minutes
-
Ramp: 20°C/min to 260°C
-
Hold: 3 minutes at 260°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-200
5. Data Analysis
-
Acquire the total ion chromatogram (TIC).
-
Extract the ion chromatograms for m/z 129 (characteristic of quinoline) and m/z 136 (characteristic of this compound).
-
Determine the retention times for both compounds.
-
Obtain the full scan mass spectrum for each chromatographic peak and compare the fragmentation patterns.
Caption: Logical flow of the experimental protocol for comparative quinoline analysis.
Conclusion
The comparative analysis of deuterated and non-deuterated quinoline highlights the fundamental principles and practical advantages of using stable isotope-labeled internal standards in quantitative mass spectrometry. The distinct mass-to-charge ratio of this compound allows for its unambiguous differentiation from the non-deuterated analyte, while its chemical identity ensures it accurately reflects the analytical behavior of quinoline throughout the experimental workflow. Understanding the subtle chromatographic isotope effect is also crucial for accurate data interpretation. By employing a well-designed experimental protocol, researchers can leverage the power of deuterated standards to achieve highly accurate, precise, and reliable quantification of quinoline in a variety of complex matrices.
References
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. Quinoline. NIST Mass Spectrometry Data Center. Retrieved from [Link]
- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
- Schug, K. A., et al. (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Analytica Chimica Acta, 1165, 338490.
- Fu, K., et al. (2022). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Advances in Engineering Technology Research.
- Tsikas, D. (2020). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences, 21(23), 9099.
- Fu, K., et al. (2023). Determination of Quinoline in Textiles by High- Performance Liquid Chromatography.
- Valbuena, G. A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(6), 801-809.
- Fu, K., Ren, Q., Bao, Q., Lian, S., & Liu, J. (2022). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. IOP Conference Series: Earth and Environmental Science, 1087, 012076.
-
Chromatography Forum. (2017, March 31). Question on MS/MS techniques. Retrieved from [Link]
-
Human Metabolome Database. Predicted GC-MS Spectrum - Quinoline GC-MS (Non-derivatized) - 70eV, Positive (HMDB0033731). Retrieved from [Link]
- van Breemen, R. B., & De Leenheer, A. P. (2007). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of the American Society for Mass Spectrometry, 18(4), 675-679.
-
Wikipedia. Quinoline. Retrieved from [Link]
Sources
Navigating the Low Levels: A Comparative Guide to Limit of Detection and Quantification for Quinoline-d7 Methods
For researchers, scientists, and professionals in the fast-paced world of drug development, the precise and reliable quantification of analytes is not just a goal; it is a necessity. When working with stable isotope-labeled internal standards like Quinoline-d7, understanding the limits of your analytical methods is paramount. This guide provides an in-depth, objective comparison of the performance of various analytical techniques in determining the limit of detection (LOD) and limit of quantification (LOQ) for methods involving this compound. We will delve into the experimental data, explain the rationale behind methodological choices, and provide actionable protocols to ensure the integrity of your results.
The Critical Role of LOD and LOQ in Bioanalysis
In the realm of analytical chemistry, the Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters that define the capabilities of a method. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy.
For bioanalytical assays, particularly those supporting pharmacokinetic and toxicokinetic studies, a well-defined LOQ is crucial for accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for compensating for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the measurement of the parent drug.
Comparing Analytical Platforms for this compound Analysis
The choice of analytical instrumentation plays a pivotal role in achieving the desired sensitivity for a given application. Here, we compare the typical performance of three common analytical techniques for the analysis of quinoline and its derivatives: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Analytical Technique | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Quinoline | Textiles | - | 0.2 µg/mL | [1] |
| GC-MS | Quinoline | Textiles | 0.1 mg/kg | - | [2][3][4] |
| LC-MS/MS | Lenvatinib (a quinoline derivative) | Human Plasma | - | 0.25 ng/mL |
Note: The provided values are indicative and can vary based on the specific instrumentation, method parameters, and matrix.
As the data illustrates, LC-MS/MS generally offers significantly lower limits of quantification compared to HPLC-UV and GC-MS, making it the preferred method for bioanalytical applications requiring high sensitivity.
The "Why" Behind the Method: Causality in Experimental Choices
The selection of an analytical technique is not arbitrary; it is a decision driven by the physicochemical properties of the analyte, the nature of the sample matrix, and the required sensitivity.
-
HPLC-UV is a robust and widely accessible technique. However, its sensitivity is often limited, making it more suitable for the analysis of bulk materials or formulations where the analyte concentration is relatively high.
-
GC-MS is an excellent choice for volatile and thermally stable compounds. For quinoline analysis, it provides good sensitivity and specificity. The use of a mass spectrometer allows for confident identification of the analyte based on its mass spectrum.
-
LC-MS/MS stands out for its exceptional sensitivity and selectivity, particularly for the analysis of complex biological matrices. The ability to perform Multiple Reaction Monitoring (MRM) significantly reduces background noise and allows for the quantification of analytes at very low concentrations. This is why it is the workhorse of modern bioanalytical laboratories.
The use of a deuterated internal standard such as This compound is most impactful in LC-MS/MS and GC-MS methods. Because this compound is chemically identical to quinoline, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows it to accurately correct for any variations in sample extraction, matrix effects, and instrument response, leading to highly reliable quantitative data.
Experimental Protocols: A Blueprint for Success
To ensure the trustworthiness and reproducibility of your results, a well-defined and validated experimental protocol is essential. Below are step-by-step methodologies for determining the LOD and LOQ for a this compound method, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Protocol 1: Determination of LOD and LOQ based on Signal-to-Noise Ratio
This approach is generally applicable to analytical procedures that exhibit baseline noise.
-
Preparation of Blank Samples: Analyze a minimum of six independent blank samples (matrix without the analyte or internal standard).
-
Noise Determination: Measure the peak-to-peak noise in a region of the chromatogram where no peak is present.
-
Preparation of Spiked Samples: Prepare a series of diluted solutions of the analyte in the matrix at concentrations approaching the expected LOD.
-
Signal Measurement: Analyze the spiked samples and measure the height of the analyte peak.
-
Calculation:
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.
-
-
Confirmation: The determined LOQ should be verified by analyzing a minimum of six replicate samples at this concentration and demonstrating acceptable precision and accuracy.
Protocol 2: Determination of LOD and LOQ based on the Standard Deviation of the Response and the Slope of the Calibration Curve
This method can be applied to any analytical procedure that exhibits a linear relationship between concentration and response.
-
Calibration Curve: Construct a calibration curve using a series of standards at concentrations in the range of the expected LOQ.
-
Statistical Analysis: Determine the slope (S) of the calibration curve and the standard deviation of the response (σ). The standard deviation of the y-intercepts of regression lines is a common method for estimating σ.
-
Calculation:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Validation: The calculated LOQ must be experimentally verified by analyzing samples at this concentration to confirm that the precision and accuracy are within acceptable limits (typically ±15-20%).
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation. The following diagram, generated using Graphviz, illustrates the decision-making process and key steps in an analytical method validation for determining LOD and LOQ.
Caption: Workflow for LOD and LOQ Determination.
Conclusion: Ensuring Confidence in Your Data
The determination of the limit of detection and quantification is a critical component of analytical method validation, providing a clear understanding of a method's capabilities and limitations. For the analysis of compounds like quinoline, especially when using a deuterated internal standard such as this compound in complex matrices, LC-MS/MS stands out as the superior technique for achieving the low detection limits required in many research and development settings.
By following robust, scientifically sound protocols and understanding the principles behind the chosen analytical method, researchers can ensure the integrity and reliability of their data, ultimately contributing to the successful advancement of their scientific endeavors. This guide serves as a foundational resource, empowering you to navigate the challenges of trace-level quantification with confidence.
References
-
Fu, K., et al. (2022). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Advances in Engineering Technology Research. [Link]
-
Fu, K., et al. (2022). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Atlantis Press. [Link]
-
Fu, K., et al. (2022). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Advances in Engineering Technology Research. [Link]
-
ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. [Link]
-
Mu, Z., et al. (2023). Determination of Quinoline in Textiles by High- Performance Liquid Chromatography. Journal of Physics: Conference Series. [Link]
-
Conquer Scientific. (2023). The Difference Between GC/MS and LC/MS Systems. [Link]
-
Kwon, H., et al. (2014). Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory. PMC. [Link]
-
LCMS. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. [Link]
-
Truong, T. V., et al. (2014). Trace Analysis in the Field Using Gas Chromatography-Mass Spectrometry. Scientia Chromatographica. [Link]
-
Gutarovska, B., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. [Link]
-
Pérez-Parada, A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]
-
Restek. Quinoline: CAS # 91-22-5 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. [Link]
-
Gutarovska, B., et al. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Journal of the Serbian Chemical Society. [Link]
-
Suneetha, A., & Rao, D. K. (2016). A Review on GC-MS and Method Development and Validation. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Schug, K. A., & McNair, H. M. (2021). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). LCGC North America. [Link]
-
Human Metabolome Database. Predicted GC-MS Spectrum - Quinoline GC-MS (Non-derivatized) - 70eV, Positive (HMDB0033731). [Link]
-
Pérez-Parada, A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. [Link]
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A Guide to Inter-Laboratory Comparison of Quinoline-d7 Analysis for Enhanced Method Robustness
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILS) for the analysis of Quinoline-d7. It is designed for researchers, analytical scientists, and quality assurance professionals in pharmaceutical and environmental testing laboratories who utilize this compound, a deuterated stable isotope-labeled compound, as an internal standard for the quantification of quinoline. The principles and protocols detailed herein are grounded in established international standards to ensure scientific integrity and generate high-quality, comparable data.
Quinoline, a heterocyclic aromatic compound, is a known environmental contaminant and is utilized in the synthesis of various dyes and pharmaceuticals.[1][2] Its accurate quantification is paramount. The use of a stable isotope-labeled internal standard like this compound is considered best practice in mass spectrometry-based methods to compensate for variations in sample preparation and instrument response.[3][4] However, ensuring that different laboratories can produce consistent and accurate results using this internal standard requires a structured comparison.
The Rationale for an Inter-Laboratory Study
An Inter-Laboratory Study (ILS), also known as proficiency testing or a round-robin test, is a powerful tool for evaluating the performance of analytical methods across multiple laboratories.[5][6] The primary objectives for an ILS focused on this compound analysis are:
-
To Assess Method Reproducibility: To determine the level of agreement between results obtained in different laboratories performing the same analysis.[7] This is a critical measure of a method's robustness.
-
To Identify Sources of Variability: To pinpoint potential discrepancies in analytical procedures, instrument calibration, or data interpretation that could lead to inconsistent results.
-
To Validate Analytical Methods: To provide objective evidence that a method is fit for its intended purpose and can be reliably transferred between different facilities.[8][9]
-
To Ensure Data Quality and Comparability: To foster confidence in analytical data, which is crucial for regulatory submissions, environmental monitoring, and clinical research.
This guide will follow the principles outlined in internationally recognized standards such as ISO 5725 and ASTM E691, which provide a statistical framework for the design and analysis of inter-laboratory studies.[10][11][12][13][14][15]
Designing the Inter-Laboratory Study
A well-designed ILS is fundamental to generating meaningful data. The following diagram outlines the critical stages of the study.
Caption: Workflow for the Inter-laboratory Study of this compound.
2.1. Study Protocol
A detailed protocol must be developed and distributed to all participating laboratories. This document should specify:
-
The scope and objectives of the study.
-
A detailed analytical method to be followed, including sample preparation, instrument parameters, and calibration procedures.
-
Instructions for handling and storage of the test material.
-
A clear timeline for analysis and data submission.
-
Contact information for the study coordinator.
2.2. Test Material
A homogenous and stable test material is crucial. For this study, a solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration should be prepared by a single, reputable source. The concentration and isotopic purity should be rigorously verified before distribution.
2.3. Participating Laboratories
A sufficient number of laboratories (typically 8-15 for a formal study) should be recruited to ensure statistically significant results.[8] Participants should have experience in chromatographic and mass spectrometric techniques.
Analytical Methodology: A Reference Protocol
While participating laboratories may have their own standard operating procedures, a harmonized reference method is essential for the ILS. The following outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound.
3.1. Sample Preparation
For the purpose of this ILS, the provided test material is a standard solution and requires minimal preparation beyond dilution to fall within the instrument's calibration range. In real-world applications, sample preparation would involve extraction from a matrix (e.g., plasma, soil, water).[16]
3.2. LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: The specific parent and product ions for this compound would need to be determined (e.g., Q1: m/z 137.1 -> Q3: m/z 110.1). This transition should be optimized for maximum sensitivity.
-
3.3. Calibration
A calibration curve should be prepared using a certified reference standard of unlabeled quinoline, with a constant concentration of this compound added to all calibration standards and samples.
Potential Sources of Analytical Variability
Understanding the potential pitfalls in the analysis of deuterated internal standards is crucial for troubleshooting and data interpretation. The following diagram illustrates key factors that can influence the accuracy and precision of results.
Caption: Potential Sources of Variability in this compound Analysis.
One of the primary concerns with deuterated standards is the potential for hydrogen-deuterium (H/D) exchange, where deuterium atoms on the standard are replaced by hydrogen atoms from the solvent or matrix.[17][18] This can alter the mass of the internal standard and lead to inaccurate quantification.[19] The stability of the deuterium labels on this compound should be considered, especially under acidic or basic conditions.[20]
Data Analysis and Interpretation
The statistical analysis of the submitted data is the cornerstone of the ILS. Following the guidelines of ISO 5725 and ASTM E691, the following key performance indicators will be calculated:
-
Repeatability (sr): The variation in measurements taken by a single laboratory under the same conditions.[21]
-
Reproducibility (sR): The variation in measurements taken by different laboratories.[21]
-
Trueness (Bias): The closeness of the mean of all laboratory results to the certified reference value of the test material.[10][21]
Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound (Concentration in ng/mL)
| Laboratory ID | Mean Result | Std. Dev. | Recovery (%) |
| Lab 01 | 98.5 | 1.2 | 98.5 |
| Lab 02 | 101.2 | 1.5 | 101.2 |
| Lab 03 | 95.8 | 2.1 | 95.8 |
| Lab 04 | 103.1 | 1.8 | 103.1 |
| Lab 05 | 99.3 | 1.1 | 99.3 |
| Lab 06 | 100.5 | 1.3 | 100.5 |
| Lab 07 | 97.9 | 1.6 | 97.9 |
| Lab 08 | 102.4 | 1.9 | 102.4 |
| Overall Mean | 99.8 | 99.8 | |
| Repeatability SD (sr) | 1.6 | ||
| Reproducibility SD (sR) | 2.8 |
Note: Data is for illustrative purposes only. Assumed true concentration is 100 ng/mL.
The results from this analysis will allow for an objective assessment of the analytical method's performance and will highlight any laboratories with significant deviations from the consensus values, which may warrant further investigation.
Conclusion and Best Practices
An inter-laboratory comparison for this compound analysis is an indispensable exercise for any group of laboratories aiming to produce harmonized and reliable data. This guide provides a robust framework for designing and executing such a study.
Key Recommendations for Best Practices:
-
Use High-Purity Standards: Always use well-characterized, high-purity this compound and unlabeled quinoline standards from reputable suppliers. The isotopic purity of the deuterated standard is critical.[3]
-
Optimize and Validate Methods In-House: Before participating in an ILS, ensure that the analytical method is fully validated in-house according to guidelines such as those from the ICH.[22]
-
Monitor for Isotopic Exchange: Be aware of the potential for H/D exchange and assess the stability of this compound in the solvents and matrices used.[17]
-
Participate in Proficiency Testing: Regular participation in proficiency testing schemes is a key component of quality assurance and helps to ensure the ongoing accuracy of analytical results.[5][23]
References
- Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology.
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- Alfa Chemistry. Stable Isotope Labeled Internal Standards: Selection and Proper Use.
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- ASTM E691-18. Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. ANSI Webstore.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Quinoline-d7
This document provides a detailed protocol for the safe and compliant disposal of quinoline-d7 (CAS No. 34071-94-8). As a deuterated analogue of quinoline, this compound is integral to various research applications, particularly in metabolic studies and as an internal standard in mass spectrometry. However, its hazardous properties, which are presumed to be similar or identical to its non-deuterated counterpart, necessitate stringent adherence to proper disposal procedures to ensure personnel safety and environmental protection.[1] This guide is intended for researchers, scientists, and drug development professionals actively handling this compound.
Immediate Safety Briefing: Hazard and Disposal Summary
Before handling this compound for any purpose, including disposal, it is critical to be fully aware of its hazard profile and the mandated disposal route. This information is derived from Safety Data Sheets (SDS) for both this compound and its unlabeled analogue, quinoline.
| Hazard Classification | Description & Precaution | Primary Disposal Route |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin.[2][3] Avoid all direct contact. Wear chemical-resistant gloves and a lab coat.[2] Wash hands thoroughly after handling.[4] | Approved Hazardous Waste Disposal Plant. [2][4] Do not dispose of down the drain or in regular trash.[5][6] |
| Carcinogenicity (Category 1B) & Mutagenicity (Category 2) | May cause cancer and is suspected of causing genetic defects.[3][7] Handle with extreme caution, obtaining special instructions before use and not handling until all safety precautions have been read and understood.[2][4] | Collection in a designated, sealed, and clearly labeled hazardous waste container for disposal via a licensed chemical incinerator or other approved facility.[5][8] |
| Skin & Eye Irritation (Category 2) | Causes serious skin and eye irritation.[2][3] Wear safety goggles with side-shields and appropriate protective clothing.[9] An eyewash station should be readily accessible.[2] | Segregated chemical waste stream. Contaminated personal protective equipment (PPE) must also be disposed of as hazardous waste. |
| Aquatic Toxicity (Chronic, Category 2) | Toxic to aquatic life with long-lasting effects.[2][5] Avoid release to the environment at all costs.[5] Collect any spillage.[2] | All waste, including rinsate from container cleaning, must be collected as hazardous waste to prevent environmental contamination.[6][10] |
The Core Principle: Managing Deuterated Hazardous Waste
The foundational principle for handling deuterated compounds is to treat them with the same or greater caution as their non-deuterated analogues, especially in the absence of specific toxicological data for the labeled compound.[10] The substitution of hydrogen with deuterium, a stable isotope, does not render the molecule non-hazardous. The core chemical structure and its associated toxicological properties remain the dominant consideration.
Quinoline is classified by regulatory bodies like the U.S. Environmental Protection Agency (EPA) as a hazardous substance and waste, regulated under the Resource Conservation and Recovery Act (RCRA) and the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA).[6][9][11] Therefore, this compound must be managed as a regulated hazardous waste from the point of generation to its final disposal.
Operational Disposal Workflow
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound waste.
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Personal protective equipment for handling Quinoline-d7
An Authoritative Guide to Personal Protective Equipment for Handling Quinoline-d7
For the modern researcher, scientist, and drug development professional, the pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. This guide serves as an essential resource for the safe handling of this compound, providing immediate, actionable intelligence on personal protective equipment (PPE), operational protocols, and disposal. Our goal is to be your preferred source for laboratory safety information, building deep trust by delivering value that extends beyond the product itself.
This compound, a deuterated analog of quinoline, is a valuable tool in various research applications, particularly in pharmaceutical development where it can be used to study metabolic pathways.[1] While deuteration can alter metabolic profiles, the fundamental chemical hazards of the molecule remain.[2][3] Quinoline itself is a hazardous substance, and its deuterated form must be handled with the same level of caution. It is harmful if swallowed or in contact with skin, causes serious skin and eye irritation, and is suspected of causing genetic defects and cancer.[4][5][6][7] Therefore, a robust and well-defined PPE strategy is not merely a suggestion but a critical component of your laboratory's standard operating procedures (SOPs).[8]
PART 1: CORE DIRECTIVE: A Risk-Based PPE Protocol
A one-size-fits-all approach to PPE is insufficient. The specific equipment required for handling this compound must be dictated by a risk assessment of the task being performed. This section outlines a tiered approach to PPE selection, ensuring that the level of protection aligns with the potential for exposure.
Table 1: PPE Requirements for this compound Handling Scenarios
| Scenario | Minimum Required PPE | Rationale & Key Specifications |
| Low-Risk Activities (e.g., handling sealed containers, working with very dilute solutions <0.1% in a fume hood) | • Safety glasses with side shields• Standard lab coat• Nitrile gloves | Rationale: At low concentrations and with engineering controls, the primary risks are minor splashes and incidental contact. Standard PPE provides a necessary barrier. |
| Moderate-Risk Activities (e.g., preparing stock solutions, performing dilutions, weighing neat material in a fume hood) | • Chemical splash goggles• Chemical-resistant lab coat or apron• Nitrile gloves (consider double-gloving)• Arm sleeves for forearm protection | Rationale: These tasks increase the risk of splashes and direct skin contact. Goggles provide a better seal than safety glasses, and additional body protection is warranted.[9] |
| High-Risk Activities (e.g., large-scale transfers, potential for aerosol generation, spill cleanup) | • Full-face shield over chemical splash goggles• Chemical-resistant suit or coveralls• Nitrile or neoprene gloves (double-gloved)• NIOSH-approved half-mask or full-face respirator with organic vapor cartridges[10][11] | Rationale: In situations with a high potential for exposure to vapors, aerosols, or significant splashes, maximum protection is required. Respiratory protection is crucial when engineering controls may be insufficient.[12] |
PART 2: SCIENTIFIC INTEGRITY & LOGIC: A Self-Validating System of Safety
The effectiveness of PPE is contingent not only on its selection but also on its proper use. The following protocols are designed to create a self-validating system where each step reinforces the overall safety of the operation.
The Causality of Protocol: Donning, Doffing, and Disposal
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The guiding principle is to avoid contact between contaminated PPE and your skin or clean areas.
Experimental Protocol: Step-by-Step PPE Workflow
-
Preparation and Inspection:
-
Before entering the designated area, visually inspect all PPE for defects such as tears, punctures, or discoloration.[12]
-
Ensure you have the correct sizes for all garments.
-
Wash hands thoroughly with soap and water.
-
-
Donning Sequence:
-
Step 1: Lab Coat/Coveralls. Put on the lab coat or suit, ensuring it is fully fastened.
-
Step 2: Respirator. If required, perform a positive and negative pressure user seal check as per OSHA guidelines.[13]
-
Step 3: Eye and Face Protection. Put on goggles and, if necessary, the face shield.
-
Step 4: Gloves. Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the first pair, then the second.
-
-
Handling this compound:
-
All manipulations of this compound that have the potential to generate vapors, dust, or aerosols must be conducted in a certified chemical fume hood.[2]
-
Keep containers closed when not in use.
-
-
Doffing Sequence (The "Dirty-to-Clean" Principle):
-
Step 1: Outer Gloves (if double-gloved). Remove the most contaminated item first.
-
Step 2: Lab Coat/Coveralls. Remove by rolling it down and away from the body, keeping the contaminated exterior contained.
-
Step 3: Face Shield and Goggles. Handle by the head strap, avoiding touching the front surface.
-
Step 4: Inner Gloves. Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the outer surface of the second glove with your bare hand.
-
Step 5: Respirator. Remove after exiting the immediate work area.
-
-
Disposal and Hygiene:
-
Dispose of all single-use PPE (gloves, disposable coats) in a designated hazardous waste container in accordance with local regulations.[5]
-
Decontaminate and clean all reusable PPE (respirators, goggles, face shields) according to manufacturer instructions.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Emergency Response: Immediate Actions for Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[6][14] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[13] Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.[14]
PART 3: VISUALIZATION & FORMATTING
To provide a clear, at-a-glance understanding of the safety workflow, the following diagram illustrates the logical progression of PPE use.
Caption: A workflow diagram illustrating the critical stages of PPE usage for this compound.
This comprehensive guide, grounded in authoritative sources, provides the framework for establishing and maintaining the highest safety standards in your laboratory. By understanding the risks and implementing these protocols, you can confidently advance your research while ensuring the well-being of your team.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
